Glycine sodium salt hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;2-aminoacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635459 | |
| Record name | Sodium aminoacetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207300-76-3 | |
| Record name | Sodium aminoacetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the molecular weight of glycine sodium salt hydrate
An in-depth analysis of the molecular weight of glycine (B1666218) sodium salt and its hydrated form is crucial for researchers in drug development and various scientific fields. This guide provides a detailed breakdown of its molecular properties, including calculation methods and relevant data presented in a clear, tabular format for ease of comparison.
Molecular Composition and Weight
Glycine sodium salt is the sodium salt of the amino acid glycine. Its chemical formula is H₂NCH₂CO₂Na.[1][2][3] This compound can exist in an anhydrous (water-free) state or as a hydrate (B1144303), where water molecules are incorporated into its crystal structure. The general formula for the hydrate is H₂NCH₂CO₂Na · xH₂O, where 'x' denotes a variable number of water molecules.[2][3]
The molecular weight of the anhydrous form is consistently reported as 97.05 g/mol .[1][3][4] The molecular weight of the hydrated form depends on the number of water molecules present. A common form is the monohydrate, which has the formula C₂H₆NNaO₃.[5]
Calculation of Molecular Weights
The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The atomic weights used for this calculation are:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sodium (Na): 22.990 u
Anhydrous Glycine Sodium Salt (C₂H₄NNaO₂): (2 x 12.011) + (4 x 1.008) + (1 x 14.007) + (1 x 22.990) + (2 x 15.999) = 97.049 g/mol
Water (H₂O): (2 x 1.008) + (1 x 15.999) = 18.015 g/mol
Glycine Sodium Salt Monohydrate (C₂H₄NNaO₂ · H₂O): 97.049 + 18.015 = 115.064 g/mol
Summary of Molecular Weight Data
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Reported Molecular Weight ( g/mol ) |
| Anhydrous Glycine Sodium Salt | C₂H₄NNaO₂ | 97.049 | 97.05[1][3][4] |
| Glycine Sodium Salt Monohydrate | C₂H₆NNaO₃ | 115.064 | Not explicitly found |
Experimental Determination of Molecular Weight
A standard method for determining the molecular weight of a compound like glycine sodium salt hydrate is Mass Spectrometry .
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile. A low concentration (e.g., 10 µM) is used to avoid cluster formation.
-
Infusion: The sample solution is infused into the electrospray ionization source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. For glycine sodium salt, this would likely result in the detection of the sodium adduct of glycine, [Gly + Na]⁺, or the intact salt in solution.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion of the anhydrous salt or its adducts allows for the determination of its molecular weight. The presence of water in the hydrate would typically be lost during the ionization process, so this method primarily determines the mass of the anhydrous compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between the anhydrous and hydrated forms of glycine sodium salt.
References
An In-Depth Technical Guide to the Chemical Properties of Glycine Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of glycine (B1666218) sodium salt hydrate (B1144303). The information is intended to support research, development, and application of this compound in various scientific fields, including drug development and biochemical studies. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key protocols.
Introduction
Glycine sodium salt hydrate is the sodium salt of glycine, the simplest proteinogenic amino acid. It is a versatile compound utilized in a range of applications, from a buffering agent in biochemical and electrophoretic systems to a component in pharmaceutical formulations.[1][2] Its zwitterionic nature at physiological pH and the buffering capacity of the glycine component make it a valuable tool in maintaining stable experimental conditions.[3] Furthermore, as a derivative of glycine, it is implicated in various biological processes, including neurotransmission and metabolic regulation.[4][5] This guide will delve into the fundamental chemical and physical characteristics of this compound, providing a robust resource for its effective use in a laboratory and developmental setting.
Chemical and Physical Properties
The core chemical and physical properties of this compound are summarized in the tables below. These tables provide a quick reference for researchers and professionals working with this compound.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Sodium glycinate (B8599266) hydrate, Aminoacetic acid sodium salt hydrate | [2] |
| CAS Number | 207300-76-3 | [3] |
| Molecular Formula | C₂H₄NNaO₂ · xH₂O | [3] |
| Molecular Weight | 97.05 g/mol (anhydrous basis) | [3] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Melting Point | 197-201 °C (decomposes) | [6] |
| Thermal Decomposition | Begins around 200-230 °C for glycine | [6] |
Solubility and Solution Properties
| Property | Value | Reference(s) |
| Solubility in Water | Highly soluble; >500 g/L at 20°C | [7] |
| Solubility in Methanol | 60 g/L at 20°C | [7] |
| pH of Aqueous Solution | Alkaline; a 0.1 M solution has a pH around 10.6 | [8] |
| Density of Aqueous Solutions | Increases with concentration and decreases with temperature. For a 2.0 M solution at 303.15 K, the density is approximately 1.07 g/cm³. | [4] |
| Viscosity of Aqueous Solutions | Increases with concentration and decreases with temperature. For a 2.0 M solution at 303.15 K, the viscosity is approximately 1.5 mPa·s. | [4] |
| Refractive Index of Aqueous Solutions | Increases with concentration and decreases with temperature. For a 2.0 M solution at 303.15 K, the refractive index is approximately 1.36. | [4] |
Stability and Reactivity
| Property | Description | Reference(s) |
| Stability | Stable under normal ambient and dry conditions. | |
| Reactivity | Reacts with strong oxidizing agents. Aqueous solutions can absorb carbon dioxide from the air. | |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | |
| Incompatibilities | Strong oxidizing agents. | |
| Hazardous Decomposition Products | Upon heating to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sodium oxides. | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in a common biochemical buffer.
Synthesis of this compound
This protocol describes a straightforward laboratory-scale synthesis of this compound by neutralizing glycine with sodium hydroxide (B78521).
Materials:
-
Glycine (C₂H₅NO₂)
-
Sodium hydroxide (NaOH), pellets or a standardized solution (e.g., 1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
pH meter or pH indicator strips
-
Rotary evaporator (optional)
-
Crystallizing dish
Procedure:
-
Dissolution of Glycine: In a beaker, dissolve a known molar amount of glycine in a minimal amount of deionized water with stirring. For example, dissolve 7.51 g (0.1 mol) of glycine in approximately 100 mL of deionized water.
-
Neutralization: Slowly add a stoichiometric amount of sodium hydroxide to the glycine solution while continuously monitoring the pH. If using solid NaOH, add 4.00 g (0.1 mol). If using a 1 M NaOH solution, add 100 mL. The addition should be done portion-wise or dropwise to control the exothermic reaction and to avoid overshooting the equivalence point.
-
pH Adjustment: Continue adding NaOH until the pH of the solution reaches approximately 10-11, indicating the complete conversion of glycine to its sodium salt.
-
Concentration: If a solid product is desired, the water can be removed by evaporation. A rotary evaporator is recommended for efficient and gentle solvent removal. Alternatively, the solution can be heated gently in a fume hood to reduce the volume.
-
Crystallization: Once the solution is concentrated, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Seeding with a small crystal of glycine sodium salt can facilitate this process.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining impurities and water. Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the final this compound product.
Purification by Recrystallization
This protocol outlines the purification of this compound using a standard recrystallization technique.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot deionized water required for complete dissolution. Heat the mixture gently on a hot plate while stirring to facilitate dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven at a low temperature.
Quantitative Analysis by Titration
This protocol describes a simple acid-base titration to determine the purity of a synthesized batch of glycine sodium salt.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Burette, stand, and clamp
-
Erlenmeyer flask
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound (e.g., 0.2-0.3 g) and dissolve it in approximately 50 mL of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink, indicating its basic nature.
-
Titration: Fill a burette with the standardized HCl solution. Titrate the glycine sodium salt solution with the HCl until the pink color just disappears. This is the endpoint of the titration.
-
Calculation: Record the volume of HCl used. The purity of the glycine sodium salt can be calculated using the following formula: Purity (%) = (Volume of HCl (L) × Molarity of HCl (mol/L) × Molar mass of Glycine Sodium Salt ( g/mol )) / (Mass of sample (g)) × 100
Preparation of a Glycine-NaOH Buffer (0.1 M, pH 10.0)
This protocol details the preparation of a commonly used glycine-NaOH buffer.
Materials:
-
Glycine (C₂H₅NO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Glycine: To a 1 L volumetric flask, add approximately 800 mL of deionized water. Add 7.51 g of glycine and stir until completely dissolved.
-
Adjust pH: While monitoring with a calibrated pH meter, slowly add a 1 M NaOH solution dropwise until the pH of the solution reaches 10.0.
-
Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to the 1 L mark of the volumetric flask.
-
Mixing and Storage: Invert the flask several times to ensure the buffer is homogenous. Store the buffer in a tightly sealed container at room temperature or 4°C.
Signaling and Metabolic Pathways
Glycine, the parent compound of glycine sodium salt, is a key molecule in several biological pathways. The following diagrams, created using the DOT language, illustrate its roles in neurotransmission and metabolism.
Glycinergic Signaling Pathway
This diagram illustrates the role of glycine as an inhibitory neurotransmitter in the central nervous system.
Caption: Glycine's role as an inhibitory neurotransmitter.
Key Metabolic Pathways Involving Glycine
This diagram outlines the central role of glycine in several key metabolic processes.
References
- 1. US3450752A - Methods for preparing solid salts of amino acids - Google Patents [patents.google.com]
- 2. This compound - [sigmaaldrich.com]
- 3. scialert.net [scialert.net]
- 4. Sodium glycinate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formaldehyde - Wikipedia [en.wikipedia.org]
- 8. Sodium glycinate | 6000-44-8 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Glycine Sodium Salt Hydrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of glycine (B1666218) sodium salt hydrate (B1144303), a compound of interest in various research and development fields, including its use as a buffer component and in peptide synthesis. This document outlines a standard laboratory-scale synthetic protocol, methods for characterization, and relevant quantitative data.
Introduction
Glycine, the simplest amino acid, and its salts are fundamental components in numerous biological and chemical processes. Glycine sodium salt hydrate is the water-soluble, hydrated form of the sodium salt of glycine. Its primary utility in a research context is in the preparation of buffer solutions for electrophoresis and chromatography, and as a raw material in organic synthesis. This guide details a reliable method for the synthesis of this compound via the neutralization of glycine with sodium hydroxide (B78521).
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction between glycine and sodium hydroxide in an aqueous solution. The resulting salt is then isolated as a hydrated crystalline solid.
Experimental Protocol: Neutralization and Crystallization
This protocol describes the synthesis of this compound from glycine and sodium hydroxide.
Materials:
-
Glycine (C₂H₅NO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Heating mantle or hot plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Desiccator
Procedure:
-
Dissolution of Glycine: In a 250 mL beaker, dissolve 15.0 g of glycine in 100 mL of deionized water with gentle heating and stirring.
-
Preparation of Sodium Hydroxide Solution: In a separate beaker, carefully prepare a 1 M solution of sodium hydroxide by dissolving 8.0 g of NaOH in 200 mL of deionized water.
-
Neutralization: Slowly add the 1 M sodium hydroxide solution to the glycine solution while stirring continuously. Monitor the pH of the mixture using a pH meter. Continue adding the NaOH solution until the pH of the solution reaches approximately 10.0. This indicates the complete neutralization of glycine.
-
Concentration: Transfer the resulting sodium glycinate (B8599266) solution to a round-bottom flask and concentrate the solution using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained at 50-60°C. Concentrate the solution until its volume is reduced to about one-third of the initial volume.
-
Crystallization: Transfer the concentrated solution to a crystallizing dish. To induce crystallization, slowly add an equal volume of ethanol to the concentrated aqueous solution while stirring.
-
Isolation and Washing: Allow the solution to stand at room temperature for several hours, and then in a refrigerator at 4°C overnight to facilitate complete crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the collected crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) at room temperature to obtain the final this compound product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₂H₄NNaO₂·xH₂O |
| Molecular Weight | 97.05 g/mol (anhydrous basis) |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Spectroscopic Data
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine and carboxylate functional groups. The absence of a broad carboxylic acid O-H stretch (typically around 3000 cm⁻¹) and the presence of a strong carboxylate (COO⁻) asymmetric stretching band around 1610 cm⁻¹ would confirm salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O): The proton NMR spectrum in D₂O is expected to show a singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shift will be different from that of glycine in its zwitterionic form.
-
¹³C NMR (D₂O): The carbon NMR spectrum in D₂O will show two distinct signals corresponding to the methylene carbon and the carboxylate carbon.
Workflow and Logic Diagrams
The following diagrams illustrate the synthesis workflow and the chemical transformation involved.
An In-depth Technical Guide to the Structure and Formulation of Glycine Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) sodium salt, also known as sodium glycinate (B8599266), is the simplest amino acid salt, derived from the neutralization of glycine with a sodium base. It is a versatile compound utilized across various industries, including pharmaceuticals, food, and personal care. In the pharmaceutical sector, it serves as a buffering agent, stabilizer, and a component in parenteral nutrition formulations.[1][2] Its hydrated form is of particular interest due to its stability and solubility characteristics. This guide provides a comprehensive overview of the structure, formulation, and experimental analysis of glycine sodium salt hydrate (B1144303).
Structure and Physicochemical Properties
Glycine sodium salt is a white to yellowish crystalline powder that is hygroscopic and readily soluble in water.[3][4] The anhydrous form has the chemical formula C₂H₄NNaO₂, and its hydrated form is represented as C₂H₄NNaO₂ · xH₂O.
Chemical Structure
The chemical structure of glycine sodium salt consists of the glycinate anion and a sodium cation. The IUPAC name is sodium 2-aminoacetate.
-
Molecular Formula (Anhydrous): C₂H₄NNaO₂[5]
-
Molecular Weight (Anhydrous): 97.05 g/mol [5]
-
CAS Numbers: 6000-44-8 (anhydrous)[4], 207300-76-3 (hydrate)[6]
-
SMILES Notation: C(C(=O)[O-])N.[Na+][7]
Crystal Structure
For related compounds, the crystal structure of glycine sodium nitrate (B79036) has been determined to be monoclinic.[9] The study of glycine crystallization in the presence of sodium chloride has also been investigated, revealing that NaCl can stabilize the metastable β-polymorph of glycine.[10]
Physicochemical Properties
A summary of the key physicochemical properties of glycine sodium salt and its aqueous solutions is presented in Table 1.
Table 1: Physicochemical Properties of Glycine Sodium Salt Hydrate
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [3] |
| Molecular Formula | C₂H₄NNaO₂ · xH₂O | [6] |
| Molecular Weight | 97.05 g/mol (anhydrous basis) | [5] |
| Melting Point | 197-201 °C | [2] |
| Solubility | Highly soluble in water | [3] |
| Hygroscopicity | Hygroscopic | [3] |
| pH (in solution) | Slightly alkaline | [3] |
| Density (of solution) | Increases with concentration and decreases with temperature | |
| Viscosity (of solution) | Increases with concentration and decreases with temperature |
Formulation and Applications
This compound is a valuable excipient in pharmaceutical formulations, primarily due to its buffering capacity and stabilizing properties.
Role in Pharmaceutical Formulations
In parenteral formulations, a glycine-sodium hydroxide (B78521) buffer system is utilized to maintain the pH of the solution, which is crucial for the stability and solubility of the active pharmaceutical ingredient (API).[2] It can also act as a tonicity agent and a chelating agent in certain drug formulations.[2]
Representative Formulation
Table 2 provides a representative example of a parenteral formulation that could utilize a glycine-based buffering system.
Table 2: Example of a Parenteral Formulation with a Glycine Buffer System
| Component | Function | Representative Concentration Range |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | Varies based on drug |
| Glycine | Buffering Agent | 0.1 - 2.5% (w/v) |
| Sodium Hydroxide | pH Adjuster | q.s. to target pH |
| Mannitol/Sorbitol | Bulking Agent | 2 - 5% (w/v) |
| Polysorbate 80 | Surfactant | 0.01 - 0.1% (w/v) |
| Water for Injection | Vehicle | q.s. to final volume |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the direct neutralization of glycine with sodium hydroxide.
Materials:
-
Glycine (reagent grade)
-
Sodium hydroxide (reagent grade)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of glycine in a minimal amount of warm deionized water with stirring.
-
In a separate container, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the glycine solution with continuous stirring. Monitor the pH to ensure complete neutralization (target pH will be in the alkaline range).
-
The resulting solution of sodium glycinate can be concentrated by gentle heating under reduced pressure to induce crystallization.
-
The crystallization process can be facilitated by the addition of a less polar solvent, such as ethanol, until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification and purity assessment of glycine sodium salt.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A buffered aqueous solution is often employed. For example, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) can be used. For derivatized amino acids, specific gradient conditions may be required.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized glycine.[12]
-
Temperature: Ambient or controlled column temperature (e.g., 30 °C).
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of standard solutions of known concentrations of glycine sodium salt.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of this compound, including its water content and decomposition profile.
Instrumentation and Conditions:
-
TGA/DSC Instrument: A simultaneous TGA/DSC instrument.
-
Sample Pan: Platinum or alumina (B75360) pans.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A controlled heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature above the expected decomposition point (e.g., 30°C to 600°C).
Expected Results:
-
TGA: A weight loss step corresponding to the loss of water of hydration would be observed at temperatures typically below 150°C. Further weight loss at higher temperatures would indicate the decomposition of the anhydrous salt.
-
DSC: An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the initial weight loss in the TGA. Subsequent endothermic or exothermic peaks would correspond to melting and decomposition of the anhydrous salt. The thermal decomposition of glycine itself is an endothermic process.[13]
Workflow and Process Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a fundamental compound in pharmaceutical development with well-established roles as a buffer and stabilizer. While its basic chemical structure and physicochemical properties are understood, detailed crystallographic information on the simple hydrate remains an area for further public domain research. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, analysis, and formulation of this important pharmaceutical excipient.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Sodium Glycinate Supplier | 6000-44-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. Sodium glycinate | 6000-44-8 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium aminoacetate--water (1/1/1) | C2H6NNaO3 | CID 23671208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. An insight into hydration structure of sodium glycinate from ab initio quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
glycine sodium salt hydrate CAS number and purity
An In-depth Technical Guide on Glycine (B1666218) Sodium Salt Hydrate (B1144303): CAS Number and Purity
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical and physical properties of reagents is paramount. This guide provides detailed information on glycine sodium salt hydrate, focusing on its Chemical Abstracts Service (CAS) number and typical purity levels. Furthermore, it outlines key experimental protocols for purity determination and presents a logical workflow for its analysis.
Physicochemical Properties and Identification
This compound is the sodium salt of glycine, a non-essential amino acid. It is commonly used in buffer solutions, for electrophoresis, and in preparative chromatography.[1][2] The hydrate form indicates the presence of water molecules within its crystalline structure, which can influence its stability and solubility.[3]
CAS Number and Purity
The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The purity of a chemical is a critical parameter, particularly in pharmaceutical applications, as impurities can affect the efficacy, safety, and stability of the final product.
| Compound Name | CAS Number | Typical Purity | Notes |
| This compound | 207300-76-3 | ≥98% to ≥99% (HPLC) | The degree of hydration (xH₂O) can be variable.[4][5][6][7] |
| Glycine Sodium Salt Anhydrous | 6000-44-8 | ≥98% | The anhydrous form is also commercially available.[8] |
Experimental Protocols for Purity Determination
The determination of purity for this compound can be accomplished through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the presence of organic impurities, while titration is a classical method for quantitative analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of glycine and its potential impurities.[9]
Objective: To quantify the amount of glycine sodium salt and separate it from potential impurities such as hydantoin, hydantoic acid, and diglycylglycine.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Mobile Phase B: A solution of 5-30 mmol/L potassium dihydrogen phosphate in a mixture of acetonitrile and methanol (e.g., 90:10 v/v).
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water) to a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample of the this compound to be tested and prepare a solution of the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18
-
Column Temperature: 20-50°C
-
Flow Rate: As per column specifications (e.g., 1.0 mL/min)
-
Detection Wavelength: 200-260 nm
-
Injection Volume: 5-15 µL
-
Elution: A suitable gradient or isocratic elution program should be developed to achieve optimal separation.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
The purity is calculated by comparing the peak area of the glycine in the sample solution to that of the standard solution.
-
Purity Assay by Titration (Sørensen Formol Titration)
This titrimetric method is a classic approach for the quantification of amino acids.[3][8]
Principle: The amino group of glycine interferes with the direct titration of its carboxyl group. Formaldehyde (B43269) is added to react with the amino group, forming a Schiff base. This reaction effectively blocks the basicity of the amino group, allowing the carboxylic acid functionality to be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521).
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Conical flasks (250 mL)
-
pH meter or phenolphthalein (B1677637) indicator
Reagents:
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized
-
Formaldehyde solution (40%), neutralized
-
Phenolphthalein indicator solution
-
This compound sample
Procedure:
-
Preparation of Neutralized Formaldehyde:
-
To a volume of 40% formaldehyde solution, add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a faint pink color persists.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in deionized water in a conical flask.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Add the prepared neutralized formaldehyde solution. The pink color, if any, should disappear.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a stable faint pink endpoint is reached.
-
-
Calculation:
-
The purity of the this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial mass of the sample.
-
Workflow and Pathway Visualizations
The following diagrams illustrate a typical workflow for the analytical characterization of this compound and a conceptual pathway of its application.
Caption: A typical workflow for the purity determination of this compound.
Caption: Conceptual role of this compound as an excipient in drug formulation.
References
- 1. Glycine = 99 HPLC 207300-76-3 [sigmaaldrich.com]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Sigma Aldrich Fine Chemicals Biosciences this compound >=99% | Fisher Scientific [fishersci.com]
- 6. helixchrom.com [helixchrom.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
An In-depth Technical Guide to the Aqueous Solubility of Glycine Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of glycine (B1666218) sodium salt hydrate (B1144303). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the underlying chemical equilibria.
Quantitative Solubility Data
The aqueous solubility of glycine sodium salt is significantly influenced by the pH of the solution. At 25°C, precision measurements have been conducted across a wide pH range, revealing the complex interplay between the different ionic species of glycine.[1][2][3]
Table 1: Aqueous Solubility of Glycine and its Sodium Salt at 25°C
| pH | Total Glycine Solubility (M) | Predominant Species in Solution |
| < 2.34 | > 2.84 | Cationic Glycine (H₃N⁺CH₂COOH) |
| 2.34 - 9.60 | ~2.84 | Zwitterionic Glycine (H₃N⁺CH₂COO⁻) |
| > 9.60 | Increases significantly | Anionic Glycine (H₂NCH₂COO⁻) |
| 12.4 | High | Primarily Sodium Glycinate (B8599266) |
Note: The data is primarily derived from studies on glycine and its salts at 25°C. The solubility of the sodium salt form is most relevant at pH values above the pKa of the amino group (9.60).[1][2][3]
Experimental Protocols
The determination of the aqueous solubility of glycine sodium salt involves precise and controlled experimental procedures. The following protocol is based on established methods for measuring the solubility of amino acid salts.[1][2][3]
Materials and Reagents
-
Glycine Sodium Salt Hydrate (High Purity)
-
Deionized Water (Resistivity > 18 MΩ·cm)
-
Hydrochloric Acid (HCl) solutions (for pH adjustment)
-
Sodium Hydroxide (NaOH) solutions (for pH adjustment)
-
Calibrated pH meter and electrode
-
Constant temperature water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical technique for concentration measurement.
Solubility Determination Workflow
The following diagram illustrates the typical workflow for determining the equilibrium solubility of this compound.
Figure 1: Experimental workflow for solubility determination.
Detailed Methodological Steps
-
Preparation of Solutions: A series of aqueous solutions with different initial pH values are prepared using deionized water and appropriate amounts of HCl or NaOH.
-
Sample Preparation: An excess amount of this compound is added to each pH-adjusted solution in sealed containers. This ensures that a saturated solution is achieved.
-
Equilibration: The containers are placed in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
pH Measurement: After equilibration, the agitation is stopped, and the solid is allowed to settle. The pH of the supernatant (the saturated solution) is carefully measured using a calibrated pH meter.
-
Sample Filtration and Dilution: A sample of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles. The clear filtrate is then accurately diluted with a suitable solvent (e.g., deionized water) to a concentration within the calibration range of the analytical method.
-
Concentration Analysis: The concentration of glycine in the diluted filtrate is determined using a validated analytical technique such as HPLC with a suitable detector (e.g., UV or mass spectrometry).
-
Data Analysis: The solubility at each final pH is calculated from the measured concentration and the dilution factor.
Chemical Equilibria and Signaling Pathways
The solubility of glycine sodium salt is governed by the acid-base equilibria of glycine in an aqueous solution. Glycine can exist in three different ionic forms depending on the pH, which directly impacts its interaction with water and, consequently, its solubility.
The following diagram illustrates the chemical equilibria of glycine in water.
Figure 2: Acid-base equilibria of glycine in aqueous solution.
When this compound is dissolved in water, it primarily dissociates to yield the anionic form of glycine (glycinate) and a sodium ion. The glycinate anion can then participate in the equilibrium reactions shown above, depending on the pH of the solution. The high solubility of the sodium salt is attributed to the ionic nature of the compound and the strong hydration of the sodium and glycinate ions.[6]
Conclusion
The aqueous solubility of this compound is a critical parameter for its application in research, pharmaceuticals, and other industries. Its solubility is highly dependent on the pH of the medium, with significantly increased solubility in the alkaline range where the anionic form of glycine predominates. The experimental determination of its solubility requires rigorous control of conditions, particularly temperature and pH, and the use of validated analytical methods. The provided data and protocols in this guide serve as a valuable resource for professionals working with this compound.
References
- 1. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | 학회 [koreascience.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. spectrumchemical.com [spectrumchemical.com]
Glycine Sodium Salt Hydrate vs. Glycine Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of glycine (B1666218) sodium salt hydrate (B1144303) and glycine free base, focusing on their physicochemical properties, stability, and applications in pharmaceutical development. The information is intended to assist researchers and formulation scientists in making informed decisions when selecting the appropriate form of glycine for their specific application.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties is crucial for predicting the behavior of an excipient during formulation and storage. The following tables summarize the key properties of glycine free base and glycine sodium salt hydrate.
Table 1: General Physicochemical Properties
| Property | Glycine Free Base | This compound |
| Chemical Formula | C₂H₅NO₂ | C₂H₄NNaO₂ · xH₂O |
| Molecular Weight (anhydrous) | 75.07 g/mol [1] | 97.05 g/mol |
| Appearance | White crystalline powder[2][3] | White or yellowish crystalline powder[4] |
| Taste | Sweet[3][5][6] | - |
| Odor | Odorless[2][6] | Odorless |
| pKa | pKa₁ (COOH): ~2.34-2.4pKa₂ (NH₃⁺): ~9.60-9.8[2][6] | The pKa of the amino group is ~9.6-9.8. The carboxyl group is salified. |
| pH (in aqueous solution) | ~5.9-6.4 (neutral) | 11.1 - 12.0 (10% aqueous solution)[7][8] |
| Density | ~1.161 - 1.607 g/cm³[5] | ~1.014 g/cm³[4] |
Table 2: Thermal and Solubility Properties
| Property | Glycine Free Base | This compound |
| Melting Point | Decomposes at ~233-251°C[1][5] | 197-201°C[7][9][10] |
| Solubility in Water | 25.0 g/100 mL at 25°C[6] | >50 g/100 mL at 20°C[7] |
| Hygroscopicity | Non-hygroscopic to slightly hygroscopic | Hygroscopic[4] |
Stability Profile
The stability of an excipient is a critical factor in determining the shelf-life and performance of a pharmaceutical product.
Glycine Free Base: Glycine in its free base form is generally considered to be a stable amino acid. In the solid state, it is not particularly sensitive to heat, with decomposition occurring at high temperatures (around 233°C)[5]. However, in the presence of reducing sugars, it can participate in the Maillard reaction, leading to browning and degradation of the product.
This compound: As a salt of a weak acid and strong base, aqueous solutions of glycine sodium salt are alkaline. This higher pH can influence the stability of the active pharmaceutical ingredient (API) and other excipients in a formulation. Being hygroscopic, this compound requires storage in well-closed containers to prevent moisture uptake, which could lead to physical changes such as caking and potential chemical degradation[4].
Solubility Characteristics
The solubility of glycine is pH-dependent. Glycine free base exhibits its lowest solubility at its isoelectric point (pI ≈ 5.97) and its solubility increases significantly at pH values below its pKa₁ and above its pKa₂.
This compound is the salt of a strong base (NaOH) and a weak acid (glycine). Its high solubility in water is a key differentiator from the free base[7]. This enhanced solubility can be advantageous in liquid formulations or where rapid dissolution is required.
Bioavailability
Applications in Drug Development
Both forms of glycine are utilized in the pharmaceutical industry, with the choice depending on the specific requirements of the formulation.
Glycine Free Base:
-
Buffering Agent: Due to its zwitterionic nature, glycine can act as a buffer in the pH range around its pKa values.
-
Bulking Agent in Lyophilization: It is used to provide an elegant cake structure in freeze-dried products[12].
-
Protein Stabilization: Glycine is known to stabilize proteins in both liquid and solid formulations by mechanisms such as preferential exclusion[6][7].
-
Sweetener/Flavoring Agent: Its sweet taste can help to mask the unpleasant taste of some APIs[3].
This compound:
-
pH Modifier: Due to its alkaline nature in solution, it can be used to adjust the pH of formulations.
-
High Solubility Excipient: Its high aqueous solubility makes it suitable for liquid formulations where a high concentration of glycine is required.
-
Component of Buffer Systems: It is used in the preparation of alkaline buffer systems, such as glycine-NaOH buffers[7].
Experimental Protocols
Detailed, step-by-step protocols for direct comparative studies are not widely published. However, the following sections provide representative methodologies for key experiments.
Comparative Solubility Determination
Objective: To determine and compare the aqueous solubility of glycine free base and this compound at different temperatures.
Methodology (Shake-Flask Method):
-
Prepare saturated solutions of each compound by adding an excess amount of the solid to a known volume of purified water in sealed flasks.
-
Equilibrate the flasks in a temperature-controlled water bath at various temperatures (e.g., 25°C, 37°C, 50°C) with constant agitation for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.
-
Accurately dilute the filtered solution with a suitable solvent (e.g., water).
-
Quantify the concentration of glycine in the diluted solution using a validated analytical method, such as a stability-indicating HPLC-UV method.
-
Calculate the solubility in g/100 mL or other appropriate units.
Comparative Hygroscopicity Testing
Objective: To assess and compare the moisture sorption properties of glycine free base and this compound.
Methodology (Gravimetric Sorption Analysis):
-
Place a accurately weighed sample of each compound (e.g., 10-20 mg) into the sample pan of a dynamic vapor sorption (DVS) instrument.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Subject the sample to a pre-defined humidity program, typically involving stepwise increases in RH from 0% to 90% and subsequent decreases back to 0% RH, all at a constant temperature.
-
Record the change in mass at each RH step until equilibrium is reached.
-
Plot the percentage change in mass versus RH to generate a moisture sorption-desorption isotherm.
Stability-Indicating HPLC Method for Glycine
Objective: To develop and validate an HPLC method capable of separating glycine from its potential degradation products, which can then be used in a comparative stability study.
Representative HPLC Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating highly polar compounds like glycine.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is common for non-chromophoric amino acids like glycine.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, solutions of glycine and glycine sodium salt would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The stressed samples would then be analyzed to ensure that the degradation products are resolved from the parent glycine peak.
Signaling Pathways and Logical Relationships
Glycinergic Signaling Pathway
Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It binds to the glycine receptor (GlyR), a ligand-gated chloride ion channel. The binding of glycine opens the channel, leading to an influx of chloride ions, which hyperpolarizes the postsynaptic neuron and reduces its excitability. The choice between glycine free base and its sodium salt in a formulation is unlikely to directly impact this signaling pathway at the receptor level, as the active species is the glycinate (B8599266) anion or zwitterion. However, formulation characteristics such as pH and ionic strength, which are influenced by the choice of the glycine form, can affect the overall stability and delivery of a drug product targeting this pathway.
References
- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Crystallization During Freezing: The Effects of Salt Form, pH, and Ionic Strength | Semantic Scholar [semanticscholar.org]
- 4. Glycine | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing intracellular glycine with two-dye and single-dye ratiometric RNA-based sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Available versus digestible amino acids - new stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
The Critical Role of Hydration in Glycine Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycine (B1666218) sodium salt, or sodium glycinate (B8599266), is a widely utilized compound in the pharmaceutical industry, often employed as a buffering agent, excipient, and a component in drug formulations.[1][2] Its efficacy and stability are profoundly influenced by its hydration state. The presence of water molecules within the crystal lattice—forming hydrates—can significantly alter the salt's physicochemical properties, including solubility, stability, and mechanical characteristics.[3][4] This guide provides an in-depth technical overview of the role of hydration in glycine sodium salt, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing critical relationships to inform research and drug development.
Physicochemical Properties of Glycine Sodium Salt Hydrates
Glycine sodium salt can exist in anhydrous and various hydrated forms, with the specific form influencing its behavior in pharmaceutical applications.[1][5] The degree of hydration affects properties such as solubility, which is a critical factor for bioavailability and formulation performance.[6][7] While anhydrous forms of active pharmaceutical ingredients (APIs) typically exhibit higher aqueous solubility, the conversion to a more stable, less soluble hydrate (B1144303) form upon exposure to moisture is a common challenge in drug development.[3][6]
| Property | Glycine Sodium Salt (Anhydrous) | Glycine Sodium Salt (Hydrate) | Reference(s) |
| CAS Number | 6000-44-8 | 6000-44-8 | [1][8] |
| Molecular Formula | C₂H₄NNaO₂ | C₂H₄NNaO₂·xH₂O | [9][10] |
| Molecular Weight | 97.05 g/mol | 97.05 g/mol (anhydrous basis) | [10][11] |
| Appearance | White to off-white crystalline powder | White or yellowish crystalline powder | [1][11][12] |
| Solubility in Water | Highly soluble | Soluble | [1][12] |
| Melting Point | Decomposes ~290°C | 197-201°C (may vary with hydration state) | [10][11] |
| Hygroscopicity | Hygroscopic | Hygroscopic | [12] |
Structural Analysis of Hydrated Glycine Sodium Salt
The crystal structure of hydrated salts reveals how water molecules are integrated into the lattice. In hydrated glycine sodium salt, water molecules typically form hydrogen bonds with the carboxylate and amino groups of the glycinate ion and coordinate with the sodium cation.[13] This network of hydrogen bonds stabilizes the crystal structure.[14] The specific arrangement and stoichiometry of water molecules define the hydrate form (e.g., monohydrate, dihydrate).[15] Understanding this structure is crucial for predicting stability and behavior.
Figure 1: Molecular interactions in the hydrated glycine sodium salt crystal lattice.
Experimental Characterization of Hydration
A suite of analytical techniques is employed to identify and quantify the hydration state of pharmaceutical salts.[3][16] These methods provide critical data on water content, thermal stability, and crystal structure.
A. Thermogravimetric Analysis (TGA)
-
Objective: To determine the water content (degree of hydration) by measuring mass loss as a function of temperature.[17]
-
Methodology:
-
Accurately weigh 5-10 mg of the glycine sodium salt sample into a TGA pan (typically aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).
-
Apply a linear heating ramp, for example, from 25°C to 300°C at a rate of 10°C/min.[18]
-
Record the mass loss over time. The stepwise mass loss corresponds to the loss of bound water. The stoichiometry of the hydrate can be calculated from this percentage loss.[15]
-
B. Differential Scanning Calorimetry (DSC)
-
Objective: To measure heat flow associated with thermal events like dehydration (endothermic) and phase transitions.[19]
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Monitor the differential heat flow between the sample and the reference. Endothermic peaks indicate events such as the loss of water or melting.[20]
-
C. Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline form (anhydrous vs. hydrate) by analyzing the unique diffraction pattern.[21]
-
Methodology:
-
Gently grind the sample to a fine, uniform powder to minimize preferred orientation effects.
-
Pack the powder into a sample holder.
-
Place the sample in the diffractometer.
-
Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).
-
Scan a range of 2θ angles (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.[22]
-
The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystal structure. Different hydrate forms will produce distinct patterns.[23][24]
-
D. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and changes in hydrogen bonding associated with hydration.
-
Methodology:
-
Prepare the sample, typically using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
For KBr pellets, mix a small amount of sample with dry KBr powder and press into a transparent disk.
-
For ATR, place the powder sample directly onto the ATR crystal.
-
Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).
-
The presence of water is indicated by broad absorption bands in the O-H stretching region (~3500-3200 cm⁻¹) and the H-O-H bending region (~1650 cm⁻¹).[25][26] The positions of these bands can provide information on the strength of hydrogen bonding.[27]
-
References
- 1. CAS 6000-44-8: Glycine sodium | CymitQuimica [cymitquimica.com]
- 2. drugs.com [drugs.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catsci.com [catsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsavers.com [chemsavers.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chembk.com [chembk.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the sucrose/glycine/water system by differential scanning calorimetry and freeze-drying microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. www2.latech.edu [www2.latech.edu]
- 22. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 24. rigaku.com [rigaku.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Glycine Sodium Salt Hydrate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a detailed overview of the safe handling of glycine (B1666218) sodium salt hydrate (B1144303), a compound utilized in various biochemical and pharmaceutical applications.
Chemical and Physical Properties
Glycine sodium salt hydrate is the sodium salt of the amino acid glycine, existing in a hydrated form. It is commonly used as a buffering agent and a component in cell culture media and electrophoresis buffers.[1][2] Its zwitterionic nature, with both a weak base (amino group) and a weak acid (carboxylate group), allows it to buffer effectively.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂H₄NNaO₂·xH₂O | [4][5] |
| Molecular Weight | 97.05 g/mol (anhydrous) | [6][7] |
| Appearance | White crystalline powder or granular chunks.[2][4][8] | [2][4][8] |
| Odor | Odorless to ammonia-like.[4][6] | [4][6] |
| pH | 11-11.4 (5% aqueous solution).[6] | [6] |
| Melting Point | 197 - 201 °C (386.6 - 393.8 °F).[6][9] | [6][9] |
| Solubility | Soluble in water.[1][6] | [1][6] |
| Hygroscopicity | Hygroscopic.[6] | [6] |
Hazard Identification and Toxicological Data
While generally not classified as a hazardous substance under OSHA and GHS guidelines, this compound may cause irritation to the eyes, skin, and respiratory tract.[4][6][9] The toxicological properties of this material have not been fully investigated.[8]
Table 2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| Acute Toxicity | LD50/LC50: Not available. | Not applicable | [8] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[8][9] | Not applicable | [8][9] |
Potential Health Effects: [4][8]
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May cause irritation of the digestive tract.
-
Inhalation: May cause respiratory tract irritation.
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks and maintain the integrity of the compound.
Handling
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[6][8] If dust is generated, a respirator is required.[9]
-
Hygiene: Wash thoroughly after handling.[8] Avoid contact with eyes, skin, and clothing.[8] Do not ingest or inhale.[8]
-
Dust: Minimize dust generation and accumulation.[8] Avoid breathing dust.[8]
Storage
-
Container: Store in a tightly closed container.[8]
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Protect from moisture as the substance is hygroscopic.[6]
-
Incompatible Materials: Avoid strong oxidizing agents.[4][8]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[8] | [8] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[8] | [8] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8] | [8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8] | [8] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[8]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and ammonia.[6][8]
-
Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1. Ensure adequate ventilation. Avoid generating dusty conditions.[6][8]
-
Environmental Precautions: Do not let the product enter drains.[9][10]
-
Containment and Cleanup: Vacuum or sweep up material and place it into a suitable disposal container.[8] Clean up spills immediately.[8]
Stability and Reactivity
-
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[8]
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat, and exposure to moist air or water.[6][8]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases, and ammonia.[6][8]
-
Hazardous Polymerization: Has not been reported.[8]
Experimental Protocols
Detailed experimental protocols for assessing the safety of a chemical substance like this compound would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized methods ensure that the data generated is reliable and comparable.
Example Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
-
Objective: To determine the potential of this compound to cause skin irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) of the dorsal skin of the animal.
-
0.5 g of the test substance, moistened with a small amount of water to form a paste, is applied to the test site and covered with a gauze patch and non-irritating tape.
-
The exposure period is 4 hours.
-
After exposure, the patch and any residual test substance are removed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Evaluation: The degree of skin reaction is scored according to a standardized scale. The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for handling a spill of this compound.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. CAS 6000-44-8: Glycine sodium | CymitQuimica [cymitquimica.com]
- 2. GLYCINE, SODIUM SALT HYDRATE, 99 | 207300-76-3 [chemicalbook.com]
- 3. This compound (207300-76-3) for sale [vulcanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. geneseo.edu [geneseo.edu]
Methodological & Application
Application Notes: Preparation of Tris-Glycine Buffer with Glycine Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-glycine and Tris-glycine-SDS buffers are fundamental components in various biochemical and molecular biology techniques, most notably in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins.[1][2][3][4] This buffer system is integral to both denaturing (SDS-PAGE) and non-denaturing protein analysis, which are critical steps in drug discovery and development for protein characterization, purity assessment, and interaction studies.[5][6][7]
Traditionally, these buffers are prepared using crystalline glycine (B1666218). However, glycine sodium salt hydrate (B1144303), a salt of glycine, presents an alternative with high water solubility.[8][9][10] The use of the sodium salt will result in a more alkaline starting solution, necessitating a careful pH adjustment with hydrochloric acid (HCl) to achieve the desired operational pH, typically around 8.3 for standard Laemmli systems.
These application notes provide a detailed protocol for the preparation of a 10X Tris-glycine-SDS running buffer using glycine sodium salt hydrate, alongside a protocol for a standard Tris-glycine-SDS buffer for comparison.
Materials and Reagents
| Reagent | Grade | Vendor Example |
| Tris base | Molecular Biology | Sigma-Aldrich |
| Glycine | Molecular Biology | Sigma-Aldrich |
| This compound | Reagent | CP Lab Safety |
| Sodium Dodecyl Sulfate (SDS) | Molecular Biology | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Analytical | Thermo Fisher Scientific |
| Deionized Water (dH₂O) | --- | --- |
Quantitative Data Summary
The following tables provide the necessary masses of reagents to prepare 1 liter of 10X Tris-glycine-SDS running buffer.
Table 1: Standard 10X Tris-Glycine-SDS Buffer (pH 8.3)
| Component | Molecular Weight ( g/mol ) | Concentration (10X) | Mass for 1 L (g) |
| Tris base | 121.14 | 250 mM | 30.3 |
| Glycine | 75.07 | 1.92 M | 144.0 |
| SDS | 288.38 | 1% (w/v) | 10.0 |
Table 2: Modified 10X Tris-Glycine-SDS Buffer with this compound (pH adjusted to 8.3)
| Component | Molecular Weight ( g/mol ) | Concentration (10X) | Mass for 1 L (g) |
| Tris base | 121.14 | 250 mM | 30.3 |
| Glycine sodium salt (anhydrous) | 97.05 | 1.92 M | 186.3 |
| SDS | 288.38 | 1% (w/v) | 10.0 |
| HCl | ~12 M (concentrated) | As needed for pH adjustment | ~15-20 mL (approximate) |
Note: The molecular weight of glycine sodium salt is for the anhydrous form.[8][10] The actual mass may need slight adjustment depending on the hydration state of the specific lot.
Experimental Protocols
Protocol 1: Preparation of Standard 10X Tris-Glycine-SDS Running Buffer
-
Add approximately 800 mL of dH₂O to a 1 L beaker with a magnetic stir bar.
-
Weigh out 30.3 g of Tris base and add it to the beaker. Stir until fully dissolved.
-
Weigh out 144.0 g of glycine and add it to the beaker. Stir until fully dissolved.
-
Weigh out 10.0 g of SDS and add it to the solution. Stir gently to avoid excessive foaming until the SDS is dissolved.
-
Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.
-
The pH of this solution should be approximately 8.3 and generally does not require adjustment.[11]
-
Store the 10X buffer at room temperature. To prepare a 1X working solution, dilute the 10X stock 1:10 with dH₂O.
Protocol 2: Preparation of 10X Tris-Glycine-SDS Running Buffer with this compound
-
Add approximately 800 mL of dH₂O to a 1 L beaker with a magnetic stir bar.
-
Weigh out 30.3 g of Tris base and add it to the beaker. Stir until fully dissolved.
-
Weigh out 186.3 g of this compound and add it to the beaker. Stir until fully dissolved.
-
Crucial Step: pH Adjustment. The initial pH of the solution will be significantly above 8.3. Slowly add concentrated HCl while monitoring the pH with a calibrated pH meter. Add the acid dropwise, allowing the solution to equilibrate before taking a reading. Adjust the pH to 8.3.
-
Once the pH is stable at 8.3, weigh out 10.0 g of SDS and add it to the solution. Stir gently to avoid excessive foaming until the SDS is dissolved.
-
Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.
-
Store the 10X buffer at room temperature. To prepare a 1X working solution, dilute the 10X stock 1:10 with dH₂O.
Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for preparing the Tris-glycine buffer with this compound, highlighting the critical pH adjustment step.
Caption: Workflow for preparing Tris-glycine buffer with this compound.
Experimental Workflow: SDS-PAGE
This diagram outlines the general workflow for using the prepared Tris-glycine-SDS buffer in an SDS-PAGE experiment.
References
- 1. How Does SDS-PAGE Work? - Creative Proteomics [creative-proteomics.com]
- 2. SDS-PAGE - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. datainsightsmarket.com [datainsightsmarket.com]
- 7. archivemarketresearch.com [archivemarketresearch.com]
- 8. calpaclab.com [calpaclab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. laboratorynotes.com [laboratorynotes.com]
Application Notes and Protocols for SDS-PAGE Running Buffer: Utilizing Glycine Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The composition of the electrophoresis running buffer is critical for achieving optimal resolution and sharp protein bands. The most common running buffer, the Laemmli buffer, utilizes a discontinuous buffer system with Tris and glycine (B1666218). Glycine, with its pKa values of approximately 2.34 and 9.6, plays a crucial role. In the stacking gel (pH 6.8), glycine exists predominantly as a zwitterion, allowing proteins to be concentrated into a narrow band. As the proteins move into the resolving gel (pH 8.8), the higher pH causes glycine to become negatively charged (glycinate), increasing its mobility and allowing the sieving effect of the polyacrylamide matrix to separate proteins based on size.
While glycine is the standard component, its sodium salt hydrate (B1144303) can also be used. This document provides detailed protocols for preparing SDS-PAGE running buffer using both standard glycine and glycine sodium salt hydrate, highlighting the necessary adjustments when using the salt form.
Principle of the Tris-Glycine Buffer System
The effectiveness of the Tris-glycine buffer system in SDS-PAGE lies in the creation of a moving ion front. The chloride ions (from the Tris-HCl in the gel) have high mobility and form the leading ion front. Glycine, in its zwitterionic state in the stacking gel, has low mobility and forms the trailing ion front. The proteins, with intermediate mobility, are concentrated in a narrow zone between these two fronts. This "stacking" effect ensures that all proteins enter the resolving gel at the same time, leading to sharper bands. In the resolving gel, the pH increases, causing glycine to become anionic and migrate faster than the proteins, which then separate based on their molecular weight in the gel matrix.
Materials and Reagents
-
Tris base (CAS: 77-86-1)
-
Glycine (CAS: 56-40-6) or this compound (CAS: 207300-76-3)
-
Sodium Dodecyl Sulfate (SDS) (CAS: 151-21-3)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Storage bottles
Quantitative Data: Reagent Specifications
For accurate and reproducible buffer preparation, the molecular weights of the key reagents are essential.
| Reagent | Molecular Weight ( g/mol ) |
| Tris base | 121.14 |
| Glycine | 75.07 |
| Glycine sodium salt (anhydrous) | 97.05 |
| Sodium Dodecyl Sulfate (SDS) | 288.38 |
Experimental Protocols
Protocol 1: Standard 10X Tris-Glycine-SDS Running Buffer
This protocol outlines the preparation of a 10X stock solution of the standard Tris-Glycine-SDS running buffer. The 1X working solution will have a final concentration of 25 mM Tris, 192 mM Glycine, and 0.1% (w/v) SDS with a pH of approximately 8.3.[1][2]
Procedure:
-
To prepare 1 liter of 10X Tris-Glycine-SDS Running Buffer, weigh out 30.3 g of Tris base and 144 g of glycine.
-
Transfer the weighed reagents to a 1-liter beaker.
-
Add approximately 800 mL of deionized water and stir using a magnetic stirrer until all solids are completely dissolved.
-
Add 10 g of SDS to the solution and continue stirring until it is fully dissolved.
-
Transfer the solution to a 1-liter graduated cylinder and adjust the final volume to 1 L with deionized water.
-
The pH of this solution should be approximately 8.3 and does not typically require adjustment.[1]
-
Store the 10X stock solution at room temperature.
Preparation of 1X Working Solution:
To prepare 1 liter of 1X running buffer, add 100 mL of the 10X stock solution to 900 mL of deionized water. Mix thoroughly before use.
Protocol 2: Modified 10X Tris-Glycine-SDS Running Buffer using this compound
When substituting glycine with its sodium salt, a pH adjustment is necessary. Glycine sodium salt is the conjugate base of glycine and will result in a more alkaline solution when dissolved with Tris base. Therefore, the pH must be adjusted downwards with a strong acid like hydrochloric acid (HCl).
Procedure:
-
To prepare 1 liter of 10X Tris-Glycine-SDS Running Buffer using glycine sodium salt, weigh out 30.3 g of Tris base and 186.2 g of glycine sodium salt (anhydrous basis). Note: The amount of glycine sodium salt is calculated to be equimolar to 144 g of glycine.
-
Transfer the weighed reagents to a 1-liter beaker.
-
Add approximately 800 mL of deionized water and stir using a magnetic stirrer until all solids are completely dissolved.
-
Add 10 g of SDS to the solution and continue stirring until it is fully dissolved.
-
Crucially, monitor the pH of the solution using a calibrated pH meter.
-
Slowly add concentrated HCl dropwise while continuously stirring to adjust the pH to 8.3. Be cautious not to overshoot the target pH.
-
Once the pH is stable at 8.3, transfer the solution to a 1-liter graduated cylinder and adjust the final volume to 1 L with deionized water.
-
Store the 10X stock solution at room temperature.
Preparation of 1X Working Solution:
To prepare 1 liter of 1X running buffer, add 100 mL of the 10X modified stock solution to 900 mL of deionized water. Mix thoroughly before use.
Summary of Buffer Recipes for 1 Liter of 10X Stock Solution
| Component | Standard Recipe (using Glycine) | Modified Recipe (using this compound) | Final 1X Concentration |
| Tris base | 30.3 g | 30.3 g | 25 mM |
| Glycine | 144 g | - | 192 mM |
| Glycine Sodium Salt (anhydrous) | - | 186.2 g | 192 mM |
| SDS | 10 g | 10 g | 0.1% (w/v) |
| Deionized Water | to 1 L | to 1 L | - |
| pH Adjustment | Typically not required | Required (adjust to pH 8.3 with HCl) | pH ~8.3 |
Experimental Workflow for SDS-PAGE
The following diagram illustrates the general workflow for performing SDS-PAGE using the prepared running buffer.
SDS-PAGE Experimental Workflow.
Signaling Pathways and Logical Relationships
The logical relationship in the choice of glycine form for buffer preparation is outlined below.
Decision workflow for buffer preparation.
Conclusion
Both standard glycine and this compound can be effectively used to prepare Tris-Glycine-SDS running buffer for SDS-PAGE. The critical difference is the necessity of pH adjustment when using the sodium salt form to ensure the final buffer pH is 8.3. Accurate weighing of reagents and precise pH measurement are paramount for reproducible results in protein electrophoresis. Following these detailed protocols will enable researchers to confidently prepare the appropriate running buffer for their experimental needs.
References
Application Notes and Protocols for the Investigational Use of Glycine Sodium Salt Hydrate in Western Blot Transfer Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophoretic transfer of proteins from a polyacrylamide gel to a solid-phase membrane is a critical step in Western blotting. The composition of the transfer buffer is paramount for ensuring efficient and uniform protein transfer. The most common formulation, Towbin buffer, consists of Tris, glycine (B1666218), and methanol (B129727).[1][2][3] In this buffer, glycine serves as a source of trailing ions that facilitate the migration of negatively charged SDS-coated proteins from the gel to the membrane.[3][4] The pH of the standard Tris-glycine buffer is approximately 8.3, which is crucial for maintaining the appropriate charge on both the proteins and glycine ions.[2][3]
This document provides a detailed protocol for the investigational use of Glycine Sodium Salt Hydrate as a substitute for standard glycine in Western blot transfer buffers. The use of a glycine salt is non-standard and is expected to significantly alter the buffer's chemical properties, including pH and conductivity.[5][6] Therefore, this protocol is intended for optimization and experimental validation rather than routine use. Researchers should expect to perform optimization steps to achieve desired results.
Theoretical Considerations: Glycine vs. Glycine Sodium Salt
Standard glycine exists as a zwitterion in solid form and in solutions near neutral pH. In the alkaline environment of the Towbin buffer (pH 8.3), the amino group of some glycine molecules is deprotonated, creating the glycinate (B8599266) anion, which acts as a trailing ion.
Glycine sodium salt, or sodium glycinate, is the salt of the glycinate anion. Substituting glycine with its sodium salt in the buffer preparation will lead to several predictable changes:
-
Increased pH: A solution of sodium glycinate in water will be significantly more alkaline than a solution of glycine. This will require careful pH adjustment of the final buffer, which is not typically necessary with standard Towbin buffer.[7] Buffers with a higher pH (e.g., CAPS buffer at pH 11) are sometimes used for high molecular weight proteins.[1][8]
-
Increased Conductivity: Introducing a salt (Na⁺ and glycinate⁻ ions) directly will increase the ionic strength and conductivity of the buffer compared to the zwitterionic glycine.[5][6] Higher conductivity can lead to increased heat generation during the transfer.
-
Heat Generation: Increased buffer conductivity can cause excessive heat during the electrophoretic transfer. This can lead to gel distortion, protein degradation, and uneven transfer. It is critical to use a cooling system (ice pack or refrigerated circulator) and potentially lower voltage settings to manage this effect.[2]
Data Presentation: Factors Influencing Protein Transfer
The efficiency of Western blot transfer is dependent on multiple factors. The following tables summarize key variables and their effects, providing a baseline for optimizing the experimental buffer containing this compound.
Table 1: Effect of Methanol and SDS on Transfer Efficiency by Protein Size
| Component | Concentration | Effect on Small Proteins (<30 kDa) | Effect on Large Proteins (>100 kDa) | Rationale & Citation |
| Methanol | Standard (20%) | Promotes binding to the membrane, preventing "blow-through". | May hinder elution from the gel by stripping SDS and causing protein precipitation. | Methanol removes SDS from proteins, which improves binding to membranes but can reduce the mobility of large proteins out of the gel.[1][9] |
| Low (0-10%) | Risk of "blow-through," where proteins pass through the membrane without binding. | Improves elution from the gel by reducing SDS stripping and promoting gel swelling. | Reducing methanol is a common strategy to improve the transfer of high molecular weight proteins.[10] | |
| SDS | Absent (0%) | Generally efficient transfer. | May result in poor elution from the gel due to protein precipitation. | SDS helps maintain protein solubility and negative charge, aiding its migration out of the gel.[8] |
| Present (0.025-0.1%) | May increase the risk of "blow-through" by increasing protein mobility. | Significantly improves elution from the gel, especially for hydrophobic or high MW proteins. | Adding SDS to the transfer buffer is recommended for proteins larger than 100 kDa to prevent precipitation within the gel.[8][11] |
Table 2: Comparison of Common Western Blot Transfer Buffers
| Buffer System | Composition | Typical pH | Primary Application | Citation |
| Towbin | 25 mM Tris, 192 mM Glycine, 20% Methanol | 8.3 | General use for a broad range of protein sizes. | [1][2][3] |
| Bjerrum & Schafer-Nielsen | 48 mM Tris, 39 mM Glycine, 20% Methanol | 9.2 | Semi-dry transfers and high pI proteins. | [8][12] |
| CAPS | 10 mM CAPS, 10% Methanol | 11.0 | High molecular weight proteins (>150 kDa) and N-terminal sequencing. | [1][8][13] |
| Dunn (Carbonate) | 10 mM NaHCO₃, 3 mM Na₂CO₃, 20% Methanol | 9.9 | Recommended for semi-dry applications and transfer of basic proteins. | [8][12] |
Experimental Protocols
This section provides a detailed methodology for preparing and using a transfer buffer with this compound. Caution: This is an investigational protocol. Careful monitoring and optimization are required.
Preparation of 1L of Investigational Transfer Buffer
Materials:
-
Tris base
-
This compound (Note: Molecular weight will differ from glycine)
-
Methanol, analytical grade
-
Deionized water (diH₂O)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Calculate Molar Equivalents: The standard Towbin buffer contains 192 mM glycine. You must calculate the equivalent molar amount for this compound.
-
MW of Glycine = 75.07 g/mol
-
For 1L of 192 mM solution: 0.192 mol/L * 75.07 g/mol = 14.41 g
-
Check the formula weight (FW) on your container of this compound and calculate the required mass for a 192 mM solution.
-
-
Dissolve Components: In a beaker with 700 mL of diH₂O, add 3.03 g of Tris base (for a 25 mM final concentration) and the calculated mass of this compound.
-
Mix Thoroughly: Place the beaker on a stir plate and stir until all components are completely dissolved.
-
CRITICAL STEP - pH Measurement and Adjustment:
-
Calibrate your pH meter immediately before use.
-
Measure the pH of the solution. It is expected to be significantly above the target pH of 8.3.
-
Slowly add concentrated HCl dropwise while monitoring the pH. Stir continuously.
-
Adjust the pH to 8.3 . Be careful not to overshoot the target pH.
-
-
Add Methanol: Once the pH is stable at 8.3, add 200 mL of 100% methanol.
-
Final Volume: Transfer the solution to a 1L graduated cylinder and add diH₂O to a final volume of 1 liter.
-
Final Mix and Storage: Mix the final solution thoroughly. The buffer should be prepared fresh for the best results.
Western Blot Transfer Protocol (Wet/Tank Transfer)
This protocol assumes the use of a standard wet tank transfer system (e.g., Bio-Rad Mini Trans-Blot® Cell).
-
Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in the prepared investigational transfer buffer for 10-15 minutes. This helps remove residual electrophoresis buffer salts.[2]
-
Membrane Preparation: Cut a piece of PVDF or nitrocellulose membrane to the size of the gel.
-
If using PVDF, pre-wet the membrane in 100% methanol for 30-60 seconds until it becomes translucent.[14]
-
Transfer the PVDF membrane to the investigational transfer buffer and let it equilibrate for at least 5 minutes.
-
If using nitrocellulose, wet the membrane directly in the transfer buffer.
-
-
Assemble the Transfer Sandwich:
-
Working in a tray containing transfer buffer, assemble the transfer "sandwich" in the cassette holder. The order is crucial to ensure proteins migrate from the gel (-) to the membrane (+).
-
From the cathode side (-) to the anode side (+): Fiber Pad -> Filter Paper -> Gel -> Membrane -> Filter Paper -> Fiber Pad.
-
Use a roller or pipette to gently remove any air bubbles between the gel and the membrane, as bubbles will block transfer.[15]
-
-
Set Up the Transfer Tank:
-
Place the assembled cassette into the transfer tank, ensuring the correct orientation (gel side towards the cathode/black electrode, membrane side towards the anode/red electrode).
-
Fill the tank with the investigational transfer buffer.
-
Crucially, place a frozen ice pack in the tank and/or place the entire tank in an ice bath to manage heat.
-
-
Electrophoretic Transfer:
-
Connect the tank to the power supply.
-
Optimization Required: Due to the expected higher conductivity, start with modified transfer conditions. A standard condition is 100V for 60 minutes.[10] For this investigational buffer, consider starting with a lower voltage (e.g., 70-80V) or a constant current (e.g., 200-250 mA) and monitor the temperature closely.
-
Run the transfer for the desired time (e.g., 75-90 minutes at the lower voltage). Transfer time may need to be adjusted based on the molecular weight of the target protein.
-
-
Post-Transfer:
-
After the transfer is complete, disassemble the sandwich.
-
Check for efficient transfer by staining the membrane with Ponceau S and the gel with Coomassie Blue to visualize residual proteins.
-
Proceed with the standard blocking, antibody incubation, and detection steps.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the Western blot workflow, the relationships between buffer components, and an example signaling pathway commonly studied using this technique.
Caption: A typical experimental workflow for Western blotting.
Caption: Influence of buffer components on transfer properties.
Caption: The MAPK/ERK signaling pathway, often analyzed by Western blot.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. licorbio.com [licorbio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. youtube.com [youtube.com]
- 10. westernblot.cc [westernblot.cc]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bioradiations.com [bioradiations.com]
- 13. carlroth.com [carlroth.com]
- 14. ptgcn.com [ptgcn.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Protein Extraction Using Glycine Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218), a non-essential amino acid, is a versatile and commonly used reagent in biochemical and proteomic workflows. Its zwitterionic nature, possessing both a carboxylic acid and an amino group, allows it to act as an effective buffering agent, particularly in the acidic to near-neutral pH range. While Tris-Glycine buffers are standard in downstream applications like SDS-PAGE and Western blotting, Glycine-HCl buffers are frequently employed for the gentle elution of proteins during affinity purification and immunoprecipitation.
These application notes provide detailed protocols for the use of glycine-based buffers in protein purification, specifically for elution in immunoprecipitation, and offer a comparative overview of common lysis buffers for total protein extraction.
Data Presentation: Comparative Analysis of Protein Extraction Buffers
While a primary glycine-based lysis buffer is not commonly used for total protein extraction, the choice of lysis buffer is critical for maximizing protein yield and ensuring compatibility with downstream applications. The following tables summarize quantitative data from studies comparing widely used extraction buffers. This data provides a benchmark for expected protein yields and highlights the importance of buffer optimization.
Table 1: Comparison of Protein Yield from Mammalian Breast Cancer Tissue and Cell Lines Using Different Lysis Buffers
| Lysis Buffer | Sample Type | Protein Concentration (µg/µL) determined by BCA Assay | Protein Concentration (µg/µL) determined by Direct Detect™ Spectrometer |
| CytoBuster™ | MCF-7 Cells | 1.8 | 1.9 |
| RIPA | MCF-7 Cells | 1.9 | 2.1 |
| CytoBuster™ | T47D Cells | 2.2 | 2.3 |
| RIPA | T47D Cells | 2.3 | 2.5 |
Data adapted from a study by Merck Millipore, highlighting that while RIPA buffer may yield slightly higher total protein, the liberation of specific biomarkers can be more efficient with other buffers like CytoBuster™.[1]
Table 2: Comparison of Protein Yield from Formalin-Fixed Paraffin-Embedded (FFPE) Rat Tissue Using Different Extraction Buffers
| Lysis Buffer Type | Mean Protein Concentration (µg/µL) |
| Zwittergent-based | 0.6 |
| SDS-based (FASP Kit) | 1.7 |
| SDS-based (without PEG20000) | 2.4 |
| Urea-based | 2.1 |
Data from a study on FFPE tissues, indicating that Zwittergent-based buffers, while yielding lower protein concentrations as measured by the Bradford method, were most efficient for identifying peptides and proteins in mass spectrometry analysis.[2][3]
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) Elution using Glycine-HCl Buffer
This protocol is designed for the gentle elution of an antigen-antibody complex from Protein A/G-coupled beads. The low pH of the glycine buffer disrupts the antibody-antigen interaction, allowing for the recovery of the target protein.[4]
Materials:
-
Glycine-HCl Elution Buffer: 0.1 M Glycine, pH adjusted to 2.5-3.0 with HCl.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
IP Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Protein A/G agarose (B213101) or magnetic beads with bound antibody-antigen complex.
-
Microcentrifuge tubes.
-
Microcentrifuge.
-
Pipettes and tips.
Procedure:
-
Bead Washing: After the final wash of the beads to remove non-specific proteins, carefully aspirate all supernatant.
-
Elution:
-
Add 50 µL of Glycine-HCl Elution Buffer to the beads.
-
Incubate for 10 minutes at room temperature with gentle agitation (e.g., on a rotator or by flicking the tube).
-
Centrifuge the tubes at 1,000-3,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (eluate) to a fresh microcentrifuge tube containing 5-10 µL of Neutralization Buffer. Mix immediately.
-
-
Repeat Elution (Optional but Recommended): To maximize the recovery of the target protein, repeat the elution step (step 2) one or two more times, pooling the eluates into the same tube.
-
Bead Neutralization: After the final elution, wash the beads with 150 µL of IP Wash Buffer and pool this with the eluate to ensure complete recovery.
-
Sample Analysis: The eluted protein is now ready for downstream analysis, such as SDS-PAGE and Western blotting.
Protocol 2: Total Protein Extraction from Cultured Mammalian Cells using RIPA Buffer
Radioimmunoprecipitation assay (RIPA) buffer is a widely used lysis buffer for the extraction of cytoplasmic, membrane, and nuclear proteins.[5][6][7] This protocol provides a standard procedure for its use.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure:
-
Cell Preparation:
-
For adherent cells, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the cells. A typical volume is 1 mL per 10^7 cells.
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, resuspend the pellet in the lysis buffer.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
Quantification and Storage: Determine the protein concentration using a suitable assay (e.g., BCA). The protein extract can be used immediately or stored at -80°C for later use.
Visualizations
Experimental Workflow: Immunoprecipitation with Glycine Elution
Caption: Workflow for Immunoprecipitation and Glycine Elution.
Signaling Pathway: Glycine and mTORC1 Signaling in Muscle Cells
Glycine has been shown to protect muscle cells from atrophy by activating the mTORC1 signaling pathway, which promotes protein synthesis.[8][9]
Caption: Glycine's role in activating mTORC1 to promote protein synthesis.
Signaling Pathway: The Glycine N-Degron Pathway
The N-degron pathway is a crucial cellular mechanism for protein quality control that targets proteins for degradation based on their N-terminal amino acid. A specific branch of this pathway targets proteins with N-terminal glycine.
Caption: The Glycine N-Degron pathway for protein quality control.[10]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. fortislife.com [fortislife.com]
- 6. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols for Glycine-Based Elution in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of glycine (B1666218) sodium salt hydrate (B1144303) as an elution buffer in affinity chromatography. Glycine-based buffers are a widely used and effective reagent for disrupting the non-covalent interactions between affinity-tagged proteins or antibodies and their immobilized ligands, enabling the purification of target molecules.
Principle of Glycine Elution
Affinity chromatography relies on the specific and reversible binding of a target molecule to a ligand immobilized on a solid support. Elution is the process of releasing the bound target molecule from the ligand. Glycine, an amino acid, is effective as an eluent when prepared as a low pH buffer (typically pH 2.0-3.0).[1][2][3] The acidic environment protonates key amino acid residues at the antigen-antibody or protein-ligand interface, altering their charge and conformation.[1] This disruption of ionic and hydrogen bonds leads to the dissociation of the target molecule from the affinity matrix.[1]
The primary advantages of using a glycine buffer for elution include its effectiveness in breaking most antibody-antigen interactions and its relatively gentle nature compared to other denaturants, provided that the exposure to low pH is minimized.[2][4] Immediate neutralization of the eluted fractions is crucial to preserve the biological activity and structural integrity of the purified protein.[1][2][5]
Comparative Data of Elution Buffers
The choice of elution buffer can significantly impact the yield and purity of the target protein. The following table summarizes a comparison of glycine-based elution with other common elution reagents.
| Elution Buffer | Typical Concentration & pH | Advantages | Disadvantages |
| Glycine-HCl | 0.1 M, pH 2.5-3.0[1][2] | Effective for most antibody-antigen interactions[2], well-established protocols available. | Low pH can denature or inactivate sensitive proteins[1][2]; immediate neutralization is required[2]. |
| Citric Acid | 0.1 M, pH 2.5-3.0[6] | Can result in narrower elution peaks compared to glycine in some cases[7]. | Similar to glycine, the low pH can be detrimental to some proteins. |
| Acetic Acid | 5-20% | Volatile, which can be advantageous for subsequent sample processing like lyophilization. | Can be more denaturing than glycine or citrate. |
| High pH Buffers (e.g., Glycine-NaOH) | 100 mM, pH 10.5[8] | An alternative for proteins sensitive to low pH. | High pH can also cause denaturation; may not be as universally effective as low pH elution. |
| Chaotropic Agents (e.g., Guanidine HCl, Urea) | 6 M Guanidine HCl[4], 7 M Urea[4] | Effective for very high-affinity interactions. | Strongly denaturing, often requiring a refolding step for the purified protein[4]. |
Experimental Protocols
General Protocol for Antibody Purification using Protein A/G Affinity Chromatography with Glycine Elution
This protocol is a general guideline for the purification of antibodies from serum, ascites, or cell culture supernatant using Protein A or Protein G affinity chromatography.
Materials:
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4[9]
-
Protein A or Protein G agarose/sepharose resin
-
Chromatography column
-
Peristaltic pump or gravity flow setup
-
Fraction collector or collection tubes
-
Spectrophotometer for measuring protein concentration at 280 nm
Procedure:
-
Column Packing and Equilibration:
-
Pack the Protein A or Protein G resin into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[10]
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove any particulate matter.[10]
-
Dilute the sample at least 1:1 with Binding/Wash Buffer to ensure the correct pH and ionic strength for binding.[9]
-
Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.
-
-
Washing:
-
Elution:
-
Analysis of Eluted Fractions:
-
Measure the protein concentration of each fraction by absorbance at 280 nm.
-
Pool the fractions containing the purified antibody.
-
Analyze the purity of the pooled fractions by SDS-PAGE.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with 3-5 CV of Elution Buffer followed by 5-10 CV of Binding/Wash Buffer.[10]
-
For storage, equilibrate the column with a storage buffer (e.g., PBS containing 20% ethanol (B145695) or 0.02% sodium azide) and store at 2-8°C.[9][10]
-
Buffer Preparation
| Buffer | Composition | Preparation |
| Binding/Wash Buffer (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4 | Dissolve salts in distilled water and adjust pH to 7.4. |
| Elution Buffer | 0.1 M Glycine | Dissolve glycine in distilled water and adjust the pH to 2.5-3.0 with HCl.[2][9] |
| Neutralization Buffer | 1 M Tris-HCl | Dissolve Tris base in distilled water and adjust the pH to 8.5 with HCl.[2][9][10] |
Visualizations
Experimental Workflow for Affinity Chromatography
Caption: General workflow for affinity chromatography using glycine elution.
Simplified EGFR Signaling Pathway
Antibodies purified via affinity chromatography are frequently used to study signaling pathways. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer research and drug development.
Caption: Simplified EGFR signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient elution | Lower the pH of the glycine buffer (e.g., to 2.3) for more forceful elution[11]. Increase the volume of the elution buffer. |
| Protein precipitation in the column | This can be caused by high protein concentration and the pH shift. Consider using a lower sample load or a different elution buffer. | |
| Antibody does not bind to the resin | Ensure the sample is at the correct pH and ionic strength for binding. Verify the specificity of the antibody for the ligand. | |
| Poor Purity | Inadequate washing | Increase the wash volume or include a more stringent wash step (e.g., with a slightly lower pH or higher salt concentration). |
| Non-specific binding | Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffer. | |
| Loss of Protein Activity | Denaturation due to low pH | Neutralize the eluted fractions immediately. Work at a lower temperature (4°C). Consider using a gentler elution buffer if the protein is particularly sensitive. |
Conclusion
Glycine sodium salt hydrate is a versatile and widely used reagent for the elution of proteins in affinity chromatography. By understanding the principles of its action and optimizing the protocol, researchers can achieve high yields of pure, active proteins suitable for a wide range of downstream applications in research, diagnostics, and therapeutic development. Careful consideration of the target protein's stability and immediate neutralization of the eluate are critical for successful purification.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. what is the role of glycine in antibody purificiation??? - Immunology and Histology [protocol-online.org]
- 4. Effect of three elution buffers on the recovery and structure of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. bio-rad.com [bio-rad.com]
- 8. agrisera.com [agrisera.com]
- 9. sysy.com [sysy.com]
- 10. Protein A Resin [signalchemdx.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Glycine to Quench Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the use of glycine (B1666218) in quenching cross-linking reactions, a critical step in various molecular biology and proteomics techniques. The information presented here is essential for ensuring the quality and reproducibility of experimental results in applications such as Chromatin Immunoprecipitation (ChIP), immunofluorescence (IF), and chemical proteomics.
Introduction to Cross-Linking and the Role of Quenching
Chemical cross-linking is a widely used technique to stabilize transient interactions between molecules, such as protein-DNA and protein-protein interactions, within their native cellular context. Formaldehyde (B43269) is a common cross-linking agent due to its ability to efficiently penetrate cell and nuclear membranes and form reversible covalent bonds between amino and imino groups of proteins and nucleic acids.
However, the cross-linking reaction must be precisely controlled. Over-fixation can mask epitopes, reduce antigen availability, and interfere with subsequent enzymatic reactions or chromatin shearing.[1] Therefore, it is crucial to stop the reaction at a specific time point. This is achieved through a process called quenching, where a quenching agent is added to consume the excess cross-linker. Glycine is the most commonly used quenching agent for formaldehyde-based cross-linking due to its simple structure and reactivity.[2][3]
Mechanism of Action: Glycine as a Quenching Agent
Formaldehyde cross-linking occurs through the formation of a Schiff base between a primary amine (e.g., from a lysine (B10760008) residue in a protein) and formaldehyde, which can then react with another nearby nucleophile to form a stable methylene (B1212753) bridge.
Glycine, the simplest amino acid, effectively quenches the cross-linking reaction by reacting with unreacted formaldehyde.[4][5] The primary amino group of glycine acts as a nucleophile, reacting with formaldehyde to form a stable product, thereby preventing it from forming further cross-links between macromolecules.[4][5] This reaction rapidly consumes the excess formaldehyde, terminating the cross-linking process.
Figure 1: Conceptual workflow of formaldehyde cross-linking and subsequent quenching with glycine.
Quantitative Data Summary
The following table summarizes the typical concentrations, incubation times, and temperatures for glycine quenching in various applications as cited in the literature.
| Parameter | Application | Value | Reference(s) |
| Glycine Concentration | Chromatin Immunoprecipitation (ChIP) | 125 mM (final concentration) | [1][6][7] |
| Immunofluorescence (IF) | 0.1 M | [8] | |
| 50 mM | [9] | ||
| Chemical Proteomics | 0.2 M | [10] | |
| Formaldehyde Concentration | Chromatin Immunoprecipitation (ChIP) | 1% (final concentration) | [6] |
| Immunofluorescence (IF) | 4% | [11] | |
| Incubation Time | Chromatin Immunoprecipitation (ChIP) | 5 minutes | [1][6][7] |
| Immunofluorescence (IF) | 10 minutes | [8] | |
| Incubation Temperature | Chromatin Immunoprecipitation (ChIP) | Room Temperature | [1][6][7] |
| Immunofluorescence (IF) | Room Temperature | [8] |
Experimental Protocols
Protocol for Quenching in Chromatin Immunoprecipitation (ChIP)
This protocol is a standard procedure for quenching the formaldehyde cross-linking reaction in ChIP experiments.
Materials:
-
Cell culture medium
-
Formaldehyde (37% solution)
-
Glycine (1.25 M stock solution)
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
To your cell culture medium, add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking to allow for cross-linking.[6]
-
To quench the reaction, add glycine to a final concentration of 125 mM.[1][6] For example, add 1/10th volume of a 1.25 M glycine stock solution.[1]
-
Incubate for 5 minutes at room temperature with gentle shaking.[1][6][7]
-
Proceed to wash the cells twice with ice-cold PBS.[6]
-
The cells are now ready for lysis and subsequent steps of the ChIP protocol.
Figure 2: Workflow for the glycine quenching step in a typical ChIP experiment.
Protocol for Quenching in Immunofluorescence (IF)
This protocol is designed for quenching formaldehyde fixation prior to immunolabeling in immunofluorescence applications.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS)
-
Quenching solution (0.1 M glycine in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Aspirate the PFA solution.
-
Wash the cells twice with PBS.
-
Add the quenching solution (0.1 M glycine in PBS) and incubate for 10 minutes at room temperature.[8] This step is crucial to block unreacted aldehyde groups that can cause background fluorescence.[12]
-
Wash the cells three times with PBS.
-
The cells are now ready for permeabilization and antibody incubation.
Optimization and Considerations
While the protocols provided are widely applicable, optimization may be necessary for specific cell types or experimental conditions.
-
Cross-linking Time: The optimal cross-linking time can vary. Shorter times may be necessary to preserve the accessibility of certain epitopes.[1]
-
Glycine Concentration: While 125 mM is standard for ChIP, some studies suggest that this concentration may be sub-stoichiometric to the amount of formaldehyde used.[13] However, it has been shown to be effective in practice.
-
Alternative Quenching Agents: Tris buffer can also be used to quench formaldehyde and is considered by some to be a more efficient quenching agent.[3] However, Tris can also facilitate the reversal of cross-links over time, which may not be desirable in all applications.[14]
-
Temperature: All quenching steps are typically performed at room temperature.
Figure 3: Key factors to consider for optimizing the glycine quenching reaction.
Conclusion
The use of glycine to quench formaldehyde cross-linking is a simple yet critical step for obtaining reliable and reproducible data in a variety of molecular biology applications. By understanding the mechanism of action and following standardized protocols, researchers can effectively control the cross-linking reaction and minimize experimental artifacts. The data and protocols presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement or optimize their cross-linking workflows.
References
- 1. bosterbio.com [bosterbio.com]
- 2. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. ChIP Protocol | Proteintech Group [ptglab.com]
- 8. usercontent.one [usercontent.one]
- 9. Correlative Microscopy for Localization of Proteins In Situ: Pre-embedding Immuno-Electron Microscopy Using FluoroNanogold, Gold Enhancement, and Low- Temperature Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 11. Preparing fixed cells for immunofluorescence [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Glycine Sodium Salt Hydrate in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218), the simplest amino acid, is a crucial component in cell culture media, playing a multifaceted role beyond its basic function as a protein building block. While classified as a non-essential amino acid for mammals, its supplementation in in vitro cultures is often critical for optimal cell growth, viability, and recombinant protein production. Glycine sodium salt hydrate (B1144303) is a highly soluble and stable form of glycine, making it an ideal supplement for liquid and powdered media formulations. These notes provide a comprehensive overview of its applications, metabolic roles, and protocols for its use in bioprocesses involving cell lines such as Chinese Hamster Ovary (CHO) and hybridomas.
Key Applications in Cell Culture
Glycine supplementation offers several benefits in cell culture media formulation:
-
Nutrient Source: It is a fundamental building block for protein synthesis. Furthermore, it is a precursor for other essential biomolecules, including purines (for DNA and RNA synthesis) and glutathione, a key cellular antioxidant.[1]
-
Cytoprotection: Glycine has a well-documented cytoprotective effect, protecting cells from ischemic injury and apoptosis triggered by metabolic stress or toxic byproducts.[2][3] This effect is often observed at concentrations between 0.5 mM and 2.0 mM.[4]
-
Osmoprotectant: At higher concentrations, glycine and its derivative, glycine betaine, act as osmoprotectants. They help cells tolerate hyperosmotic conditions that can arise in fed-batch cultures due to nutrient feeding, which can in turn enhance specific productivity of recombinant proteins.[5]
-
Ammonia (B1221849) detoxification: Under certain conditions, CHO cells can utilize pathways that consume ammonia by producing glycine, suggesting that modulating glycine levels in feed media can be a strategy to reduce the accumulation of this toxic metabolite.[4][6]
-
pH Buffering: With a pKa of approximately 9.6, glycine can contribute to the buffering capacity of the culture medium, helping to maintain a stable pH environment.
Data Presentation
The optimal concentration of glycine can be highly dependent on the specific cell line, basal medium, and process conditions. The following tables summarize representative quantitative data gleaned from various studies.
Table 1: Recommended Glycine Concentration Ranges for Various Applications
| Application | Cell Line Example | Typical Concentration Range (mM) | Key Outcome |
| Cytoprotection | Rat Hepatocytes, Renal Tubules | 0.5 - 2.0 | Increased cell viability under metabolic stress from 5.9% to over 80%.[2][3] |
| Osmoprotection | CHO, Hybridoma | 5.0 - 25.0 (Glycine or Glycine Betaine) | Restored specific growth rate in hyperosmotic conditions (~435 mOsm/kg).[7] |
| Ammonia Stress Mitigation | CHO Cells | ~20.0 | Improved cell growth and recombinant protein levels in the presence of high ammonia. |
| General Growth Support | Hybridoma, CHO | 0.1 - 1.0 (in Basal Media) | Standard component for supporting protein synthesis and one-carbon metabolism.[2] |
Table 2: Illustrative Effects of Glycine Supplementation on Cell Culture Performance
Note: The following data is compiled from multiple sources to illustrate potential effects and may not represent a single dose-response experiment.
| Cell Line | Condition | Glycine Conc. (mM) | Effect on Viable Cell Density (VCD) | Effect on Product Titer |
| Hybridoma | Hyperosmotic Stress (High pCO₂) | 5.0 | Restored specific growth rate to control levels.[7] | Maintained higher specific antibody productivity.[7] |
| CHO | Hyperosmotic Stress (High pCO₂) | 5.0 - 15.0 | Partially restored specific growth rate.[7] | Variable; can depend on the specific clone and product.[5] |
| CHO | Fusion Protein Production | Reduced in Feed | Increased peak cell densities by 55% (as part of a broader media optimization).[6] | Increased protein titer by 27%.[6] |
Signaling and Metabolic Pathways
Glycine is a central node in cellular metabolism. Its primary roles that are critical for cultured cells include its incorporation into the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (purines) and for methylation reactions. It is also a direct precursor for the synthesis of glutathione, the cell's primary non-enzymatic antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fed-batch culture optimization of a growth-associated hybridoma cell line in chemically defined protein-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selected amino acids protect hybridoma and CHO cells from elevated carbon dioxide and osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycine-HCl Buffer in Antibody Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Glycine-HCl buffer for the elution of antibodies during affinity chromatography. The protocols detailed below are essential for researchers and professionals involved in antibody purification for therapeutic, diagnostic, and research applications.
Introduction: The Role of Glycine-HCl Buffer in Antibody Elution
Glycine-HCl is a widely utilized elution buffer in various affinity chromatography techniques, including Protein A, Protein G, and antigen-down purification of antibodies.[1][2][3] Its effectiveness lies in its ability to disrupt the non-covalent interactions between the antibody and the affinity ligand (e.g., Protein A/G or a specific antigen) by lowering the pH of the mobile phase.[1][2] The acidic environment protonates key amino acid residues involved in the binding, leading to a conformational change that releases the bound antibody from the chromatography matrix.
The primary advantage of using a low pH glycine (B1666218) buffer is its efficiency in dissociating most antibody-ligand interactions.[1] However, the acidic nature of the buffer can also pose a risk to the stability and activity of the purified antibody. Therefore, immediate neutralization of the eluted antibody fractions is a critical step to prevent potential denaturation or aggregation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of Glycine-HCl buffer and associated reagents in antibody purification.
Table 1: Glycine-HCl Elution Buffer Recipes
| Buffer Component | Concentration | pH Range | Typical Use |
| Glycine-HCl | 0.1 M | 2.5 - 3.0 | Elution from Protein A, G, and L affinity columns[1][3] |
| Glycine-HCl | 0.1 M | 2.2 | General protein elution and stability studies[4] |
| Glycine-HCl | 0.1 M | 3.0 | Elution from Protein A and lectin affinity chromatography[5] |
Table 2: Reagents for Glycine-HCl Buffer Preparation (for 1 L of 0.1 M Buffer)
| Reagent | Molecular Weight ( g/mol ) | Amount Required |
| Glycine | 75.07 | 7.5 g[4][6] |
| Hydrochloric Acid (HCl) | 36.46 | As required to adjust pH |
| Distilled/Deionized Water | 18.02 | To a final volume of 1 L |
Table 3: Neutralization Buffer
| Buffer Component | Concentration | pH | Ratio for Neutralization (v/v) |
| Tris-HCl | 1 M | 8.5 - 9.0 | 1:10 (Neutralization Buffer:Eluted Fraction)[1][7][8] |
Experimental Protocols
Protocol for Preparing 1 L of 0.1 M Glycine-HCl Buffer (pH 2.7)
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Hydrochloric Acid (HCl), concentrated or 1 M solution
-
Distilled or deionized water
-
Beaker (1 L or larger)
-
Magnetic stirrer and stir bar
-
pH meter, calibrated
-
Graduated cylinder
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 7.5 grams of glycine and add it to a beaker containing approximately 800 mL of distilled water.[6]
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the glycine is completely dissolved.
-
While continuously monitoring with a calibrated pH meter, slowly add hydrochloric acid (HCl) to the glycine solution to lower the pH. It is advisable to use a 1 M HCl solution for more precise control as you approach the target pH.
-
Continue adding HCl dropwise until the pH of the solution reaches 2.7.
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to bring the final volume to the 1 L mark.
-
Invert the flask several times to ensure the solution is thoroughly mixed.
-
The buffer is now ready for use. For long-term storage, it can be filter-sterilized using a 0.22 µm filter and stored at 4°C.[5]
Protocol for Antibody Elution using Glycine-HCl Buffer in Affinity Chromatography
This protocol assumes a standard gravity-flow or FPLC-based affinity chromatography setup with a Protein A or Protein G column.
Materials:
-
Affinity column (e.g., Protein A-Agarose)
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
0.1 M Glycine-HCl, pH 2.5-3.0 (Elution Buffer)
-
1 M Tris-HCl, pH 8.5 (Neutralization Buffer)[7]
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the affinity column by passing 5-10 column volumes (CVs) of Binding/Wash Buffer through it.[8]
-
Sample Loading: Load the antibody-containing sample (e.g., serum, ascites, or cell culture supernatant) onto the equilibrated column.
-
Washing: Wash the column with 10-20 CVs of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[8]
-
Elution:
-
Begin eluting the bound antibody by applying 5-10 CVs of 0.1 M Glycine-HCl Elution Buffer to the column.[8]
-
Collect the eluate in fractions (e.g., 1 mL fractions).
-
It is crucial to have the collection tubes pre-filled with the appropriate amount of Neutralization Buffer. For every 1 mL of eluate to be collected, add 100 µL of 1 M Tris-HCl, pH 8.5, to the collection tube beforehand.[9]
-
-
Neutralization: Immediately after collection, gently mix the eluted fractions with the neutralization buffer to bring the pH to a neutral range and preserve antibody integrity.[1][2]
-
Analysis: Determine the protein concentration of the eluted fractions, for example, by measuring the absorbance at 280 nm. An OD280 of 1.38 is roughly equivalent to a 1 mg/ml antibody concentration.[9]
-
Pooling: Pool the fractions containing the purified antibody.
-
Column Regeneration: Regenerate the column by washing with 5 CVs of elution buffer followed by at least 5 CVs of binding and wash buffer.[7] For long-term storage, follow the manufacturer's instructions, which may involve a storage buffer containing a bacteriostatic agent like sodium azide.[8]
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of antibody purification using Glycine-HCl buffer.
Caption: Antibody purification workflow using Glycine-HCl for elution.
Caption: Mechanism of antibody elution by low pH Glycine-HCl buffer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Glycine (0.1 M, pH 2.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. medicago.se [medicago.se]
- 6. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. sysy.com [sysy.com]
- 8. blog.alphalifetech.com [blog.alphalifetech.com]
- 9. sysy.com [sysy.com]
Glycine Buffer in Protein Refolding: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Glycine (B1666218) in Protein Refolding
Glycine, the simplest amino acid, is a versatile and widely utilized reagent in protein refolding protocols. Its small size and zwitterionic nature at physiological pH contribute to its effectiveness as both a stabilizing agent and a buffering component. In the complex process of guiding a denatured protein back to its native, functional conformation, glycine plays a crucial role in preventing aggregation and providing a stable chemical environment. These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals working to produce high yields of active recombinant proteins, often from insoluble inclusion bodies.
The primary challenge in protein refolding is the propensity of unfolded or partially folded polypeptide chains to aggregate, forming non-functional and often irreversible complexes. Glycine mitigates this issue through several mechanisms. It can act as a chemical chaperone, preferentially excluded from the protein surface, which thermodynamically favors the more compact, correctly folded state. Additionally, its presence in the refolding buffer can shield hydrophobic patches on the protein surface, preventing intermolecular interactions that lead to aggregation.
This document provides detailed application notes and experimental protocols for the use of glycine buffer in protein refolding, supported by quantitative data and visual workflows to guide researchers in optimizing their refolding strategies.
Glycine as a Stabilizing Agent and Aggregation Suppressor
Glycine and its derivatives are known to suppress protein aggregation during refolding.[1] Studies on α-amylases from Bacillus amyloliquefaciens (BAA) and Bacillus licheniformis (BLA) have demonstrated the concentration-dependent effects of glycine on refolding yields.
At lower concentrations, glycine has been shown to have a moderately positive effect on the refolding of certain proteins. For instance, in the case of BAA, lower concentrations of glycine in the refolding buffer led to an increase in the recovery of active protein. However, this effect is highly dependent on the specific protein and the concentration of glycine used. The same study revealed that glycine concentrations above 0.25 M had an inhibitory effect on the native enzyme activity of both BAA and BLA, despite suppressing aggregation.[1][2] This highlights the critical need for optimization of glycine concentration for each specific protein.
Quantitative Impact of Glycine on α-Amylase Refolding
The following table summarizes the effect of varying glycine concentrations on the refolding yield of Bacillus amyloliquefaciens α-amylase (BAA).
| Glycine Concentration (M) | Refolding Yield of BAA (%) | Observation |
| 0 (Control) | Baseline | - |
| Low Concentrations (<0.25 M) | Increased | Moderately positive effect on refolding.[1][2] |
| >0.25 M | Decreased | Inhibitory effect on native enzyme activity.[1][2] |
Experimental Protocols
Protocol 1: General Protein Refolding by Dialysis Using a Glycine-Containing Buffer
This protocol describes a general method for refolding a denatured protein from inclusion bodies using a dialysis-based approach with a glycine-containing refolding buffer.
Materials:
-
Purified inclusion bodies of the target protein
-
Solubilization Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl, pH 8.0, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.5, 0.5 M L-Arginine, 0.1 M Glycine, 1 mM EDTA, 5 mM reduced glutathione (B108866) (GSH), 0.5 mM oxidized glutathione (GSSG)
-
Dialysis Tubing (appropriate molecular weight cut-off)
-
Stir plate and stir bar
-
Spectrophotometer or activity assay reagents for protein quantification and characterization
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the purified inclusion body pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.
-
Incubate with gentle agitation at room temperature for 1-2 hours, or until the solution is clear.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to remove any remaining insoluble material.
-
Determine the protein concentration of the supernatant.
-
-
Refolding by Step-Wise Dialysis:
-
Transfer the solubilized protein solution to a dialysis bag.
-
Perform a series of dialysis steps against the Refolding Buffer with decreasing concentrations of GdnHCl. For example:
-
Step 1: Dialyze against 1 L of Refolding Buffer containing 4 M GdnHCl for 4-6 hours at 4°C.
-
Step 2: Dialyze against 1 L of Refolding Buffer containing 2 M GdnHCl for 4-6 hours at 4°C.
-
Step 3: Dialyze against 1 L of Refolding Buffer containing 1 M GdnHCl for 4-6 hours at 4°C.
-
Step 4: Dialyze against 2 L of Refolding Buffer (without GdnHCl) for 12-16 hours at 4°C, with at least one buffer change.
-
-
-
Recovery and Analysis of Refolded Protein:
-
Recover the protein solution from the dialysis bag.
-
Centrifuge at high speed to pellet any aggregated protein.
-
Determine the concentration of the soluble, refolded protein.
-
Assess the biological activity of the refolded protein using an appropriate assay.
-
Analyze the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.
-
Protocol 2: On-Column Refolding of a His-Tagged Protein with a Glycine-Containing Buffer
This protocol outlines a method for on-column refolding of a histidine-tagged protein, which can be more efficient than dialysis for certain proteins.
Materials:
-
Solubilized and denatured His-tagged protein in a buffer compatible with Ni-NTA chromatography (e.g., 8 M Urea (B33335), 20 mM Tris-HCl, 500 mM NaCl, 5 mM Imidazole, pH 8.0)
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
-
Peristaltic pump or FPLC system
-
Wash Buffer 1 (Denaturing): 8 M Urea, 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0
-
Refolding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 0.2 M Glycine, 20 mM Imidazole, pH 7.5
-
Wash Buffer 2 (Native): 20 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 250 mM Imidazole, pH 7.5
Procedure:
-
Column Preparation and Protein Binding:
-
Pack a chromatography column with Ni-NTA agarose and equilibrate with 5-10 column volumes (CV) of Wash Buffer 1.
-
Load the solubilized protein onto the column at a slow flow rate.
-
Wash the column with 10 CV of Wash Buffer 1 to remove unbound proteins.
-
-
On-Column Refolding:
-
Create a linear gradient from 100% Wash Buffer 1 to 100% Refolding Buffer over 10-20 CV. This gradual removal of the denaturant facilitates on-column refolding.
-
Alternatively, perform a step-wise wash with decreasing concentrations of urea in the Refolding Buffer.
-
Wash the column with 5 CV of Refolding Buffer to allow for complete buffer exchange.
-
-
Elution of Refolded Protein:
-
Wash the column with 5 CV of Wash Buffer 2 to remove any weakly bound contaminants.
-
Elute the refolded His-tagged protein with Elution Buffer.
-
Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.
-
-
Analysis of Refolded Protein:
-
Pool the fractions containing the refolded protein.
-
Analyze the protein for purity, concentration, and activity as described in Protocol 1.
-
Visualizing the Workflow
The following diagrams illustrate the key stages in protein refolding from inclusion bodies.
Caption: Workflow for Protein Refolding from Inclusion Bodies.
Caption: Comparison of Dialysis and On-Column Refolding Methods.
Conclusion
Glycine is a cost-effective and efficient additive for improving the yield of correctly folded proteins from inclusion bodies. Its dual role as a buffer and a stabilizing agent makes it a valuable component in refolding protocols. The optimal concentration of glycine must be determined empirically for each target protein to maximize the recovery of active protein while avoiding potential inhibitory effects at higher concentrations. The protocols and workflows provided in this document serve as a starting point for researchers to develop and optimize their own protein refolding strategies using glycine-based buffer systems. Further characterization of the refolded protein is always recommended to ensure its structural integrity and biological function.
References
Application of Glycine in the Cryopreservation of Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a cornerstone of modern biological research and drug development, enabling the long-term storage of valuable cell lines. While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) are effective, they can exhibit cellular toxicity. Glycine (B1666218), a simple amino acid, and its derivative, glycine betaine (B1666868), have emerged as promising cryoprotective agents. They function as natural osmoprotectants, helping cells survive the harsh conditions of freezing and thawing. This document provides detailed application notes and protocols for the use of glycine in cell cryopreservation, supported by quantitative data and mechanistic insights.
Principles and Mechanisms of Action
Glycine and glycine betaine enhance cell survival during cryopreservation through several mechanisms:
-
Osmotic Balance: During freezing, the formation of extracellular ice concentrates solutes, creating a hyperosmotic environment that can fatally dehydrate cells. Glycine and glycine betaine accumulate within the cytoplasm, increasing intracellular solute concentration and counteracting the external osmotic pressure, thus preventing excessive water loss.[1]
-
Mitochondrial Protection: Glycine has been shown to protect mitochondrial function during cryopreservation. It helps maintain the mitochondrial membrane potential, which is crucial for ATP production and overall cell health.[2][3] This leads to higher post-thaw energy levels within the cells.
-
Membrane and Protein Stabilization: Glycine and glycine betaine can interact with the lipid bilayer of the cell membrane, stabilizing it against freeze-induced damage.[4] They are also thought to stabilize proteins, preventing their denaturation at low temperatures and high salt concentrations.
-
Reduction of Oxidative Stress: The freezing and thawing process can induce the production of reactive oxygen species (ROS), leading to cellular damage. Glycine has been shown to mitigate oxidative stress, contributing to improved cell viability.[3]
Experimental Protocols
The following protocols provide a framework for using glycine as a cryoprotectant for both adherent and suspension mammalian cells. It is crucial to optimize these protocols for specific cell lines to achieve the best results.
Protocol 1: Cryopreservation of Adherent Mammalian Cells with Glycine
Materials:
-
Healthy, sub-confluent culture of adherent cells (70-80% confluency)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Cryopreservation Medium with Glycine (see composition below)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Cryopreservation Medium with Glycine:
-
Complete growth medium: 70% (v/v)
-
Fetal Bovine Serum (FBS): 20% (v/v)
-
Glycine solution (sterile, aqueous): to a final concentration of 50 mM[5]
-
DMSO: 5-10% (v/v)[6]
(Note: The optimal glycine concentration can vary between 5 mM and 75 mM depending on the cell type and should be determined empirically.[2][3])
Procedure:
-
Cell Harvest:
-
Aspirate the growth medium from the culture flask.
-
Wash the cell monolayer once with PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until the cells detach.[1]
-
Neutralize the trypsin by adding at least an equal volume of complete growth medium.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Counting and Pelleting:
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in the pre-chilled (4°C) Cryopreservation Medium with Glycine to a final concentration of 2-4 x 10^6 viable cells/mL.[7]
-
-
Aliquoting and Freezing:
-
Long-Term Storage:
-
Transfer the frozen vials to the vapor phase of a liquid nitrogen storage tank for long-term preservation.[7]
-
Protocol 2: Cryopreservation of Suspension Mammalian Cells with Glycine
Materials:
-
Healthy suspension cell culture in the logarithmic growth phase
-
Complete growth medium
-
Cryopreservation Medium with Glycine (same as for adherent cells)
-
Sterile cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Counting and Pelleting:
-
Aseptically transfer the cell suspension to a sterile centrifuge tube.
-
Perform a viable cell count. Viability should be over 90%.
-
Centrifuge the cells at 150 x g for 5 minutes.[7]
-
Aspirate the supernatant.
-
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in cold Cryopreservation Medium with Glycine to a concentration of 2-4 x 10^6 cells/mL.[7]
-
-
Aliquoting, Freezing, and Storage:
-
Follow steps 4 and 5 from the adherent cell protocol.
-
Protocol 3: Thawing of Cryopreserved Cells
Materials:
-
Frozen cryovial of cells
-
Complete growth medium, pre-warmed to 37°C
-
Sterile 15 mL centrifuge tube
-
Water bath at 37°C
Procedure:
-
Rapid Thawing:
-
Quickly retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the lower half of the vial in a 37°C water bath. Agitate gently until only a small ice crystal remains (typically less than 1-2 minutes).[8]
-
Caution: Do not completely thaw the vial, as prolonged exposure to DMSO at warmer temperatures is toxic.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.
-
Using a sterile pipette, transfer the cell suspension into a 15 mL centrifuge tube containing 5-10 mL of pre-warmed complete growth medium. Add the medium dropwise initially to minimize osmotic shock.[8]
-
Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.[8]
-
Aspirate the supernatant.
-
-
Resuspension and Plating:
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
Incubate at the appropriate temperature and CO2 concentration.
-
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of glycine and glycine betaine in cryopreservation.
Table 1: Effect of Glycine on Post-Thaw Spermatozoa Quality
| Species | Glycine Concentration | Parameter | Result | Control (No Glycine) | Reference |
| Striped Bass | 75 mM (with 7.5% DMSO) | % Sperm with intact plasma membrane & functional mitochondria | Highest Percentage | Not specified | [2] |
| Striped Bass | 50 mM | Post-thaw motility (after 24h refrigerated storage) | 30 ± 2.9% | Lower (P<0.01) | [5] |
| Striped Bass | 50 mM | Post-thaw motility (after 48h refrigerated storage) | 16 ± 2.4% | Lower (P<0.01) | [5] |
| Ram | 15 mM | Post-thaw motility, viability, membrane & acrosome integrity | Significantly improved | Lower | [3] |
| Achai Bull | 10 mM (with 2.3 mM Vitamin E) | Post-thaw motility | Significantly higher (P < 0.05) | Lower | [3] |
| Achai Bull | 10 mM (with 2.3 mM Vitamin E) | Post-thaw viability, plasma membrane & mitochondrial membrane potential | Significantly higher (P < 0.05) | Lower | [3] |
| Achai Bull | 10 mM (with 2.3 mM Vitamin E) | Post-thaw Total Antioxidant Capacity (T-AOC) | 82.29 ± 1.19 | 48.43 ± 0.44 | [3] |
Table 2: Efficacy of Glycine Betaine in Cryopreservation of Various Cell Types
| Cell Type | Glycine Betaine Concentration | Post-thaw Survival Efficiency | DMSO Control | Reference |
| GLC-82 | 6% | 90.4% | Significantly lower | [9] |
| Hela | 10% | 78.4% | Significantly lower | [9] |
| MCF-10 | 4% | 80.4% | Significantly lower | [9] |
| Prokaryotes (e.g., N. gonorrhoeae, S. pneumoniae) | 6% (w/v) | Performed as well or better than standard cryoprotectants | S/BSA and T/D | [1] |
Visualizations
Signaling Pathway of Glycine's Cryoprotective Effects
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Effects of dimethyl sulfoxide and glycine on cryopreservation induced damage of plasma membranes and mitochondria to striped bass (Morone saxatilis) sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Improved Cryopreserved Spermatozoa Quality in Achai Bull - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Glycine Supplementation on Mitochondrial Function and Protein Degradation in Skeletal Muscle of Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal conditions for freezing CHO-S and HEK293-EBNA cell lines: influence of Me2SO, freeze density, and PEI-mediated transfection on revitalization and growth of cells, and expression of recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thawing of Frozen Cell Lines [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "Smiling Bands" in Tris-Glycine SDS-PAGE: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing "smiling bands" in Tris-glycine SDS-PAGE experiments. This common issue, characterized by curved bands instead of sharp, flat ones, can compromise the accuracy of molecular weight determination and subsequent analyses like Western blotting.
Frequently Asked Questions (FAQs)
Q1: What are "smiling bands" in SDS-PAGE?
"Smiling bands" refer to a distortion in an SDS-PAGE gel where the protein bands in the center of the gel migrate faster than the bands at the edges, creating a curve that resembles a smile.[1][2] This phenomenon indicates an uneven migration front, which can lead to inaccurate molecular weight estimation.
Q2: What is the primary cause of smiling bands?
The most common cause of smiling bands is uneven heat distribution across the gel during electrophoresis.[1][2][3][4] The center of the gel tends to become hotter than the edges, leading to a localized decrease in the viscosity of the gel matrix and an increase in the migration rate of proteins in those central lanes.[1][5]
Q3: How does running voltage affect band shape?
Running the gel at an excessively high voltage is a major contributor to overheating and, consequently, smiling bands.[1][3][4][6] While a higher voltage can reduce run times, it generates more heat, exacerbating temperature differences between the center and the edges of the gel.[4][7]
Q4: Can buffer composition or concentration cause smiling bands?
Yes, issues with the running buffer can lead to smiling bands. Using a buffer with an incorrect or too high concentration can increase the current and heat generation.[8] Additionally, a slow leak of the inner chamber buffer into the outer chamber will cause an uneven electric field and distorted bands.[9] It's also crucial to ensure the buffer is well-mixed.[1]
Q5: Does sample loading play a role in this issue?
Overloading protein samples in the wells can contribute to band distortion, including smiling.[8][9] High concentrations of protein or salts in the sample can affect the local conductivity and migration rate.[9][10] It is also important to fill any empty wells with 1X sample loading buffer to ensure an even electric field across the gel.[1][4][9]
Q6: Can the gel itself be the source of the problem?
Uneven or incomplete polymerization of the polyacrylamide gel can result in a non-uniform pore size, leading to inconsistent protein migration and potentially misshapen bands.[6][9] Allowing sufficient time for both the resolving and stacking gels to fully polymerize is critical.[9]
Troubleshooting Guide
This table summarizes the common causes of smiling bands and provides actionable solutions.
| Potential Cause | Observation | Solution | Quantitative Recommendation |
| Excessive Heat | Bands in the center migrate faster than at the edges. The gel cassette feels warm to the touch after the run. | Reduce the running voltage and increase the run time. Run the gel in a cold room or place the electrophoresis tank on ice. Ensure the running buffer is fresh and well-mixed.[1][4][7][8] | Run the gel at a constant voltage of 80-120 V. For a typical mini-gel, a good starting point is 10-15 Volts/cm of gel length.[4] |
| Buffer Issues | Bands appear uneven across the entire gel. The buffer level in the inner chamber drops during the run. | Prepare fresh running buffer and ensure the correct concentration. Check for leaks in the electrophoresis apparatus gasket. Ensure the gel is fully submerged in the running buffer.[3][9] | Use 1X Tris-glycine SDS running buffer. Ensure the inner chamber is filled to the recommended level.[9] |
| Sample Overloading | Bands appear distorted, smeared, or curved, particularly in lanes with high protein concentration. | Reduce the amount of protein loaded per well. If samples have high salt concentrations, consider a buffer exchange or dilution prior to loading.[8][9][10] | Aim for a protein load of 10-30 µg for a complex mixture or 50-200 ng for a purified protein per lane. |
| Improper Gel Polymerization | Bands are uneven or distorted, and this may be inconsistent between different gels. | Ensure thorough mixing of gel components before pouring. Allow adequate time for complete polymerization of both stacking and resolving gels.[6][9] | Allow the resolving gel to polymerize for at least 30-60 minutes and the stacking gel for at least 30 minutes. |
| Empty Wells | Bands at the edges of the loaded samples run slower or are distorted.[4] | Load all empty wells with an equal volume of 1X sample loading buffer.[1][4][9] | Load the same volume of 1X sample buffer as your samples. |
Detailed Experimental Protocol to Prevent Smiling Bands
-
Gel Casting:
-
Thoroughly clean and dry the glass plates.
-
Prepare the resolving and stacking gel solutions according to standard protocols, ensuring all components are at room temperature.
-
Mix the solutions well but gently to avoid introducing air bubbles.
-
Pour the resolving gel and immediately overlay with water or isopropanol (B130326) to ensure a flat surface.
-
Allow the resolving gel to polymerize completely (at least 30-60 minutes).
-
Pour off the overlay and rinse with deionized water.
-
Pour the stacking gel and insert the comb, avoiding air bubbles.
-
Allow the stacking gel to polymerize completely (at least 30 minutes).
-
-
Sample Preparation:
-
Electrophoresis Setup and Run:
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Prepare fresh 1X Tris-glycine SDS running buffer.
-
Fill the inner and outer chambers of the tank with running buffer. Check for any leaks from the inner chamber.
-
Carefully remove the comb from the stacking gel and rinse the wells with running buffer to remove any unpolymerized acrylamide.[5]
-
Load the prepared samples into the wells.
-
Load any empty wells with an equal volume of 1X sample buffer.
-
Connect the electrophoresis unit to the power supply, ensuring the correct polarity.
-
Run the gel at a constant voltage (e.g., 100V). Avoid using a high voltage to expedite the run.
-
To further mitigate heating, place the electrophoresis tank in an ice bath or move the setup to a cold room (4°C).[4][6][7]
-
Monitor the migration of the dye front. Stop the electrophoresis when the dye front reaches the bottom of the gel.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting smiling bands.
Caption: Troubleshooting workflow for smiling bands in SDS-PAGE.
References
- 1. m.youtube.com [m.youtube.com]
- 2. goldbio.com [goldbio.com]
- 3. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Bands are misshapen or uneven in Western blot | Abcam [abcam.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Reddit - The heart of the internet [reddit.com]
optimizing glycine concentration for high molecular weight protein transfer
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the wet transfer of high molecular weight (HMW) proteins, with a specific focus on the role of glycine (B1666218) and other transfer buffer components.
Frequently Asked Questions (FAQs)
Q1: What is the role of glycine in a standard Western blot transfer buffer?
In a standard Tris-Glycine transfer buffer system, glycine ions, in conjunction with Tris, create a buffered environment that helps maintain a stable pH during electrophoresis.[1][2] This is crucial for the consistent and efficient elution of proteins from the polyacrylamide gel onto the membrane.[1][2]
Q2: How does glycine concentration impact the transfer of high molecular weight (HMW) proteins?
While standard Towbin buffer (25 mM Tris, 192 mM Glycine) is widely used, some protocols for HMW proteins suggest modifications.[1][3] For instance, some researchers have found success by increasing the glycine concentration to enhance the ionic strength of the buffer, which can aid in the transfer of larger proteins.[4] Conversely, for very large proteins, some protocols focus more on the addition of SDS and reduction of methanol (B129727) rather than solely adjusting glycine.[5][6]
Q3: Can I reuse transfer buffer?
It is not recommended to reuse transfer buffer.[7] The buffer's capacity to maintain a stable pH diminishes over time, especially with the heat generated during the transfer process, which can lead to inefficient and inconsistent results.[1][7]
Q4: My HMW protein is not transferring efficiently. What are the first things I should check?
For inefficient transfer of HMW proteins, consider the following initial checks:
-
Transfer Time and Power: HMW proteins require longer transfer times or higher power settings to move from the gel to the membrane.[5][8]
-
Methanol Concentration: High concentrations of methanol can inhibit the elution of HMW proteins from the gel.[3][5][9] Consider reducing the methanol percentage.[5][10]
-
SDS in Transfer Buffer: The addition of a small amount of SDS (up to 0.1%) can aid in the elution of large proteins from the gel.[1][5][11]
-
Gel Percentage: Use a lower percentage acrylamide (B121943) gel to allow for better migration and subsequent transfer of HMW proteins.[4][6]
Troubleshooting Guide
Problem 1: Poor or no transfer of high molecular weight proteins.
This is a common issue when standard transfer conditions are used for proteins larger than 150 kDa.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Transfer Time/Power | Increase the transfer time or voltage. For wet transfers, overnight transfer at a lower voltage (e.g., 20-30V) in a cold room is often effective for HMW proteins.[4] |
| High Methanol Concentration | Reduce the methanol concentration in the transfer buffer from 20% to 10% or even 5%. For very large proteins, some protocols recommend omitting methanol entirely.[4][5][10] |
| Absence of SDS in Transfer Buffer | Add SDS to the transfer buffer at a final concentration of 0.02% to 0.1%.[5][9][11] This helps to maintain the negative charge of the proteins and facilitate their movement out of the gel.[9] |
| High Percentage Acrylamide Gel | Use a lower percentage resolving gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) to ensure HMW proteins can migrate out of the gel matrix more easily.[4][6] |
Troubleshooting Workflow for Poor HMW Protein Transfer
A troubleshooting decision tree for improving the transfer of high molecular weight proteins.
Problem 2: "Blow-through" of lower molecular weight proteins when optimizing for HMW proteins.
When transfer conditions are adjusted for HMW proteins (e.g., longer transfer times, higher voltage), smaller proteins may transfer completely through the membrane.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excessive Transfer Time/Power | While necessary for HMW proteins, these conditions can be too harsh for smaller ones. Consider using a gradient gel and optimizing for a middle-range protein if a single blot is necessary. Alternatively, run two separate gels and transfers with optimized conditions for each size range. |
| Membrane Pore Size | For proteins smaller than 20 kDa, a membrane with a smaller pore size (e.g., 0.2 µm) is recommended to prevent blow-through.[10] |
| High Methanol Concentration | For smaller proteins, a higher methanol concentration (up to 20%) can increase their binding to the membrane.[5][9] This is in contrast to the requirements for HMW proteins. |
Experimental Protocols
Standard Wet Transfer Protocol (Towbin Buffer)
This protocol is a starting point and is generally suitable for proteins up to 150 kDa.
-
Prepare Transfer Buffer:
-
Gel Equilibration: After SDS-PAGE, equilibrate the gel in transfer buffer for 10-15 minutes. This helps to remove residual electrophoresis buffer salts.[3]
-
Assemble Transfer Sandwich:
-
Place a fiber pad on the cathode (-) side of the transfer cassette.
-
Add 2-3 sheets of filter paper, pre-wetted in transfer buffer.
-
Place the equilibrated gel on the filter paper.
-
Place a pre-activated PVDF or nitrocellulose membrane on top of the gel.
-
Add another 2-3 sheets of pre-wetted filter paper.
-
Place a final fiber pad on top.
-
Use a roller to gently remove any air bubbles between the layers.[8]
-
-
Transfer:
-
Place the cassette in the transfer tank with the membrane towards the anode (+).
-
Fill the tank with cold transfer buffer.
-
Transfer at 100V for 60-90 minutes. Keep the system cool using an ice pack or by performing the transfer in a cold room.[4]
-
Modified Wet Transfer Protocol for High Molecular Weight Proteins (>150 kDa)
This protocol incorporates common modifications to improve the transfer efficiency of large proteins.
-
Prepare Modified Transfer Buffer:
-
Gel Selection: Use a low-percentage (e.g., 7.5%) or gradient (e.g., 4-15%) polyacrylamide gel for electrophoresis.[4]
-
Gel Equilibration: Equilibrate the gel in the modified transfer buffer for at least 15 minutes.
-
Assemble Transfer Sandwich: Follow the standard protocol, ensuring no air bubbles are trapped.
-
Transfer:
Relationship between Transfer Buffer Components and Protein Size
Key adjustments to transfer buffer components based on protein molecular weight.
Data Presentation
Table 1: Comparison of Transfer Buffer Compositions for High Molecular Weight Protein Transfer
| Component | Standard Towbin Buffer | Modified for HMW Proteins (Range) | Purpose of Modification for HMW Proteins |
| Tris | 25 mM | 25 - 48 mM | Maintain buffering capacity. |
| Glycine | 192 mM | 39 - 192 mM | Contributes to ionic strength and buffering. Some protocols use lower concentrations in CAPS-based buffers.[7] |
| Methanol | 20% | 0 - 10% | Reducing methanol prevents gel pore shrinkage and aids in the elution of large proteins from the gel.[1][3][5] |
| SDS | None | 0.02% - 0.1% | Facilitates the migration of HMW proteins out of the gel by maintaining their negative charge and denatured state.[1][5][11] |
| pH | ~8.3 | 8.3 - 9.2 | A slightly higher pH can sometimes improve the transfer of certain proteins.[1] |
References
- 1. bio-rad.com [bio-rad.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 9. google.com [google.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting – Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. protocol-online.org [protocol-online.org]
preventing glycine interference in Bradford and BCA protein assays
Welcome to the Technical Support Center for troubleshooting protein quantification assays. This guide provides detailed information and protocols to help researchers, scientists, and drug development professionals prevent and mitigate interference from glycine (B1666218) in Bradford and Bicinchoninic Acid (BCA) protein assays.
Frequently Asked Questions (FAQs)
Q1: How does glycine interfere with the BCA and Bradford protein assays?
A1: Glycine interference primarily affects the BCA assay. The mechanism of the BCA assay involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein peptide bonds in an alkaline medium. These cuprous ions then chelate with bicinchoninic acid to produce a purple-colored complex that is measured spectrophotometrically. Glycine, being an amino acid, can also reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of the protein concentration.[1][2] In contrast, the Bradford assay is less susceptible to interference from single amino acids like glycine. This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues within the protein structure. Individual amino acids do not typically cause a significant color change.[3]
Q2: At what concentration does glycine start to interfere with the BCA assay?
A2: Significant interference in the BCA assay has been noted at glycine concentrations of 0.1 M and higher.[1][2] The exact level of interference can vary depending on the specific formulation of the BCA reagent and the incubation conditions. For lower concentrations, the interference may be less pronounced but can still contribute to inaccurate results, especially when quantifying low-concentration protein samples.
Q3: My protein sample is in a buffer containing a high concentration of glycine. What are my options for obtaining an accurate protein concentration?
A3: You have several options to address glycine interference:
-
Remove the glycine: You can use methods like dialysis, desalting (gel filtration), or protein precipitation to remove glycine from your sample before the assay.
-
Use a glycine-compatible assay: The Bradford assay is generally a better choice for samples containing glycine, as it is less affected by this amino acid.
-
Create a glycine-containing standard curve: If removing glycine is not feasible, you can prepare your protein standards in the same glycine-containing buffer as your sample. This helps to correct for the interference.
Q4: Can I simply dilute my sample to reduce the glycine concentration?
A4: Dilution can be an effective strategy if your initial protein concentration is high enough to remain within the detection range of the assay after dilution. By diluting the sample, you reduce the concentration of glycine to a level that no longer significantly interferes with the assay. However, if your protein of interest is already at a low concentration, dilution may not be a viable option.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to glycine interference in your protein assays.
Problem 1: Inaccurate or Overestimated Protein Concentration in BCA Assay
Possible Cause: Interference from glycine in your sample buffer.
Solutions:
-
Confirm Glycine Presence: Review your buffer composition to confirm the presence and concentration of glycine.
-
Remove Glycine:
-
Dialysis/Desalting: For a detailed protocol, refer to the "Experimental Protocols" section below. This is effective for removing small molecules like glycine from protein samples.
-
Protein Precipitation: This method concentrates your protein while removing buffer components. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Switch to Bradford Assay: The Bradford assay is less sensitive to glycine.
-
Correct for Interference:
-
Glycine-Containing Standards: Prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of glycine as your samples. This will create a standard curve that accounts for the background signal from glycine. A protocol for this is available in the "Experimental Protocols" section.
-
Problem 2: High Background Absorbance in Blank Wells (BCA Assay)
Possible Cause: The buffer used for the blank and standards contains glycine, leading to a color change even without protein.
Solutions:
-
Use the Correct Blank: Ensure your blank solution is the same buffer your protein is in, including the glycine.
-
Subtract Blank Absorbance: Always subtract the average absorbance of your blank replicates from all your standard and sample readings.
-
Consider a Different Assay: If the background is excessively high, making it difficult to obtain a reasonable standard curve, switching to the Bradford assay is recommended.
Quantitative Data on Glycine Interference
To provide a practical reference, we have outlined a protocol in the "Experimental Protocols" section for how to generate a standard curve in the presence of various glycine concentrations. This will allow you to determine the specific impact of glycine in your experimental setup.
Table 1: Expected Qualitative Interference of Glycine
| Glycine Concentration | BCA Assay Interference | Bradford Assay Interference |
| < 10 mM | Low to negligible | Negligible |
| 10 mM - 50 mM | Moderate | Negligible |
| > 50 mM | High | Potentially low |
Experimental Protocols
Protocol 1: Dialysis to Remove Glycine
This protocol is suitable for removing small molecules like glycine from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your protein and downstream applications, without glycine).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold a buffer volume at least 200 times that of your sample.
Procedure:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with distilled water or a specific buffer.
-
Load your protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely clamp or seal the tubing/cassette.
-
Place the sealed sample into the beaker containing the dialysis buffer.
-
Begin gentle stirring of the buffer on a stir plate.
-
Dialyze for 2-4 hours at 4°C.
-
Change the dialysis buffer. For efficient removal, perform at least three buffer changes. The second dialysis can be for another 2-4 hours, and the final one can be performed overnight.
-
After the final dialysis, carefully remove the sample from the tubing/cassette.
Protocol 2: Acetone (B3395972) Precipitation to Remove Glycine
This method is useful for concentrating the protein and removing interfering substances.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL) to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the glycine and other buffer components.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make it difficult to resuspend.
-
Resuspend the pellet in a buffer that is compatible with your downstream application and the protein assay (e.g., PBS).
Protocol 3: Preparing a BSA Standard Curve with Glycine (for BCA Assay)
This protocol allows you to correct for glycine interference by including it in your standards.
Materials:
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL).
-
Glycine-containing buffer (the same buffer as your unknown samples).
-
Microplate reader and 96-well plate.
-
BCA assay reagents.
Procedure:
-
Prepare a BSA Stock Solution in Glycine Buffer: Dilute your concentrated BSA standard to a working stock concentration (e.g., 1 mg/mL) using the same glycine-containing buffer that your samples are in.
-
Prepare a Dilution Series: Create a series of BSA standards by serially diluting the BSA stock solution with the glycine-containing buffer. A typical concentration range would be 0, 25, 125, 250, 500, 750, and 1000 µg/mL. The "0" µg/mL standard will serve as your blank and should be the glycine-containing buffer alone.
-
Perform the BCA Assay:
-
Pipette a small volume (e.g., 25 µL) of each standard and your unknown samples into separate wells of a 96-well plate.
-
Add the BCA working reagent (e.g., 200 µL) to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Measure the absorbance at 562 nm.
-
-
Analyze the Data:
-
Subtract the absorbance of the blank (0 µg/mL BSA in glycine buffer) from all other readings.
-
Plot the corrected absorbance values for your standards against their known concentrations to generate a standard curve.
-
Use the equation of the line from your standard curve to determine the concentration of your unknown samples.
-
Visualizations
Caption: Mechanism of the BCA Protein Assay.
Caption: How Glycine Interferes with the BCA Assay.
Caption: Mechanism of the Bradford Protein Assay.
Caption: Troubleshooting Glycine Interference.
References
Technical Support Center: Understanding and Troubleshooting pH Instability of Tris-Glycine Buffer During Electrophoresis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of pH instability in Tris-glycine buffers during electrophoresis.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my Tris-glycine running buffer change during electrophoresis?
The pH of the Tris-glycine running buffer, typically set to around 8.3, can increase significantly during an electrophoretic run, sometimes reaching a pH of 9.5.[1][2] This phenomenon is primarily due to the electrolysis of water at the electrodes. At the anode (positive electrode), water is oxidized, producing oxygen gas and protons (H+), which makes the buffer in the anode chamber more acidic. Conversely, at the cathode (negative electrode), water is reduced, generating hydrogen gas and hydroxide (B78521) ions (OH-), leading to a more alkaline environment in the cathode chamber. This production of OH- ions is the main contributor to the overall increase in the buffer's pH over time.
Q2: How does this pH shift affect my protein separation?
The pH of the running buffer is critical for the proper functioning of the discontinuous buffer system in Laemmli SDS-PAGE.[3] This system relies on a pH gradient between the stacking gel (pH 6.8) and the resolving gel (pH 8.8) to ensure that proteins are concentrated into sharp bands before they are separated by size.
Glycine (B1666218), a component of the running buffer, is a zwitterion, meaning its net charge is dependent on the pH. In the initial running buffer (pH ~8.3), glycine has a net negative charge and migrates towards the anode. As it enters the stacking gel (pH 6.8), it becomes predominantly zwitterionic (net neutral charge), causing it to slow down. This creates a moving boundary that "stacks" the proteins into a narrow band. When this stack reaches the resolving gel (pH ~8.8), the higher pH causes glycine to become more negatively charged again, accelerating its migration and allowing the now-unstacked proteins to be sieved through the polyacrylamide matrix based on their molecular weight.
A significant increase in the running buffer's pH can disrupt this delicate balance, leading to several issues:
-
Poor Resolution and Diffuse Bands: If the pH becomes too alkaline, the stacking effect may be compromised, resulting in broad, poorly resolved protein bands.
-
Altered Protein Migration: Changes in pH can affect the charge of the proteins themselves, potentially altering their migration rates and leading to inaccurate molecular weight estimations.
-
Protein Degradation: Highly alkaline conditions can promote the hydrolysis of polyacrylamide to polyacrylic acid, which can alter the gel's properties and potentially lead to protein modifications.[4]
Q3: What are the visible signs of pH instability during a run?
A common indicator of pH instability is a change in the color of the bromophenol blue tracking dye. If the buffer becomes too acidic, the dye can turn yellow.[5] While a slight pH increase is expected, excessive changes can lead to the troubleshooting issues detailed below. Additionally, observing unusually fast or slow migration of the dye front can also be a sign of buffer problems.
Q4: Can I reuse my Tris-glycine running buffer?
It is generally not recommended to reuse Tris-glycine running buffer. The pH of the buffer changes during electrophoresis due to the electrochemical reactions at the electrodes. Reusing the buffer from a previous run will start your new experiment with an already altered pH, which can significantly impact the quality of your results. For optimal and reproducible results, always use freshly prepared running buffer for each experiment.
Troubleshooting Guide
This guide addresses common electrophoresis problems that can arise from the pH instability of Tris-glycine buffer.
| Problem | Potential Cause Related to pH Instability | Recommended Solution |
| Blurred or Smeared Protein Bands | Loss of Stacking Effect: A significant increase in the running buffer pH can disrupt the ionization state of glycine, leading to inefficient stacking of proteins in the stacking gel. | Use Fresh Buffer: Always prepare fresh Tris-glycine running buffer for each experiment. Buffer Recirculation: For prolonged runs, consider recirculating the buffer between the anode and cathode chambers to maintain a more stable pH. Check Water Quality: Use high-purity, deionized water to prepare your buffers, as contaminants can affect the initial pH and buffering capacity. |
| Distorted or "Smiling" Bands | Uneven Heating and pH Gradients: Localized heating during the run can create temperature gradients, which in turn affect the local pH and conductivity of the buffer, leading to uneven migration. The pKa of Tris is known to be temperature-dependent.[6] | Run at a Lower Voltage: Reducing the voltage will decrease the current and minimize heat generation. Cooling: Run the electrophoresis apparatus in a cold room or use a cooling unit to maintain a constant temperature. Ensure Proper Buffer Levels: Make sure the buffer in the outer chamber covers the gel plates to facilitate heat dissipation. |
| Inconsistent Protein Migration (Incorrect Molecular Weight Estimation) | Altered Glycine Mobility: A shift in the buffer pH will change the charge of the glycine ions, altering their mobility and the dynamics of the stacking and resolving phases. This can lead to proteins migrating faster or slower than expected. | Verify Initial Buffer pH: Before starting the run, ensure your 1X running buffer has a pH of approximately 8.3. Do not adjust the pH of the running buffer with strong acids or bases, as this will introduce counter-ions that can interfere with the stacking process.[7] Use a Calibrated pH Meter: Ensure your pH meter is properly calibrated before preparing buffers. |
| Very Slow or Stalled Electrophoresis Run | Incorrect Buffer Composition: Preparing the running buffer with Tris-HCl instead of Tris base, or incorrectly adjusting the pH can introduce an excess of chloride ions. Chloride ions are highly mobile and will migrate ahead of the glycine and protein ions, disrupting the stacking process and significantly slowing down the run. | Follow Protocol Precisely: Use Tris base and glycine to prepare the running buffer. The pH should naturally fall around 8.3-8.6 and should not be adjusted with HCl.[7] |
Experimental Protocols
Preparation of 10X Tris-Glycine Running Buffer
Reagents:
-
Tris Base: 30.3 g
-
Glycine: 144 g
-
Distilled or Deionized Water
Procedure:
-
Dissolve the Tris base and glycine in 800 mL of distilled water.
-
Once fully dissolved, adjust the final volume to 1 L with distilled water.
-
The pH of this 10X stock solution should be around 8.6. Do not adjust the pH with acid or base.
-
Store at room temperature.
Preparation of 1X Tris-Glycine-SDS Running Buffer
Reagents:
-
10X Tris-Glycine Running Buffer
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
Distilled or Deionized Water
Procedure:
-
To prepare 1 L of 1X running buffer, combine 100 mL of 10X Tris-Glycine Running Buffer with 10 mL of 10% SDS solution.
-
Add distilled or deionized water to a final volume of 1 L.
-
The final concentrations will be 25 mM Tris, 192 mM Glycine, and 0.1% SDS. The pH should be approximately 8.3.
Visualizing the Chemical Processes
The Discontinuous Buffer System and pH Gradient
The following diagram illustrates the key components and their charge states in the Laemmli discontinuous buffer system, which is susceptible to pH instability.
References
- 1. Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: effect of gel pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
cloudy or precipitated Tris-glycine running buffer causes
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cloudy or precipitated Tris-glycine running buffer during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation and use of Tris-glycine running buffer.
Question: Why is my 10x Tris-glycine-SDS running buffer cloudy or precipitated?
Answer: Cloudiness or precipitation in 10x Tris-glycine-SDS running buffer is a common issue, often occurring after preparation or during storage. The primary causes are typically related to the solubility of the buffer components, particularly Sodium Dodecyl Sulfate (B86663) (SDS) and, to a lesser extent, glycine (B1666218).
Several factors can contribute to this issue:
-
Low Temperature Storage: Storing the 10x stock solution at 4°C is a frequent cause of precipitation. SDS has limited solubility at lower temperatures and will come out of solution, forming a white precipitate.
-
Poor Quality or Old SDS: SDS can hydrolyze over time to form dodecanol, which is less soluble in aqueous solutions and can cause cloudiness. Using fresh, high-purity electrophoresis-grade SDS is recommended.
-
High Concentration of Buffer Components: A 10x stock solution contains high concentrations of Tris, glycine, and SDS. While Tris and glycine are highly soluble at room temperature, their solubility is not infinite. If the buffer is prepared at a concentration higher than 10x, solubility limits may be exceeded.
-
Water Quality: The use of deionized or distilled water with low purity can introduce ions that may react with buffer components, leading to precipitation. It is best to use high-purity water, such as Milli-Q or RO water.
-
Presence of Potassium Ions: SDS can precipitate in the presence of potassium ions, forming potassium dodecyl sulfate, which is much less soluble than sodium dodecyl sulfate. Ensure that glassware is free of potassium salt residues.
Question: My 1x Tris-glycine-SDS running buffer became cloudy after I diluted the 10x stock. What happened?
Answer: This can happen for a couple of reasons:
-
Precipitated 10x Stock: If the 10x stock was cloudy or had a precipitate to begin with, diluting it will likely result in a cloudy 1x solution. It is crucial to ensure the 10x stock is fully dissolved before dilution.
-
Cold Diluent: If you used very cold water to dilute the 10x stock, this could temporarily lower the temperature of the 1x solution enough to cause the SDS to precipitate out.
Question: How can I redissolve the precipitate in my 10x running buffer?
Answer: In most cases, the precipitate can be redissolved by gentle warming and mixing. Place the buffer bottle in a warm water bath (around 37-50°C) and stir or swirl until the solution becomes clear. Do not overheat, as this can degrade the components. Ensure the buffer cools to room temperature before use.
Question: My Tris-glycine running buffer has turned yellow. Is it still usable?
Answer: A slight yellowing of the Tris-glycine running buffer over time is a known phenomenon and is generally not a cause for concern. This color change does not typically affect the buffer's performance in electrophoresis.
Question: Can I use Tris-glycine running buffer that has microbial growth in it?
Answer: No. If you observe signs of microbial contamination, such as floating particles or a film on the surface, the buffer should be discarded.[1][2][3] Contaminants can interfere with the electrophoresis process and affect your results. To prevent microbial growth, you can filter-sterilize the buffer and store it in a tightly sealed container. For long-term storage, refrigeration of the 1x solution is an option, but be mindful of potential SDS precipitation.
Data Presentation: Solubility of Buffer Components
The solubility of the key components of Tris-glycine running buffer is temperature-dependent. Understanding these properties can help prevent precipitation issues.
| Component | Temperature (°C) | Solubility in Water | Notes |
| Tris Base | 20 | ~550 g/L[4] | Solubility increases with temperature.[4] |
| 25 | 550 g/L[4] | Highly soluble in water. | |
| Glycine | 25 | ~250 g/L (3.318 mol/kg)[5] | Solubility increases linearly with temperature.[5] |
| 30 | ~268 g/L | ||
| 40 | ~302 g/L | ||
| 50 | ~338 g/L | ||
| Sodium Dodecyl Sulfate (SDS) | 20 | ~150 g/L[6] | Prone to precipitation at temperatures below 15°C.[7] |
| 25 | Soluble | Its solubility is significantly reduced in the presence of potassium ions.[8][9] |
Experimental Protocols
Preparation of 1L of 10x Tris-Glycine-SDS Running Buffer
This protocol outlines the standard procedure for preparing a 10x stock solution of Tris-glycine-SDS running buffer.
Materials:
-
Tris base: 30.3 g
-
Glycine: 144 g
-
Sodium Dodecyl Sulfate (SDS): 10 g
-
High-purity water (e.g., Milli-Q or RO water)
-
1L graduated cylinder
-
Magnetic stirrer and stir bar
-
Beaker (2L)
Procedure:
-
Dissolve Tris and Glycine: To a 2L beaker, add approximately 800 mL of high-purity water. Place the beaker on a magnetic stirrer and add the Tris base and glycine. Stir until both components are completely dissolved.
-
Add SDS: Once the Tris and glycine are fully dissolved, add the SDS. Continue stirring until the SDS is completely dissolved. This may take some time. Avoid excessive foaming by adding the SDS slowly and not stirring at an overly high speed.
-
Adjust Volume: Carefully transfer the solution to a 1L graduated cylinder. Rinse the beaker with a small amount of high-purity water and add it to the graduated cylinder. Adjust the final volume to 1L with high-purity water.
-
Mix and Check pH: Transfer the solution to a storage bottle and mix thoroughly. The pH of a correctly prepared 10x Tris-glycine buffer should be around 8.3-8.8 and typically does not require adjustment.[10][11]
-
Storage: Store the 10x running buffer at room temperature.[12] Storing at 4°C is not recommended as it will cause the SDS to precipitate.[13]
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting cloudy or precipitated Tris-glycine running buffer.
Caption: Troubleshooting workflow for cloudy or precipitated Tris-glycine running buffer.
References
- 1. what is the contamination in buffers - General Lab Techniques [protocol-online.org]
- 2. microbiojournal.com [microbiojournal.com]
- 3. jrasb.com [jrasb.com]
- 4. What is the solubility of Tris in water? - Blog [hbynm.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Sodium dodecyl sulfate | 151-21-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. medicago.se [medicago.se]
- 12. edvotek.com [edvotek.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Low Molecular Weight Protein Resolution
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of low molecular weight (LMW) proteins in Tris-glycine and other gel systems.
Troubleshooting Guide
Issue: Poor resolution of protein bands below 30 kDa in a Tris-glycine gel.
Potential Causes and Solutions
-
Inappropriate Acrylamide (B121943) Concentration: The pore size of the gel may be too large to effectively sieve and separate small proteins. In a low percentage gel, small proteins can migrate together, leading to poor band resolution.[1]
-
Suboptimal Buffer System: The standard Laemmli system (Tris-glycine) is generally ideal for resolving proteins in the 30-250 kDa range.[4][5][6] For smaller proteins, the glycine (B1666218) as a trailing ion is not as effective, leading to diffuse bands.
-
Solution: Switch to a Tris-Tricine buffer system. This system is specifically designed for resolving LMW proteins and peptides, offering superior resolution for proteins below 30 kDa.[2][4][7][8] Tricine (B1662993), as the trailing ion, has a higher ionic mobility than glycine, which improves the stacking of small proteins and their separation in the resolving gel.[4][9][10]
-
-
Incorrect Electrophoresis Conditions: Running the gel at too high a voltage can generate excessive heat, leading to band distortion and smiling effects.
-
Solution: Run the gel at a lower constant voltage for a longer period. This can help maintain a more uniform temperature and improve band sharpness.[1]
-
Issue: Faint or undetectable bands for LMW proteins after staining.
Potential Causes and Solutions
-
Low Protein Abundance: The target protein may be present in very low concentrations in the sample.
-
Solution: Increase the amount of protein loaded onto the gel.[2] Additionally, consider using a more sensitive staining method. Silver staining is significantly more sensitive than Coomassie blue and can detect protein quantities in the low nanogram range.[11][12][13] Fluorescent stains also offer high sensitivity.[14]
-
-
Protein "Blow-Through" During Transfer (for Western Blotting): LMW proteins have a higher tendency to pass completely through the membrane during electrotransfer due to their small size.
-
Inefficient Staining: Traditional Coomassie staining may not be sensitive enough for LMW proteins, which may also stain poorly.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reason Tris-glycine gels are not optimal for resolving proteins under 30 kDa?
A1: The Tris-glycine system, part of the standard Laemmli method, uses glycine as the trailing ion in the running buffer. For proteins larger than 30 kDa, this system provides excellent stacking and resolution. However, for LMW proteins, the mobility of glycine is such that it can overtake the small peptides, leading to their de-stacking and resulting in diffuse bands or poor separation.[4][9]
Q2: How does a Tris-Tricine gel system improve the resolution of small proteins?
A2: The Tris-Tricine system replaces glycine with tricine in the running buffer.[2][8] Tricine has a higher ionic mobility than glycine. This key difference allows for more effective "stacking" of LMW proteins in the stacking gel. Consequently, the small proteins enter the resolving gel as sharp, concentrated bands, leading to superior separation and resolution of proteins even down to a few kilodaltons.[4][9][15]
Q3: When should I choose a gradient gel over a single-percentage gel?
A3: A gradient gel (e.g., 4-20%) can be useful when you want to resolve a wide range of protein sizes on a single gel. However, for specifically improving the resolution of a narrow range of LMW proteins, a high-percentage single-concentration gel (e.g., 16%) is often superior as it provides a more optimized sieving matrix for that specific size range.[5]
Q4: Can I adjust my Tris-glycine protocol to better see my LMW protein without switching to a Tris-Tricine system?
A4: Yes, you can make adjustments to improve LMW protein resolution in a Tris-glycine system, although it may not be as effective as switching to Tris-Tricine. The most critical modification is to increase the acrylamide percentage of your resolving gel to 15% or even higher.[1][2] This will create smaller pores in the gel matrix, which will better resolve smaller proteins. Additionally, ensure your electrophoresis is run at a cool and constant temperature.
Q5: What are the best practices for transferring LMW proteins for a Western blot?
A5: For efficient transfer of LMW proteins, it is crucial to use a PVDF membrane with a 0.2 µm pore size to prevent the proteins from passing through.[2][5] It is also recommended to optimize your transfer conditions by reducing the transfer time and/or voltage. Soaking the gel in an SDS-free buffer for a few minutes before transfer can help remove some SDS, which can increase the rate of passage of small proteins through the membrane.[4]
Quantitative Data Summary
| Parameter | Recommendation for LMW Proteins (<30 kDa) | Rationale |
| Gel System | Tris-Tricine | Superior stacking and resolution of small peptides.[4][7][8] |
| Acrylamide % (Tris-Glycine) | 15% - 20% | Smaller pore size for better sieving of small molecules.[1][2] |
| Acrylamide % (Tris-Tricine) | 10% - 16% | Optimized for LMW proteins, allowing for good separation.[16] |
| Western Blot Membrane | PVDF, 0.2 µm pore size | Prevents "blow-through" of small proteins during transfer.[2][5] |
| Staining Method | Silver or Fluorescent Stains | Higher sensitivity for detecting low abundance proteins.[11][12][14] |
Experimental Protocols
Protocol 1: High-Percentage Tris-Glycine SDS-PAGE (15%)
-
Prepare the Resolving Gel (15%):
-
In a conical tube, mix:
-
Deionized Water: 3.3 mL
-
30% Acrylamide/Bis-acrylamide solution: 5.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 100 µL
-
-
Gently swirl to mix.
-
Add 10% Ammonium Persulfate (APS): 100 µL.
-
Add TEMED: 10 µL.
-
Immediately pour the solution between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.
-
-
Prepare the Stacking Gel (4%):
-
In a new tube, mix:
-
Deionized Water: 6.1 mL
-
30% Acrylamide/Bis-acrylamide solution: 1.3 mL
-
1.0 M Tris-HCl, pH 6.8: 1.25 mL
-
10% SDS: 100 µL
-
-
Gently swirl to mix.
-
Add 10% APS: 50 µL.
-
Add TEMED: 10 µL.
-
Pour off the overlay from the resolving gel, and add the stacking gel solution. Insert the comb and allow to polymerize for 30 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.
-
Load samples and a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
Protocol 2: Tris-Tricine SDS-PAGE (16%)
-
Prepare the Resolving Gel (16%):
-
In a conical tube, mix:
-
30% Acrylamide/Bis-acrylamide solution: 5.33 mL
-
Tris-HCl/SDS, pH 8.45: 3.33 mL
-
Glycerol: 1.33 mL (1g)
-
Deionized Water: to 10 mL
-
-
Gently swirl to mix.
-
Add 10% APS: 50 µL.
-
Add TEMED: 5 µL.
-
Immediately pour the solution and overlay with isopropanol. Allow to polymerize.
-
-
Prepare the Stacking Gel (4%):
-
In a new tube, mix:
-
30% Acrylamide/Bis-acrylamide solution: 0.8 mL
-
Tris-HCl/SDS, pH 6.8: 1.5 mL
-
Deionized Water: to 6 mL
-
-
Gently swirl to mix.
-
Add 10% APS: 30 µL.
-
Add TEMED: 6 µL.
-
Pour off the overlay and add the stacking gel. Insert the comb and allow to polymerize.
-
-
Prepare Buffers and Run Electrophoresis:
-
Anode Buffer (1x): 0.2 M Tris-HCl, pH 8.9
-
Cathode Buffer (1x): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25
-
Assemble the gel apparatus. Fill the lower (anode) chamber with Anode Buffer. Fill the upper (cathode) chamber with Cathode Buffer.
-
Load samples prepared in Tricine sample buffer.
-
Run the gel at an initial constant voltage of 30V until the samples enter the resolving gel, then increase to a constant voltage of ~150V.
-
Visualizations
Caption: Decision workflow for troubleshooting poor LMW protein resolution.
Caption: Stacking mechanism in Tris-Tricine gels for LMW protein resolution.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western blot protocol for low molecular weight proteins [abcam.com]
- 3. How do I optimize the detection results with low molecular weight proteins? | AAT Bioquest [aatbio.com]
- 4. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 5. Tech Tips | In search of low molecular weight proteins | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. How To Optimize Your Results With Low MW Proteins | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Specialized Protein Gels Support— Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 14. Solutions for protein characterization : Protein Staining [products.advansta.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Calibre Scientific | Protein Ark [proteinark.com]
Technical Support Center: Troubleshooting Western Blots with a Focus on Glycine Applications
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve high-quality Western blot results. While not a conventional blocking agent, this guide clarifies the specific roles of glycine (B1666218) in minimizing background signal in fluorescent Western blotting and its primary application in antibody stripping protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in Western blots?
High background on a Western blot can obscure your protein of interest and is a frequent issue. The primary causes include:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies, contributing to background noise.
-
Contaminated Buffers: Buffers that are old or contaminated with bacteria can cause a speckled or uneven background.
-
Membrane Handling: Touching the membrane with bare hands or allowing it to dry out can lead to artifacts and high background.
-
Overexposure: During signal detection, excessively long exposure times can increase the background signal along with your specific signal.
Q2: Can glycine be used as a blocking agent to reduce background?
Glycine is not a standard or recommended primary blocking agent for routine chemiluminescent Western blotting. Traditional blocking agents like non-fat dry milk or Bovine Serum Albumin (BSA) are more effective for this purpose as they contain a mixture of proteins that saturate non-specific binding sites on the membrane.
However, glycine has a specialized role in reducing background in fluorescent Western blotting . In this context, it can be used as a quenching agent after fixation (if applicable to the protocol) to react with and neutralize free aldehyde groups, which can be a source of autofluorescence.
Q3: What is the primary role of glycine in Western blotting?
The most common and well-established use of glycine in Western blotting is as a key component of stripping buffers . A low-pH glycine solution is effective at dissociating antibodies from their antigens on the membrane, allowing the user to strip the blot and re-probe with a different set of antibodies. This is particularly useful when sample material is limited. Glycine is also a standard component of the Tris-Glycine transfer buffer used to facilitate the transfer of proteins from the gel to the membrane.
Q4: How does a low-pH glycine stripping buffer work?
A low-pH glycine buffer (typically around pH 2.2) disrupts the antigen-antibody interaction. The acidic environment alters the conformation of the antibody, reducing its binding affinity and causing it to dissociate from the antigen bound to the membrane. This allows for the removal of both primary and secondary antibodies without completely removing the transferred proteins.
Troubleshooting Guides
Scenario 1: High Background in a Standard Chemiluminescent Western Blot
Problem: Your chemiluminescent Western blot has high, uneven background, making it difficult to see your band of interest.
Troubleshooting Steps:
-
Optimize Blocking:
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).
-
Extend the blocking time to 1-2 hours at room temperature or overnight at 4°C.
-
Ensure your blocking buffer is freshly prepared and filtered to remove any particulates.
-
-
Adjust Antibody Concentrations:
-
Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
-
-
Improve Washing Steps:
-
Increase the number and duration of your wash steps (e.g., 3-4 washes of 5-10 minutes each).
-
Ensure you are using a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane.
-
-
Check Your Reagents and Membrane:
-
Prepare fresh buffers.
-
Handle the membrane only with clean forceps and do not let it dry out.
-
Scenario 2: High Background in a Fluorescent Western Blot
Problem: Your fluorescent Western blot shows high background, potentially due to autofluorescence.
Troubleshooting Steps:
-
Follow Standard Troubleshooting: First, apply the troubleshooting steps outlined in Scenario 1, as issues with blocking, antibody concentration, and washing are also common in fluorescent Westerns.
-
Consider a Glycine Quenching Step: If you are using a protocol that involves fixation with aldehydes (less common for standard Westerns but may be used in specific applications), you can introduce a quenching step.
-
Choose the Right Blocking Buffer: For fluorescent Westerns, non-fat dry milk can sometimes increase background in certain channels. Consider using BSA or specialized commercial blocking buffers designed for fluorescent applications.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the use of glycine in Western blotting protocols.
| Application | Glycine Concentration | pH | Incubation Time & Temperature | Additional Components |
| Antibody Stripping (Mild) | 0.2 M (approx. 1.5% w/v) | 2.2 - 2.8 | 20-60 minutes at Room Temperature | 0.1-1% SDS, 0.05-1% Tween 20 |
| Antibody Stripping (Harsh) | Not the primary active agent | 6.7-6.8 | 30 minutes at 50°C | 2% SDS, 100mM β-mercaptoethanol |
| Quenching (Fluorescence) | 0.1 M - 0.3 M | ~7.4 | 10-15 minutes at Room Temperature | In PBS or TBS |
Experimental Protocols
Protocol 1: Mild Antibody Stripping with Glycine Buffer
This protocol is suitable for removing antibodies while aiming to preserve the integrity of the transferred proteins.
Materials:
-
Glycine
-
Sodium Dodecyl Sulfate (SDS)
-
Tween 20
-
Hydrochloric Acid (HCl) to adjust pH
-
Deionized Water
-
Wash Buffer (e.g., TBST)
-
Blocking Buffer (e.g., 5% BSA in TBST)
Procedure:
-
Prepare the Stripping Buffer (0.2 M Glycine, pH 2.2, 1% SDS):
-
Dissolve 15 g of glycine in 800 mL of deionized water.
-
Add 10 g of SDS.
-
Adjust the pH to 2.2 using HCl.
-
Add deionized water to a final volume of 1 L.
-
-
Strip the Membrane:
-
After initial probing and imaging, wash the membrane briefly in your wash buffer.
-
Incubate the membrane in the glycine stripping buffer for 20-30 minutes at room temperature with gentle agitation.[3]
-
-
Wash the Membrane:
-
Thoroughly wash the membrane 3-4 times for 5-10 minutes each with wash buffer to remove the stripping buffer and dissociated antibodies.
-
-
Confirm Stripping Efficiency (Optional but Recommended):
-
Incubate the stripped membrane with only the secondary antibody followed by the detection reagent. If the stripping was successful, no signal should be visible.
-
-
Re-block and Re-probe:
-
Re-block the membrane for at least 1 hour at room temperature.
-
Proceed with the standard protocol for incubating with a new primary antibody.
-
Visualizations
Mechanism of Glycine-Based Antibody Stripping
Caption: Mechanism of antibody removal using a low-pH glycine stripping buffer.
Workflow for Stripping and Reprobing a Western Blot
Caption: Standard workflow for stripping and reprobing a Western blot membrane.
Troubleshooting High Background: A Decision Tree
References
adjusting glycine buffer pH for optimal enzyme activity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of glycine (B1666218) buffers in optimizing enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the effective buffering ranges for glycine?
Glycine is a zwitterionic amino acid with two pKa values, which means it can be used to prepare buffers in two distinct pH ranges. The first pKa (pKa1) is approximately 2.35 for the carboxyl group, providing a buffering range of pH 2.2 to 3.6.[1][2][3] The second pKa (pKa2) is around 9.78 for the amino group, offering a buffering range of pH 8.8 to 10.6.[2]
Q2: How do I choose the correct pKa of glycine for my experiment?
The choice of which pKa to use depends on your target pH. If you need to maintain a pH in the acidic range (2.2-3.6), you will be working around pKa1.[1][2] For experiments requiring an alkaline environment (8.8-10.6), you should use pKa2 as your reference.[2] The Henderson-Hasselbalch equation can be used to calculate the required ratio of the conjugate acid-base pair to achieve a specific pH within these ranges.[4][5]
Q3: Can I prepare a glycine buffer at pH 6.0?
While glycine can act as a buffer at pH 6.0, it is outside of its optimal buffering ranges.[6] At this pH, glycine exists predominantly as a zwitterion, and its ability to resist pH changes is significantly reduced compared to its buffering capacity near its pKa values.[6] For experiments requiring a stable pH around 6.0, it is advisable to use a different buffer system, such as a phosphate (B84403) buffer, which has a pKa closer to this value.
Q4: Does the concentration of the glycine buffer affect its performance?
Yes, the concentration of the glycine buffer directly impacts its buffering capacity. A higher concentration buffer will have a greater ability to resist changes in pH upon the addition of an acid or a base.[7] However, it is also important to consider that higher buffer concentrations will result in a higher ionic strength and osmotic pressure, which can affect cellular integrity and enzyme stability.[7]
Troubleshooting Guide
Issue 1: The pH of my glycine buffer is unstable and drifts over time.
-
Possible Cause 1: Inadequate Buffering Capacity. If your experimental system generates a significant amount of acid or base, a low concentration glycine buffer may not be sufficient to maintain a stable pH.
-
Solution: Increase the molarity of the glycine buffer to enhance its buffering capacity.[7]
-
-
Possible Cause 2: Absorption of Atmospheric CO2. Alkaline buffers, such as glycine buffers in the pH 9-10.6 range, can absorb carbon dioxide from the atmosphere, leading to a decrease in pH.
-
Solution: Prepare the buffer fresh and keep it in a tightly sealed container. For long-term storage, consider degassing the water before preparation and storing the buffer under an inert gas like nitrogen or argon.
-
-
Possible Cause 3: Temperature Effects. The pH of a buffer can be temperature-dependent.
-
Solution: Calibrate your pH meter at the temperature at which you will be using the buffer. Prepare and adjust the pH of the buffer at the experimental temperature.
-
Issue 2: I've added a significant amount of strong acid/base, but the pH is not changing as expected.
-
Possible Cause: You are operating outside the effective buffering range of glycine.
-
Explanation: A buffer is most effective at resisting pH changes within approximately ±1 pH unit of its pKa. If your target pH is far from glycine's pKa values (2.35 and 9.78), you will need to add a large volume of acid or base to achieve the desired pH.
-
Solution: Ensure your target pH falls within one of glycine's buffering ranges (2.2-3.6 or 8.8-10.6).[1][2] If not, select a more appropriate buffer system for your desired pH.
-
Issue 3: My enzyme shows lower than expected activity in the glycine buffer.
-
Possible Cause 1: Suboptimal pH. The pH of your buffer may not be the optimal pH for your specific enzyme.[8][9] Every enzyme has a characteristic optimal pH at which it exhibits maximum activity.[9][10]
-
Solution: Determine the optimal pH for your enzyme experimentally by measuring its activity across a range of pH values using your glycine buffer system.
-
-
Possible Cause 2: Buffer Interaction. Glycine itself may interact with or inhibit your enzyme. For example, glycine-NaOH buffers can slightly inhibit alkaline phosphatase activity.[11]
-
Solution: Consult the literature to see if there are any known interactions between glycine and your enzyme or enzyme class. If inhibition is suspected, you may need to switch to a different buffer system.
-
Quantitative Data Summary
The Henderson-Hasselbalch equation, pH = pKa + log ([A⁻]/[HA]), describes the relationship between pH, the pKa of the buffer, and the ratio of the conjugate base (A⁻) to the weak acid (HA).[5] The tables below summarize the approximate ratios of the different ionic forms of glycine required to achieve specific pH values around its two pKa's.
Table 1: Glycine Buffer (Acidic Range, pKa1 ≈ 2.35)
| Target pH | Approximate Ratio of Glycinate (A⁻) to Glycinium (HA) |
| 2.0 | 0.45 : 1 |
| 2.35 | 1 : 1 |
| 2.5 | 1.41 : 1 |
| 3.0 | 4.47 : 1 |
| 3.5 | 14.13 : 1 |
Table 2: Glycine Buffer (Alkaline Range, pKa2 ≈ 9.78)
| Target pH | Approximate Ratio of Glycinate Anion (A⁻) to Zwitterion (HA) |
| 9.0 | 0.17 : 1 |
| 9.5 | 0.52 : 1 |
| 9.78 | 1 : 1 |
| 10.0 | 1.66 : 1 |
| 10.5 | 5.25 : 1 |
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M Glycine-HCl Buffer (pH 3.0)
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution (for adjustment)
-
Distilled or deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask and beaker
Methodology:
-
Weigh out 7.507 g of glycine and add it to a beaker containing approximately 800 mL of distilled water.[12]
-
Place the beaker on a stir plate and add a stir bar to dissolve the glycine completely.
-
Slowly add 1 M HCl to the solution while monitoring the pH with a calibrated pH meter.
-
Continue adding HCl dropwise until the pH of the solution reaches 3.0.
-
If you overshoot the target pH, you can use a small amount of 1 M NaOH to adjust it back.
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinse to the volumetric flask.
-
Bring the final volume to 1 L with distilled water.
-
Mix the solution thoroughly. The buffer is now ready to use.
Protocol 2: Determination of Optimal pH for Enzyme Activity
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Glycine buffer (e.g., 0.1 M) prepared at a range of pH values (e.g., from pH 8.8 to 10.6 in 0.2 pH unit increments)
-
Spectrophotometer or other appropriate assay equipment
-
Temperature-controlled water bath or incubator
Methodology:
-
Prepare a series of glycine buffers at different pH values covering the expected optimal range for your enzyme (e.g., 8.8, 9.0, 9.2, 9.4, 9.6, 9.8, 10.0, 10.2, 10.4, 10.6).
-
Set up a series of reaction tubes, each containing the same concentration of your enzyme and substrate.
-
To each tube, add one of the prepared glycine buffers to initiate the reaction. Ensure the final volume and concentrations of enzyme and substrate are the same in all tubes.
-
Incubate all reactions at the optimal temperature for the enzyme for a fixed period.[9]
-
Stop the reactions (e.g., by adding a strong acid or base, or by heat inactivation, depending on the assay).[13]
-
Measure the amount of product formed or substrate consumed using an appropriate assay method (e.g., spectrophotometry).
-
Plot the enzyme activity (reaction rate) as a function of the buffer pH.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.[8]
Visualizations
Caption: Workflow for determining optimal enzyme pH.
Caption: Relationship between pH and enzyme activity.
Caption: Glycine buffer preparation workflow.
References
- 1. biocompare.com [biocompare.com]
- 2. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Biological Buffers [staff.ustc.edu.cn]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 9. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Glycine Buffer in Mass Spectrometry Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using glycine (B1666218) in their mass spectrometry (MS) workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is glycine a suitable buffer for mass spectrometry analysis?
Glycine's suitability for mass spectrometry depends on its specific application and the context of the experiment. While traditionally viewed with caution, recent studies have shown that small amounts of glycine added to the mobile phase can be beneficial, particularly in liquid chromatography-mass spectrometry (LC-MS).
-
Enhancing Sensitivity: Glycine has been demonstrated to enhance the MS response for certain analytes, such as procainamide-labeled glycans and peptides.[1][2] It can increase charge states, improve ion intensities, and lead to better signal-to-noise ratios.[1][2]
-
Mitigating Ion Suppression: In reversed-phase chromatography, trifluoroacetic acid (TFA) is a common mobile phase additive that can cause significant ion suppression in the electrospray ionization (ESI) source. Glycine can be added to TFA-containing mobile phases to mitigate this suppression, boosting the signal for peptides and glycopeptides by a significant margin.[3][4]
-
Potential for Issues: However, using glycine, especially as a primary buffer at high concentrations (e.g., in glycine-HCl buffers for elution), can be problematic.[5] It is not a volatile buffer, which can lead to contamination of the ion source and suppression of the analyte signal.[5]
Q2: Can glycine in my sample interfere with my mass spectrometry results?
Yes, glycine present as a component of your sample matrix can interfere with MS analysis. This is distinct from its use as a mobile phase additive.
-
Ion Suppression: Like other non-volatile salts and buffers, glycine from the sample can suppress the ionization of the analyte of interest in the ESI source.[6][7] This occurs because the non-volatile components compete with the analyte for ionization, reducing the analyte's signal intensity.[6]
-
Adduct Formation: Glycine can form adducts with analytes, which may complicate data interpretation.[8] These adducts will appear as additional peaks in the mass spectrum at the mass of the analyte plus the mass of glycine (75.07 Da).
-
Fragmentation Interference: In tandem mass spectrometry (MS/MS), the presence of glycine in a peptide sequence can influence its fragmentation pattern.[9]
Q3: What are the advantages of using glycine as a mobile phase additive in LC-MS?
Adding a small amount of glycine (e.g., 1-2 mM) to the mobile phase in LC-MS, particularly when TFA is used, offers several advantages:
-
Increased Signal Intensity: For peptides and glycans, adding glycine can boost the mass spectrometry response by more than an order of magnitude.[4]
-
Improved Data Quality: This enhancement leads to better signal-to-noise ratios and improved tandem MS spectral quality.[1][2]
-
No Compromise on Chromatography: The addition of small amounts of glycine typically does not negatively affect the chromatographic separation performance.[1][4]
Q4: Are there alternatives to glycine buffer for applications requiring a high pH?
Yes, if a high pH is required and you are concerned about the non-volatile nature of glycine, you can consider other buffer systems. However, for mass spectrometry, it is always preferable to use volatile buffers. Some alternatives that are sometimes used, with caution, include:
-
Ammonium Bicarbonate: A volatile buffer suitable for MS, but its buffering capacity is best around pH 7.8-8.8.
-
Ammonium Hydroxide: Can be used to adjust the pH to be more basic and is volatile.
-
CAPSO: Another organic buffer with a pKa around 9.7, but its volatility and MS compatibility should be carefully evaluated.[10]
For many applications, it is best to remove the non-volatile buffer after its use (e.g., after elution) and before MS analysis through a desalting step.[5]
Troubleshooting Guides
Problem 1: I am observing significant ion suppression and a dirty ion source after using a glycine-HCl elution buffer.
This is a common issue when using non-volatile buffers like glycine-HCl directly with mass spectrometry.[5]
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine additive facilitates site-specific glycosylation profiling of biopharmaceuticals by ion-pairing hydrophilic interaction chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromforum.org [chromforum.org]
glycine buffer compatibility with downstream applications
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of glycine (B1666218) buffers with various downstream applications.
I. Protein Quantification Assays
Frequently Asked Questions (FAQs)
Q1: Can I use glycine buffer with the Bicinchoninic Acid (BCA) assay?
A1: It is not recommended to use glycine buffer directly with the BCA assay. Glycine is known to interfere with the BCA chemistry, leading to inaccurate protein concentration measurements.[1][2] Concentrations of glycine as low as 0.1 M can significantly disrupt the assay.[1][2]
Q2: How does glycine interfere with the BCA assay?
A2: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the chelation of Cu⁺ by bicinchoninic acid. Glycine can also reduce Cu²⁺, leading to a false-positive signal and an overestimation of the protein concentration.
Q3: What are the alternatives to the BCA assay if my protein is in a glycine buffer?
A3: If your protein is in a glycine buffer, you can either remove the glycine before the assay or use a different protein quantification method.
-
Glycine Removal: Dialysis or buffer exchange into a compatible buffer (e.g., phosphate-buffered saline, PBS) is a common method. Protein precipitation can also be used to separate the protein from the buffer components.[2]
-
Alternative Assays: The Bradford assay is generally more compatible with glycine than the BCA assay.[3]
Q4: Is glycine buffer compatible with the Bradford assay?
A4: The Bradford assay is less susceptible to interference from glycine compared to the BCA assay.[3] The assay is based on the binding of Coomassie dye to proteins, primarily to basic and aromatic amino acid residues.[4] Single amino acids like glycine do not typically generate a significant response.[5] However, it is always recommended to prepare your protein standards in the same buffer as your samples to account for any minor interference.
Troubleshooting Guide: Protein Quantification
| Issue | Possible Cause | Solution |
| Artificially high protein concentration with BCA assay | Glycine in the sample buffer is interfering with the assay. | 1. Dilute the sample to reduce the glycine concentration to a non-interfering level, if the protein concentration is high enough.[2]2. Perform a buffer exchange via dialysis or use a desalting column to remove the glycine.3. Precipitate the protein using acetone (B3395972) or trichloroacetic acid (TCA) to separate it from the buffer.[2]4. Use an alternative protein assay such as the Bradford assay. |
| Inaccurate results with Bradford assay | Mismatch between the buffer of the standards and the samples. | Always prepare your protein standards (e.g., BSA) in the same glycine buffer that your unknown samples are in. This will create a standard curve that accounts for any background absorbance from the buffer.[4] |
Data Summary: Glycine Interference in Protein Assays
| Assay | Glycine Compatibility | Interfering Concentration | Notes |
| BCA Assay | Low | ≥ 0.1 M[1][2] | Glycine can reduce Cu²⁺, leading to inflated protein concentration readings. |
| Bradford Assay | Moderate to High | Generally low interference.[3] | Single amino acids do not bind well to Coomassie dye.[5] It is still best practice to match the buffer of the standards and samples. |
Experimental Protocol: Protein Precipitation to Remove Interfering Substances
This protocol is adapted for removing interfering substances like glycine prior to a BCA assay.
Materials:
-
Protein sample in glycine buffer
-
Trichloroacetic acid (TCA), 100% (w/v)
-
Acetone, ice-cold
-
BCA Protein Assay Kit
-
Microcentrifuge and tubes
Procedure:
-
In a microcentrifuge tube, add 4 volumes of ice-cold acetone to your protein sample.
-
Vortex briefly and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the glycine and other interfering substances.
-
Wash the protein pellet by adding ice-cold acetone, vortexing briefly, and centrifuging again.
-
Remove the supernatant and allow the protein pellet to air dry. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a buffer compatible with the BCA assay (e.g., PBS).
-
Proceed with the BCA assay according to the manufacturer's instructions.
II. Electrophoresis
Frequently Asked Questions (FAQs)
Q1: Why is glycine used in SDS-PAGE running buffers?
A1: Glycine is a key component of the Laemmli system for SDS-PAGE. In the running buffer (typically Tris-Glycine), glycine exists as a zwitterion. Its charge and mobility are pH-dependent, which is crucial for the stacking effect in the stacking gel, leading to sharper bands in the resolving gel.
Q2: How does the pH of the stacking and resolving gels affect glycine's role?
A2: The stacking gel has a lower pH (around 6.8), where glycine has a lower net negative charge and migrates slower than the chloride ions from the Tris-HCl buffer. This creates a moving boundary that "stacks" the proteins into a tight band. In the resolving gel, the pH is higher (around 8.8), causing glycine to become more negatively charged and migrate faster than the proteins, allowing the proteins to separate based on their molecular weight.
Workflow Diagram: Role of Glycine in SDS-PAGE
Caption: Workflow of glycine's role in SDS-PAGE.
III. Chromatography
Frequently Asked Questions (FAQs)
Q1: When is glycine buffer used in affinity chromatography?
A1: Glycine-HCl buffer, typically at a low pH (2.5-3.0), is widely used as an elution buffer in affinity chromatography, especially for purifying antibodies from Protein A or Protein G columns.[6] The acidic pH disrupts the antibody-antigen or antibody-Protein A/G interaction, allowing for the release of the purified antibody.
Q2: Are there any concerns when using glycine for elution?
A2: Yes, the low pH of the glycine elution buffer can potentially denature acid-labile proteins. It is crucial to neutralize the pH of the eluted fractions immediately by adding a neutralizing buffer, such as 1 M Tris-HCl, pH 8.5.
Troubleshooting Guide: Affinity Chromatography
| Issue | Possible Cause | Solution |
| Low recovery of protein after elution | The pH of the glycine buffer is not low enough to disrupt the interaction. | Decrease the pH of the glycine-HCl buffer in small increments (e.g., from 3.0 to 2.8, then to 2.5). |
| Eluted protein is inactive or aggregated | The protein is sensitive to the low pH of the elution buffer. | 1. Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).2. Consider using a gentler elution buffer with a higher pH or one that uses a competitive agent for elution. |
| Poor peak shape during elution | Sub-optimal buffer composition. | Ensure the ionic strength of the glycine buffer is appropriate for the chromatography resin and protein. |
IV. Enzyme Assays
Frequently Asked Questions (FAQs)
Q1: Is glycine buffer suitable for enzyme assays?
A1: Yes, glycine-NaOH buffer is often used for enzyme assays that require a high pH range (typically pH 9-11).[7] It is important to ensure that glycine itself does not interfere with the enzyme's activity or the detection method.
Q2: Can glycine interfere with metalloenzymes?
A2: Glycine is a weak chelator of metal ions. If your enzyme requires a specific metal cofactor for its activity, glycine could potentially sequester this ion, leading to reduced enzyme activity. It is advisable to test for such interference or consider a non-chelating buffer.[7]
Decision Tree: Choosing a Buffer for Your Enzyme Assay
References
- 1. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. go.zageno.com [go.zageno.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Tris-Glycine vs. Tris-Tricine Buffers for Small Peptide Analysis
For researchers, scientists, and drug development professionals venturing into the analysis of small peptides, the choice of electrophoresis buffer can be the determining factor between clear, publishable results and ambiguous, smeared bands. This guide provides a comprehensive comparison of the two most common buffer systems, Tris-glycine and Tris-tricine, for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), with a focus on resolving low molecular weight proteins and peptides.
The standard Laemmli Tris-glycine SDS-PAGE system, while a workhorse for a wide range of proteins, often falls short when it comes to the separation of peptides and proteins smaller than 30 kDa.[1][2][3] This limitation arises from the properties of glycine (B1666218), the trailing ion in this system, which can lead to poor resolution and diffuse bands for smaller molecules.[2] In contrast, the Tris-tricine system, developed by Schägger and von Jagow, is specifically designed to overcome these challenges, offering superior resolution for proteins and peptides in the 1 to 100 kDa range.[4][5]
This guide will delve into the principles behind each buffer system, present a side-by-side comparison of their performance, and provide detailed experimental protocols to enable an informed choice for your specific research needs.
The Key Difference: Glycine vs. Tricine (B1662993) as the Trailing Ion
The fundamental difference between these two buffer systems lies in the choice of the trailing ion, which follows the protein-SDS complexes through the gel.
-
Tris-Glycine System: In the traditional Laemmli system, glycine (pKa ~9.6) is used as the trailing ion.[5] At the pH of the stacking gel (pH 6.8), a significant portion of glycine molecules exist as zwitterions with a near-neutral charge, resulting in low electrophoretic mobility.[2][6] This can lead to the co-migration of small peptides with the SDS micelle front, causing bands to be diffuse or poorly resolved.[7][8]
-
Tris-Tricine System: The Tris-tricine system replaces glycine with tricine (pKa ~8.15) as the trailing ion.[5] Tricine has a higher electrophoretic mobility than glycine in the stacking gel. This increased mobility allows for more effective "stacking" of low molecular weight peptides, leading to sharper bands and significantly improved resolution in the resolving gel.[3][9] This system is particularly advantageous for resolving proteins and peptides below 30 kDa.[1][4][10]
Performance Comparison: Tris-Glycine vs. Tris-Tricine
| Feature | Tris-Glycine System | Tris-Tricine System |
| Optimal Separation Range | >30 kDa to ~200 kDa[1][3] | 1 kDa to 100 kDa (ideal for <30 kDa)[4][5][11] |
| Resolution of Small Peptides (<20 kDa) | Poor, often resulting in diffuse or smeared bands.[2] | Excellent, producing sharp, well-defined bands.[4][9][12] |
| Band Sharpness for Small Peptides | Generally lower. | Significantly higher.[7][8] |
| Common Applications | General protein analysis, separation of medium to large proteins. | Analysis of small proteins, peptides, protein digests, and membrane protein complexes.[5][13] |
| Potential Issues | Loss of resolution for small peptides, co-migration with dye front. | Requires more careful handling during staining and destaining to prevent loss of small peptides from the gel.[5] |
Experimental Workflows and Principles
To visualize the key processes, the following diagrams illustrate the experimental workflow for SDS-PAGE and the differing principles of the two buffer systems.
References
- 1. researchgate.net [researchgate.net]
- 2. BiochemSphere [biochemicalsci.com]
- 3. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 4. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. gel electrophoresis - How do SDS-PAGE gels differ in a Bis-Tris system vs. a Tris-Glycine system? - Biology Stack Exchange [biology.stackexchange.com]
- 7. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Specialized Protein Gels Support— Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol for low molecular weight proteins [abcam.com]
- 11. lifetein.com [lifetein.com]
- 12. Calibre Scientific | Protein Ark [proteinark.com]
- 13. researchgate.net [researchgate.net]
comparing glycine and MOPS buffer for western blot transfer efficiency
For researchers, scientists, and drug development professionals engaged in protein analysis, Western blotting is an indispensable technique. The efficiency of this multi-step process is critically dependent on the composition of the buffers used, particularly during the protein transfer stage. While Tris-glycine buffers have long been the standard for transferring proteins from a polyacrylamide gel to a membrane, questions often arise about the utility of other buffering agents like MOPS.
This guide provides an objective comparison of the roles of glycine (B1666218) and MOPS in the Western blot workflow. It will clarify their primary applications, supported by established protocols, and explain the chemical principles that dictate their use. While direct quantitative data comparing MOPS and glycine in the transfer step is not prevalent due to their distinct, established roles, this guide will provide a comprehensive overview of their properties and applications to inform best practices in your laboratory.
Glycine vs. MOPS: A Tale of Two Buffers
The standard transfer buffer for Western blotting, known as Towbin buffer, utilizes glycine.[1][2] MOPS (3-(N-morpholino)propanesulfonic acid), on the other hand, is predominantly used as a running buffer in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), especially with Bis-Tris gels.[3][4] This distinction is rooted in their chemical properties and the specific requirements of each step in the Western blot process.
Key Differences and Primary Applications
| Feature | Glycine (in Transfer Buffer) | MOPS (in Running Buffer) |
| Primary Application | Component of transfer buffer (e.g., Towbin buffer) for electrophoretic transfer of proteins to a membrane. | Component of running buffer for SDS-PAGE, particularly with Bis-Tris gels for separating medium to large proteins.[3][4] |
| Typical pH | The resulting pH of a standard Tris-glycine transfer buffer is approximately 8.3.[5][6] | MOPS has a pKa of 7.2 and is effective in a pH range of 6.5-7.9, making it suitable for maintaining a neutral pH during electrophoresis.[7] |
| Function | As a small, uncharged amino acid at the buffer's pH, glycine facilitates the efficient transfer of proteins from the gel to the membrane by creating a conductive environment without generating excessive heat. | MOPS is a zwitterionic buffer that helps to maintain a stable pH during electrophoresis, which is crucial for the consistent migration and separation of proteins based on their molecular weight.[7] |
| Ionic Strength | Tris-glycine buffers have a low ionic strength, which is optimal for wet (tank) blotting as it minimizes heat generation during the prolonged transfer times that may be required for larger proteins.[1] | MOPS-based running buffers are formulated to provide a specific ionic strength that allows for efficient protein migration and separation within the polyacrylamide gel. |
Experimental Protocols
Standard Tris-Glycine (Towbin) Transfer Buffer
This is the most commonly used buffer for wet transfer in Western blotting.[1]
Composition (1X Working Solution):
-
25 mM Tris
-
192 mM Glycine
-
20% (v/v) Methanol (B129727)
-
pH should be approximately 8.3 without adjustment.[6]
To Prepare 1 Liter:
-
Dissolve 3.03 g of Tris base and 14.4 g of glycine in 700 mL of deionized water.
-
Add 200 mL of methanol.
-
Bring the final volume to 1 L with deionized water.
-
The buffer should be stored at 4°C.
Protocol for Wet Transfer:
-
After SDS-PAGE, equilibrate the gel in Tris-glycine transfer buffer for 10-15 minutes.
-
Soak the blotting membrane (e.g., PVDF or nitrocellulose) in methanol (if using PVDF) and then in transfer buffer.
-
Soak the filter papers and sponges in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the sandwich into the transfer cassette and submerge it in a tank filled with cold transfer buffer.
-
Perform the transfer at a constant voltage or current according to the manufacturer's instructions for your transfer system. Transfer times can range from 1 hour to overnight, depending on the size of the proteins and the voltage used.[8]
MOPS SDS Running Buffer
This buffer is used for running Bis-Tris polyacrylamide gels.
Composition (1X Working Solution):
-
50 mM MOPS
-
50 mM Tris
-
0.1% SDS
-
1 mM EDTA
-
pH should be approximately 7.7 without adjustment.[9]
To Prepare a 20X Stock Solution (500 mL):
-
Dissolve 104.6 g of MOPS, 60.6 g of Tris base, 10 g of SDS, and 3.0 g of EDTA in deionized water.
-
Bring the final volume to 500 mL.
-
To prepare a 1X working solution, dilute the 20X stock 1:20 with deionized water.
Western Blot Transfer Workflow
The following diagram illustrates the key steps in the wet transfer process, which is applicable for Tris-glycine based buffers.
Conclusion
The selection of an appropriate buffer system is crucial for the success of Western blotting. For the electrophoretic transfer of proteins, Tris-glycine based buffers, such as the widely used Towbin buffer, remain the industry standard due to their low ionic strength and ability to facilitate efficient protein migration to the membrane. MOPS, while an excellent buffer for maintaining a stable pH during the electrophoretic separation of proteins in SDS-PAGE, is not typically used for the transfer step. Understanding the distinct roles and chemical properties of these buffering agents will enable researchers to optimize their Western blotting protocols for reliable and reproducible results.
References
- 1. What do the common transfer buffers do? | AAT Bioquest [aatbio.com]
- 2. prezi.com [prezi.com]
- 3. MOPS SDS Buffer Western Blot | Mops Running Buffer [gbiosciences.com]
- 4. Tris-MOPS-SDS Buffer Powdered Buffer Packs ⋆ Morganville Scientific [morganvillesci.com]
- 5. licorbio.com [licorbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. What is the difference between morpholine series buffers MOPS and MES? [yunbangpharm.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Glycine vs. HEPES: A Comparative Guide for Cell Culture Buffering Agents
For Researchers, Scientists, and Drug Development Professionals
Maintaining a stable pH is critical for the success of cell culture experiments. The choice of buffering agent can significantly impact cell viability, growth, and the interpretation of experimental results. This guide provides an objective comparison of two commonly used buffering agents, Glycine (B1666218) and HEPES, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific research needs.
At a Glance: Key Differences
| Feature | Glycine | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| Chemical Nature | Amino acid, zwitterionic | Zwitterionic organic chemical |
| Buffering Range (pKa) | pKa1 ≈ 2.35, pKa2 ≈ 9.78 | pKa ≈ 7.5 at 20°C |
| Typical Concentration | Varies depending on application | 10-25 mM |
| CO2 Dependence | Dependent (when used in bicarbonate-based systems) | Independent |
| Primary Advantages | Nutritional source, cytoprotective effects | Strong buffering capacity in physiological range (pH 7.2-7.4), stable outside a CO2 incubator.[1] |
| Primary Disadvantages | Weaker buffering in physiological range compared to HEPES | Potential cytotoxicity at high concentrations (>40-50 mM), light sensitivity.[2] |
Performance Comparison: A Deeper Dive
While direct head-to-head comparative studies with quantitative data are limited, the following sections summarize the known effects of each buffer on key aspects of cell culture.
Buffering Capacity and pH Stability
HEPES is widely recognized for its superior buffering capacity within the physiological pH range of 7.2 to 7.4, crucial for most mammalian cell lines.[1][2] Its ability to maintain pH stability is independent of carbon dioxide levels, making it an excellent choice for experiments conducted outside of a CO2 incubator.[3]
Glycine, as a simple amino acid, contributes to the overall buffering capacity of the medium, but it is generally not used as the primary buffering agent in the physiological pH range for cell culture due to its pKa values. It is more commonly a component of buffer systems for specific applications like electrophoresis (Tris-Glycine) or acidic buffers (Glycine-HCl).[4]
Cell Viability and Cytotoxicity
HEPES: The recommended concentration of HEPES in cell culture is typically between 10 mM and 25 mM.[1][2] Within this range, it is generally considered non-toxic to most cell lines. However, at concentrations exceeding 40-50 mM, HEPES can exhibit cytotoxic effects, leading to reduced cell proliferation and even apoptosis.[2] Furthermore, when exposed to light, HEPES can generate hydrogen peroxide, which is toxic to cells.[2]
Glycine: Studies have shown that glycine generally exhibits low cytotoxicity. In a comparative study, no cytotoxic effects were observed for glycine on L929 and Caco2 cell lines, while the herbicide glyphosate, an analog of glycine, showed dose-dependent cytotoxicity.[5] However, some studies have reported that high concentrations of glycine can inhibit the proliferation of certain cell types, such as endothelial cells and salivary-gland-derived progenitor cells.[6] Conversely, glycine has also been shown to have cytoprotective effects, protecting cells from various forms of injury and regulated cell death.[7][8]
Quantitative Data Summary: Cytotoxicity
| Buffer | Cell Line | Assay | Concentration | Observed Effect |
| HEPES | Various | Not specified | > 40-50 mM | Reduced cell viability, potential for apoptosis[2] |
| Glycine | L929, Caco2 | MTT, Trypan Blue | Not specified | No cytotoxic effects observed[5] |
| Glycine | Endothelial cells | Cell Growth Assay | 10 mM | Time-dependent inhibition of cell growth[6] |
| Glycine | Salivary-gland-derived progenitor cells | Cell Proliferation Assay | Not specified | Suppression of cell proliferation[6] |
Impact on Cellular Signaling Pathways
The choice of buffering agent can have unintended consequences on cellular signaling pathways, potentially leading to misinterpretation of experimental data.
HEPES and Lysosomal Function
Recent studies have revealed that HEPES can interfere with lysosomal function. It has been shown to induce lysosomal biogenesis and alter the subcellular distribution of MiT/TFE transcription factors.[4] This can impact cellular processes regulated by lysosomes, such as autophagy and nutrient sensing.
Glycine and mTORC1 Signaling
Glycine has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Glycine promotes the translocation of mTORC1 to the lysosome, a critical step in its activation.[2] This can lead to downstream effects such as increased protein synthesis.
Glycine and the AGE/RAGE Signaling Pathway
Glycine has been demonstrated to suppress the Advanced Glycation End-product (AGE)/Receptor for AGE (RAGE) signaling pathway.[9] This pathway is implicated in oxidative stress and inflammation. By inhibiting this pathway, glycine can exert antioxidant effects.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed protocols for key experiments.
Experimental Workflow: Buffer Comparison
Protocol 1: Measuring Buffering Capacity
This protocol determines the ability of a buffer solution to resist pH changes upon the addition of an acid or base.
Materials:
-
Cell culture medium supplemented with either Glycine or HEPES at desired concentrations.
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard pH 4.0, 7.0, and 10.0 buffers.
-
Place 50 mL of the test medium (containing either Glycine or HEPES) in a beaker with a stir bar.
-
Record the initial pH of the medium.
-
Using a burette, add 0.1 M HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by at least 2 units.
-
Repeat the titration with a fresh 50 mL sample of the same medium, this time adding 0.1 M NaOH in 0.5 mL increments until the pH rises by at least 2 units.
-
Plot the pH versus the volume of acid or base added. The buffering capacity is greatest in the flattest region of the curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells.[1][3][10][11]
Materials:
-
Cells in culture
-
96-well plates
-
Culture medium with different concentrations of Glycine or HEPES
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of either Glycine or HEPES. Include a control group with no additional buffer.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Conclusion and Recommendations
The choice between Glycine and HEPES as a buffering agent depends on the specific requirements of the cell culture system and the experimental goals.
HEPES is the preferred choice for applications requiring robust pH control, especially when manipulating cells outside a CO2 incubator. However, researchers must be mindful of its potential for cytotoxicity at higher concentrations and its light sensitivity. It is crucial to determine the optimal, non-toxic concentration for each cell line.
Glycine can be a suitable component in cell culture media, offering potential cytoprotective and nutritional benefits. Its impact on signaling pathways like mTORC1 and AGE/RAGE may be advantageous in certain experimental contexts, but could also be a confounding factor in others. Its buffering capacity in the physiological range is weaker than that of HEPES.
Recommendations for Researchers:
-
Always pilot test: Before committing to a buffering agent for a large-scale or critical experiment, perform a pilot study to determine its effect on your specific cell line's viability and growth.
-
Consider the experimental context: If your experiments involve frequent handling of cells outside a CO2 incubator, HEPES is likely the better option. If you are studying cellular metabolism or signaling pathways that might be influenced by glycine, its presence should be carefully considered.
-
Optimize concentration: For HEPES, use the lowest effective concentration to minimize the risk of cytotoxicity.
-
Protect from light: When using HEPES, protect your media from light to prevent the formation of toxic byproducts.
By carefully considering the properties and potential effects of both Glycine and HEPES, researchers can make an informed decision to ensure the stability and reliability of their cell culture experiments.
References
- 1. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. scientificbio.com [scientificbio.com]
- 4. biocompare.com [biocompare.com]
- 5. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine regulates proliferation and differentiation of salivary-gland-derived progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]
- 9. Buffer combinations for mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 11. scilit.com [scilit.com]
A Researcher's Guide to Buffer Selection: Validation of Glycine Buffer in Enzyme Kinetic Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant for the accuracy and reproducibility of enzyme kinetic data. While numerous buffering agents are available, glycine (B1666218) buffer is frequently employed, particularly in assays requiring a higher pH range. This guide provides an objective comparison of glycine buffer with other commonly used buffers—Tris, phosphate (B84403), and HEPES—supported by experimental data to facilitate informed buffer selection for your enzyme kinetic studies.
Buffer Properties and General Recommendations
The choice of buffer can significantly influence enzyme activity, stability, and kinetic parameters. A suitable buffer should maintain a constant pH throughout the experiment without interacting with the enzyme, substrate, or product.
| Buffer | pKa (at 25°C) | Buffering Range | Key Considerations |
| Glycine-NaOH | 9.6 | 8.6 - 10.6 | Often used for assays requiring alkaline conditions. Can interact with certain enzymes and may not be suitable for all applications. |
| Tris-HCl | 8.1 | 7.1 - 9.1 | Widely used due to its physiological pH range. However, its pKa is temperature-dependent, and it can chelate metal ions, potentially inhibiting metalloenzymes. |
| Phosphate | 7.2 | 6.2 - 8.2 | Mimics physiological conditions and has low temperature sensitivity. Can inhibit some enzymes, particularly those that utilize phosphate as a substrate or are affected by phosphate ions. Not recommended for assays with metalloenzymes due to precipitation of metal ions. |
| HEPES | 7.5 | 6.8 - 8.2 | A zwitterionic "Good's" buffer with minimal metal ion binding and low temperature sensitivity, making it a good choice for many enzyme assays, including those involving metalloenzymes. |
Comparative Analysis of Buffer Effects on Enzyme Kinetic Parameters
The following tables summarize experimental data from studies comparing the effects of different buffers on the kinetic parameters of various enzymes.
Alkaline Phosphatase
A study on alkaline phosphatase demonstrated that the choice of an amine-based buffer significantly impacts its kinetic parameters.
| Buffer (at pH 9.1) | Vmax (µmol/min) | Km (mM) |
| Glycine | Lowest | Lowest |
| Tris | Highest | Highest |
| Tricine | Intermediate | Intermediate |
Data from a study on alkaline phosphatase activity.
These results indicate that while Tris buffer resulted in the highest maximum velocity, it also showed the lowest substrate affinity (highest Km) for alkaline phosphatase compared to glycine and tricine.
Metalloenzyme (Dioxygenase BLC23O) and Non-Metalloenzyme (Trypsin)
A comparative study on a Mn²⁺-dependent dioxygenase (BLC23O) and a serine protease (trypsin) highlighted the importance of buffer selection for metalloenzymes.
Table 2a: Kinetic Parameters of Metalloenzyme BLC23O in Different Buffers
| Buffer System | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.65 ± 0.03 | 0.33 ± 0.002 | 0.51 ± 0.02 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.12 ± 0.001 | 0.50 ± 0.02 |
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.
For the metalloenzyme BLC23O, HEPES buffer yielded the highest catalytic efficiency (kcat/Km), while sodium phosphate resulted in the highest substrate affinity (lowest Km).
Table 2b: Kinetic Parameters of Non-Metalloenzyme Trypsin in Different Buffers
| Buffer System | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| HEPES | 3.14 ± 0.14 | 1.51 ± 0.05 | 0.48 ± 0.02 |
| Tris-HCl | 3.07 ± 0.16 | 1.47 ± 0.04 | 0.48 ± 0.02 |
| Sodium Phosphate | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
Data presented as mean ± standard deviation.
In contrast to the metalloenzyme, the kinetic parameters of trypsin, a non-metalloenzyme, were comparable across HEPES, Tris-HCl, and sodium phosphate buffers, suggesting that the choice of buffer may be less critical for enzymes that do not rely on metal ions for their catalytic activity.
Experimental Protocols
Protocol for Validation of a Buffer System in Enzyme Kinetic Assays
This protocol outlines a general procedure for selecting and validating an optimal buffer for a specific enzyme kinetic study.
1. Reagent Preparation:
- Prepare stock solutions of the enzyme, substrate, and each buffer (e.g., Glycine, Tris-HCl, Phosphate, HEPES) at the desired concentration (e.g., 1 M). Ensure the pH of each buffer stock is accurately adjusted to the desired experimental pH.
- Prepare a series of substrate dilutions from the stock solution.
2. Spectrophotometer Setup:
- Set the spectrophotometer to the wavelength of maximum absorbance for the product or a coupled indicator.
- Equilibrate the spectrophotometer to the desired assay temperature.
3. Reaction Mixture Preparation:
- In a cuvette, combine the buffer, any necessary cofactors, and the substrate. The final component to be added to initiate the reaction should be the enzyme.
- Ensure the final volume is consistent for all assays.
4. Blank Measurement:
- Use a blank solution containing all reaction components except the enzyme to zero the spectrophotometer.
5. Reaction Initiation and Data Acquisition:
- Add the enzyme to the reaction mixture, mix gently but thoroughly, and immediately begin recording the absorbance at regular time intervals.
- Record the absorbance for a period where the reaction rate is linear (the initial velocity phase).
6. Determination of Initial Velocity (v₀):
- Plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
7. Varying Substrate Concentration:
- Repeat steps 3-6 with varying substrate concentrations for each buffer being tested, while keeping the enzyme concentration constant.
8. Data Analysis:
- Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]) for each buffer.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax for each buffer.
9. Buffer Selection:
- Compare the kinetic parameters obtained in each buffer. The optimal buffer will be the one that results in the desired enzyme activity and stability, and does not interfere with the assay. For most applications, a buffer that yields a high Vmax and a low Km (high catalytic efficiency) is preferred.
Example Protocol: Alkaline Phosphatase Assay in Glycine Buffer
This protocol is adapted from a standard procedure for determining alkaline phosphatase activity using glycine buffer.
Reagents:
-
Glycine Buffer (100 mM, pH 10.4): Dissolve glycine in deionized water, add 1 mM MgCl₂, and adjust the pH to 10.4 at 37°C with 1 M NaOH.
-
p-Nitrophenyl Phosphate (pNPP) Solution (15.2 mM): Prepare fresh in deionized water.
-
Alkaline Phosphatase Solution: Prepare a solution of 0.1 - 0.2 units/mL in cold deionized water immediately before use.
-
Stop Solution (20 mM NaOH):
Procedure:
-
Pipette 0.5 mL of Glycine Buffer and 0.5 mL of pNPP solution into a cuvette.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 0.1 mL of the Alkaline Phosphatase solution and mix by inversion.
-
Incubate for exactly 10 minutes at 37°C.
-
Stop the reaction by adding 10.0 mL of the Stop Solution.
-
Measure the absorbance at 410 nm.
-
A blank should be run concurrently, containing all reagents except the enzyme (add 0.1 mL of deionized water instead).
-
Calculate the enzyme activity based on the change in absorbance, correcting for the blank.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can help to visualize the logical flow of experiments and the relationships between different components.
Conclusion
The selection of a buffer is a critical step in the design of any enzyme kinetic study. While glycine is a suitable buffer for many applications, particularly those requiring an alkaline pH, its performance must be validated for each specific enzyme and assay condition. As the presented data indicates, buffers can have significant and varied effects on enzyme kinetic parameters. For metalloenzymes, buffers with low metal-binding capacity, such as HEPES, may be a more appropriate choice to avoid interference with catalytic activity. For non-metalloenzymes, the choice of buffer may be less critical, though empirical validation is always recommended. By following a systematic validation protocol, researchers can ensure the selection of an optimal buffer, leading to more accurate, reliable, and reproducible kinetic data.
A Comparative Analysis of Glycine and Bicine in Western Blot Transfer Buffers
For researchers, scientists, and drug development professionals engaged in protein analysis, the efficiency and reliability of Western blotting are paramount. A critical step in this widely used technique is the electrophoretic transfer of proteins from a polyacrylamide gel to a solid-phase membrane. The composition of the transfer buffer significantly influences the efficacy of this process. This guide provides an objective comparison of two commonly used trailing ions in transfer buffers: glycine (B1666218) and bicine (B94160). This analysis is supported by established principles of protein electrophoresis and includes detailed experimental protocols for comparative evaluation.
Key Differences and Performance Characteristics
The choice between glycine and bicine as the trailing ion in a transfer buffer can impact protein transfer efficiency, particularly for proteins at the extremes of the molecular weight spectrum.
-
Tris-Glycine Buffers: This is the most common and cost-effective transfer buffer. Glycine, with its pKa of approximately 9.6, serves as the trailing ion. In the alkaline environment of the transfer buffer (typically pH 8.3), glycine carries a net negative charge, facilitating its movement towards the anode and driving the transfer of proteins.[1] While effective for a broad range of proteins, its efficiency can be suboptimal for very large or very small proteins.
-
Tris-Bicine Buffers: Bicine (N,N-Bis(2-hydroxyethyl)glycine) has a pKa of 8.3, which is closer to the typical operating pH of the transfer buffer. This property can enhance buffering capacity and maintain a stable pH during the transfer process.[2] Anecdotal and some experimental evidence suggest that Tris-Bicine buffers can improve the transfer efficiency of both high and low molecular weight proteins compared to traditional Tris-Glycine systems.[2][3] The alkaline environment created by the Tris-Bicine system can enhance the negative charge of proteins, promoting their migration from the gel to the membrane.[2]
A significant advantage of using bicine is its compatibility with downstream protein sequencing techniques like Edman degradation. Glycine from the transfer buffer can interfere with the initial cycles of Edman sequencing, leading to ambiguous results.[4] Bicine, being a different molecule, does not present this issue.
Quantitative Data Comparison
While direct, peer-reviewed quantitative comparisons of transfer efficiency are not abundant in the literature, the following table summarizes the expected performance based on the physicochemical properties of the buffers and qualitative reports. The proposed experimental protocol below provides a framework for generating such quantitative data in your own laboratory.
| Performance Metric | Tris-Glycine Buffer | Tris-Bicine Buffer | Rationale |
| Transfer Efficiency (Low MW Proteins, <20 kDa) | Moderate | Potentially Higher | Bicine may provide a more stable and efficient leading ion front, improving the transfer of smaller, more mobile proteins that can sometimes pass through the membrane with glycine-based buffers.[5] |
| Transfer Efficiency (Mid-Range MW Proteins, 20-120 kDa) | High | High | Both buffers generally perform well for this range of proteins. |
| Transfer Efficiency (High MW Proteins, >120 kDa) | Moderate to Low | Potentially Higher | The stable pH environment of the Tris-Bicine buffer may enhance the elution of large proteins from the gel matrix.[2] Adding a low percentage of SDS to either buffer can also improve the transfer of high molecular weight proteins.[6][7] |
| Buffer Stability | Good | Excellent | Bicine's pKa is closer to the operating pH, providing better buffering capacity and resistance to pH fluctuations during the transfer.[2] |
| Compatibility with Edman Sequencing | No | Yes | Glycine interferes with the initial cycles of N-terminal sequencing. Bicine does not have this limitation.[4] |
| Cost | Low | Higher | Glycine is a more common and less expensive reagent than bicine. |
Experimental Protocols
To quantitatively compare the performance of glycine and bicine in transfer buffers, the following experimental protocol can be employed.
I. Preparation of Stock Solutions and Buffers
a) 10x Tris-Glycine Stock Solution (pH ~8.3)
-
Tris base: 30.3 g
-
Glycine: 144 g
-
Dissolve in deionized water to a final volume of 1 L.
-
Store at room temperature.
b) 10x Tris-Bicine Stock Solution (pH ~8.3)
-
Tris base: 60.57 g
-
Bicine: 81.6 g
-
Dissolve in deionized water to a final volume of 1 L.
-
Store at 4°C.
c) 1x Tris-Glycine Transfer Buffer
-
10x Tris-Glycine Stock: 100 mL
-
Methanol: 200 mL
-
Deionized water: 700 mL
-
Prepare fresh before use.
d) 1x Tris-Bicine Transfer Buffer
-
10x Tris-Bicine Stock: 100 mL
-
Methanol: 200 mL
-
Deionized water: 700 mL
-
Prepare fresh before use.
e) Ponceau S Staining Solution
-
Ponceau S: 0.1 g
-
Glacial Acetic Acid: 5 mL
-
Dissolve in deionized water to a final volume of 100 mL.
II. Experimental Workflow for Comparative Analysis
-
Protein Sample Preparation: Prepare lysates from a consistent cell or tissue source. Quantify total protein concentration using a standard assay (e.g., BCA). Prepare aliquots containing a range of protein amounts (e.g., 10 µg, 20 µg, 40 µg) and a pre-stained molecular weight marker.
-
SDS-PAGE: Load identical sets of protein samples and the molecular weight marker onto two identical SDS-polyacrylamide gels. Run the gels in parallel under the same electrophoresis conditions until the dye front reaches the bottom of the gel.
-
Protein Transfer:
-
Equilibrate one gel in 1x Tris-Glycine transfer buffer and the other in 1x Tris-Bicine transfer buffer for 15 minutes.
-
Assemble two identical transfer "sandwiches" (filter paper, gel, PVDF or nitrocellulose membrane, filter paper) for a wet tank transfer system. Ensure no air bubbles are trapped between the layers.
-
Place each sandwich in a separate transfer tank filled with its respective transfer buffer.
-
Perform the electrotransfer at a constant voltage (e.g., 100V) for 1-2 hours at 4°C. The optimal time may need to be determined empirically.
-
-
Evaluation of Transfer Efficiency:
-
After transfer, disassemble the sandwiches.
-
Ponceau S Staining: Incubate both membranes in Ponceau S staining solution for 5-10 minutes with gentle agitation.[8][9]
-
Destain the membranes with deionized water until the protein bands are clearly visible against a faint background.[9]
-
Image the stained membranes immediately.[9]
-
Densitometry Analysis: Quantify the intensity of the protein bands on each membrane using image analysis software (e.g., ImageJ). Compare the total protein signal and the signal of specific bands corresponding to different molecular weights between the two buffer conditions.
-
Post-Transfer Gel Staining: Stain the polyacrylamide gels with a protein stain (e.g., Coomassie Brilliant Blue) to visualize any residual protein that was not transferred.
-
-
Immunodetection (Optional but Recommended):
-
After imaging the Ponceau S stain, completely destain the membranes with TBST.
-
Proceed with standard Western blotting procedures (blocking, primary and secondary antibody incubations, and detection) for a housekeeping protein and proteins of interest at low, medium, and high molecular weights.
-
Compare the signal intensity of the target proteins between the two buffer conditions.
-
Visualizing the Experimental Workflow and Buffer Chemistry
Experimental Workflow
References
- 1. licorbio.com [licorbio.com]
- 2. Protein transfer experiment using Bicine, Tris, MOPS buffer in combination - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ehu.eus [ehu.eus]
- 5. Western blot protocol for low molecular weight proteins [abcam.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Glycine's Role in Protein Stability During Freeze-Thawing: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining protein stability during freeze-thaw cycles is a critical challenge. Cryoprotectants are essential additives to mitigate the stresses of freezing and thawing that can lead to protein aggregation, denaturation, and loss of function. Among these, the simple amino acid glycine (B1666218) is a widely utilized excipient. This guide provides a comprehensive comparison of glycine's effectiveness in preserving protein stability during freeze-thawing, supported by experimental data and detailed protocols.
Glycine's Mechanism of Action in Cryopreservation
Glycine's cryoprotective effects are multifaceted and depend on its concentration and the composition of the formulation buffer. At lower concentrations (≤ 50 mM) in sodium phosphate (B84403) buffers, glycine can suppress the significant drop in pH that occurs during freezing.[1] This is achieved by potentially reducing the nucleation rate of buffer salts, thereby preventing the extensive crystallization that drives pH shifts.[1]
However, at higher concentrations (>100 mM), glycine can promote the crystallization of buffer salts.[1] In this scenario, glycine in its amorphous, glassy state can still offer protection through the "preferential exclusion" mechanism.[1] This phenomenon describes how the cryoprotectant is excluded from the protein's surface, leading to a thermodynamically unfavorable state that favors the protein's native, compact conformation.
Furthermore, glycine betaine (B1666868), a derivative of glycine, has been shown to protect photochemical activity in isolated thylakoid membranes during freeze-thawing by preventing the dissociation of peripheral proteins.[2] This suggests a mechanism similar to the stabilization of complex enzymes against dissociation at high salt concentrations.[2]
Quantitative Comparison of Glycine and Other Cryoprotectants
The following table summarizes experimental data on the effectiveness of glycine and other common cryoprotectants in maintaining protein stability after freeze-thaw cycles.
| Protein/System | Cryoprotectant/Condition | Freeze-Thaw Cycles | Parameter Measured | Result | Reference |
| Lactate Dehydrogenase | Sucrose (1-40 mg/mL) | Not specified | Activity Recovery | ~80% | [3] |
| Lactate Dehydrogenase | Sucrose-Glycine mixture | Not specified | Activity Recovery | Decreased with increasing glycine ratio | [3] |
| Glucose 6-Phosphate Dehydrogenase | Sucrose (1-40 mg/mL) | Not specified | Activity Recovery | ~80% | [3] |
| Glucose 6-Phosphate Dehydrogenase | Sucrose-Glycine mixture | Not specified | Activity Recovery | Decreased with increasing glycine ratio | [3] |
| Monoclonal Antibody (mAb-1) | Fast Freeze-Slow Thaw | 1x | % Aggregates by SE-HPLC | 4.3% | [4] |
| Monoclonal Antibody (mAb-1) | Fast Freeze-Slow Thaw | 3x | % Aggregates by SE-HPLC | 12.9% | [4] |
| Prokaryotes (various) | Glycine Betaine | Not specified | Cell Viability | Performed as well as or better than sucrose/BSA and trehalose/dextran | [5] |
Experimental Protocols
A typical experimental protocol to evaluate the effect of glycine on protein stability during freeze-thawing involves the following steps:
Sample Preparation
-
Prepare the protein of interest in a relevant buffer system (e.g., sodium phosphate).
-
Divide the protein solution into aliquots.
-
To different sets of aliquots, add varying concentrations of glycine or other cryoprotectants (e.g., sucrose, trehalose) to be tested. A control group with no cryoprotectant should be included.
Freeze-Thaw Cycling
-
Freezing: Rapidly freeze the samples. This can be achieved by immersing the vials in a dry ice/ethanol or dry ice/isopropanol slurry, or by placing them in a -80°C freezer.[6][7] Rapid freezing is generally preferred to minimize the time the protein is exposed to the potentially damaging effects of cryoconcentration.[6]
-
Thawing: Thaw the samples rapidly by placing them in a lukewarm water bath with gentle agitation.[6] As with freezing, rapid thawing is recommended to minimize the duration of exposure to intermediate temperatures where protein aggregation can occur.
-
Cycling: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 1, 3, 5 cycles).[4][8] An initial "Thaw 0" or pre-freeze sample should be retained for baseline comparison.[9]
Analysis of Protein Stability
After the desired number of freeze-thaw cycles, the samples are analyzed for various stability parameters:
-
Aggregation: Size Exclusion Chromatography (SEC-HPLC) is a common method to quantify the formation of high molecular weight species (aggregates).[4][9] The percentage of monomer loss and aggregate formation is calculated by comparing the peak areas to the initial sample.
-
Structural Integrity: Techniques such as Circular Dichroism (CD) spectroscopy can be used to assess changes in the protein's secondary and tertiary structure.
-
Biological Activity: For enzymes or other functional proteins, an activity assay should be performed to determine the percentage of activity retained after freeze-thawing.[3]
-
Visual Inspection: Samples should be visually inspected for any signs of precipitation or turbidity.
Visualizing the Process and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanisms of glycine's cryoprotective action.
Caption: Experimental workflow for evaluating protein stability after freeze-thaw cycles.
References
- 1. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryoprotective effect of glycine betaine and glycerol is not based on a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freeze-drying of proteins from a sucrose-glycine excipient system: Effect of formulation composition on the initial recovery of protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine betaine as a cryoprotectant for prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. microchemlab.com [microchemlab.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
A Comparative Guide to Validating the Purity of Synthesized Glycine Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized glycine (B1666218) sodium salt hydrate (B1144303). It further contrasts its performance and purity profiles with viable alternatives, namely glycine potassium salt and betaine (B1666868) hydrochloride. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate compound and validation techniques for their specific applications in drug development and scientific research.
Introduction
Glycine sodium salt, the simplest amino acid salt, is widely utilized in pharmaceutical formulations as a buffering agent, stabilizer, and co-solvent. The validation of its purity is critical to ensure the safety, efficacy, and stability of the final drug product. This guide outlines the key analytical techniques for assessing the purity of glycine sodium salt hydrate and presents a comparative analysis with glycine potassium salt and betaine hydrochloride, two common alternatives.
Logical Relationship: Purity Validation Overview
Caption: Overview of purity validation for glycine sodium salt and its alternatives.
Comparative Analysis of Analytical Techniques
The purity of this compound and its alternatives can be determined using a variety of analytical techniques. The choice of method depends on the specific impurity to be quantified and the desired level of sensitivity and accuracy.
Data Presentation: Comparison of Analytical Methods
| Technique | Parameter Measured | This compound | Glycine Potassium Salt | Betaine Hydrochloride | Typical LOQ/LOD |
| High-Performance Liquid Chromatography (HPLC) | Assay, Organic Impurities | High specificity and sensitivity for related substances.[1][2][3][4] | Similar performance to glycine sodium salt. | Effective for assay and impurity detection.[5][6][7] | Impurities: ~0.03% (UV-CAD)[4] |
| Karl Fischer Titration | Water Content | Crucial for hydrate form; direct titration can be challenging due to low solubility in methanol.[5] | Similar to glycine sodium salt. | Standard method for determining water content.[8] | Method dependent, typically in the ppm range. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification | Confirms the presence of functional groups and compares against a reference standard.[8] | Similar spectral features to the sodium salt. | Provides a unique spectral fingerprint for identification. | Qualitative technique. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Impurity Identification | Confirms molecular structure and can detect and quantify impurities. | Similar spectral patterns to the sodium salt. | Useful for structural confirmation and purity assessment. | Dependent on impurity and magnetic field strength. |
| Mass Spectrometry (MS) | Molecular Weight Verification, Impurity Identification | Confirms molecular weight and can be coupled with HPLC for impurity identification.[9] | Similar fragmentation patterns to the sodium salt. | Confirms molecular weight and aids in impurity identification. | Highly sensitive, capable of detecting trace impurities. |
| Thin-Layer Chromatography (TLC) | Qualitative Impurity Screening | A simple, rapid method for detecting non-volatile impurities.[10] | Applicable for similar impurities as the sodium salt. | Can be used for qualitative purity checks. | Dependent on the impurity and visualization agent. |
Comparison with Alternatives
Impurity Profiles
The potential impurities in this compound are largely dependent on the synthesis method. Common synthesis routes can introduce impurities such as:
-
Related substances: Diglycine, Triglycine, Iminodiacetic acid[11][12]
-
Residual solvents: Methanol, Ethanol
-
Inorganic salts: Sodium chloride, Sodium sulfate[13]
-
Heavy metals: Lead, Arsenic, Mercury, Cadmium[14]
Glycine Potassium Salt is expected to have a similar impurity profile related to the organic synthesis route, with the primary difference being the presence of potassium salts instead of sodium salts.
Betaine Hydrochloride synthesis can introduce impurities such as sodium chloride and unreacted starting materials.[13] One report highlighted the potential for contaminants from poorly maintained manufacturing equipment, such as ceramic flakes.[15]
Data Presentation: Typical Purity Specifications
| Parameter | This compound (Pharmaceutical Grade) | Glycine Potassium Salt (Expected) | Betaine Hydrochloride (USP Grade) |
| Assay (on anhydrous basis) | ≥99.0%[16] | ≥99.0% | 98.0% - 100.5%[8] |
| Water Content | Variable (hydrate) | Variable (hydrate) | ≤ 0.5%[8] |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | ≤ 0.1%[8] |
| Chloride | Varies with specification | Varies with specification | Conforms to test |
| Sulfate | Varies with specification | Varies with specification | Not specified |
| Heavy Metals | ≤ 10 ppm[17] | ≤ 10 ppm | ≤ 0.001%[8] |
| Individual Organic Impurity | ≤ 0.1%[11] | ≤ 0.1% | ≤ 0.1%[8] |
| Total Organic Impurities | ≤ 0.5%[11] | ≤ 0.5% | ≤ 0.5%[8] |
Physicochemical Properties
| Property | This compound | Glycine Potassium Salt | Betaine Hydrochloride |
| Hygroscopicity | Hygroscopic[18] | Expected to be hygroscopic.[19][20] | Can be sourced as non-hygroscopic.[5] |
| Solubility | Soluble in water. | Highly soluble in water. | Very soluble in water. |
| pH (aqueous solution) | Alkaline | Alkaline | Acidic (0.8 - 1.2 for a 1 in 4 solution)[5][8] |
| Chemical Stability | Generally stable under normal conditions. | Generally stable. | Stable, though the hydrochloride form is acidic. |
Experimental Protocols
HPLC Method for Assay and Organic Impurities
This protocol provides a general framework. Method validation is required for specific applications.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
-
Chromatographic Conditions (Example for Glycine Salts):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD)
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of the reference compound at a known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product at a similar concentration in the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
-
Calculation:
-
Calculate the assay percentage by comparing the peak area of the main component in the sample to that of the standard.
-
Calculate the percentage of each impurity by area normalization, assuming a response factor of 1 for unknown impurities unless otherwise determined.
-
Karl Fischer Titration for Water Content
Experimental Workflow: Karl Fischer Titration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. files.orffa.com [files.orffa.com]
- 6. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]
- 7. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]
- 10. Separation of Glycine, N-methyl-, monosodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scribd.com [scribd.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. CN102827011A - Preparation method of betaine hydrochloride - Google Patents [patents.google.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. drscottmonk.com [drscottmonk.com]
- 16. scbt.com [scbt.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Hygroscopicity of hofmeister salts and glycine aerosols-salt specific interactions - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 19. Item - Hygroscopicity of Hofmeister Salts and Glycine AerosolsâSalt Specific Interactions - figshare - Figshare [figshare.com]
- 20. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Immunoprecipitation Elution Buffers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the final step in immunoprecipitation (IP) – the elution of the target protein – is critical for the success of downstream applications. The choice of elution buffer can significantly impact the yield, purity, and integrity of the immunoprecipitated protein. This guide provides an objective comparison of commonly used elution buffers, with a focus on alternatives to the traditional low-pH glycine (B1666218) method, supported by experimental data and detailed protocols.
The ideal elution buffer should efficiently disrupt the antibody-antigen interaction without compromising the protein of interest or interfering with subsequent analyses such as Western blotting, mass spectrometry, or functional assays. This guide will delve into the mechanisms, advantages, and disadvantages of various elution strategies to help you make an informed decision for your specific research needs.
Comparative Analysis of Elution Buffers
The selection of an elution buffer is a balancing act between recovery of the target protein and preservation of its native state and associated protein complexes. The following table summarizes the key characteristics of four common types of elution buffers.
| Elution Buffer Type | Typical Composition | Mechanism of Action | Advantages | Disadvantages | Downstream Compatibility |
| Low pH (Glycine-HCl) | 0.1-0.2 M Glycine, pH 2.0-3.0 | Disrupts antibody-antigen interaction through acidic denaturation of the antibody's antigen-binding site.[1] | Gentle on the target protein, allows for reuse of the antibody-bead conjugate.[1] | May not be effective for all antibody-antigen pairs; requires immediate neutralization which can increase sample volume.[1] Some proteins may denature or lose activity at low pH. | Good for Western Blot and functional assays if the protein is stable at low pH. May require buffer exchange for mass spectrometry. |
| Denaturing (SDS) | SDS-PAGE sample buffer (e.g., Laemmli buffer) | Strong ionic detergent that denatures both the antibody and the antigen, disrupting their interaction.[1] | Highly efficient elution, resulting in high yield.[1][2] | Co-elutes antibody heavy and light chains, which can interfere with Western blot detection of proteins around 50 kDa and 25 kDa. Denatures the target protein and disrupts protein-protein interactions. | Primarily for Western Blot and other denaturing analyses. Not suitable for functional assays or co-immunoprecipitation studies. |
| Denaturing (Urea) | 6-8 M Urea, 20 mM Tris, 100 mM NaCl, pH 7.5 | Chaotropic agent that disrupts the hydrogen bond networks in proteins, leading to denaturation. | Effective for eluting strongly bound proteins and is compatible with mass spectrometry after in-solution digestion. | Denatures the target protein and disrupts protein complexes. Urea can interfere with some downstream applications if not removed. | Well-suited for mass spectrometry-based proteomics. Not suitable for functional assays. |
| Gentle/Competitive | High salt concentrations, specific peptides (e.g., FLAG peptide), or proprietary non-denaturing formulations. | Competitively displaces the antigen from the antibody or uses non-denaturing conditions to gently disrupt the interaction. | Preserves the native conformation of the target protein and interacting partners.[3] Reduces antibody contamination in the eluate. | May have lower elution efficiency compared to denaturing buffers. Peptide elution is specific to tagged proteins. | Ideal for co-immunoprecipitation followed by mass spectrometry, and for functional assays where protein activity must be maintained. |
Quantitative Performance Data: A Case Study
A study by Antrobus and Borner (2011) provides a semi-quantitative comparison of a "soft" elution protocol using a detergent-based buffer against a standard denaturing elution method. Their findings highlight the significant impact of the elution strategy on the quality of the sample for mass spectrometry analysis.
| Performance Metric | Standard Denaturing Elution (High SDS, High Heat) | "Soft" Elution (0.2% SDS, 0.1% Tween-20, 50 mM Tris-HCl, pH 8.0) |
| Immunoglobulin (IgG) Recovery | High | Reduced by an average of 44% |
| Mascot Scores of Co-IP Partners | Baseline | Increased by an average of 39% |
Data adapted from Antrobus and Borner, PLoS One, 2011.[4][5]
These results demonstrate that a gentler elution approach can significantly reduce antibody contamination while improving the identification of interacting proteins in a co-immunoprecipitation experiment followed by mass spectrometry.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and its biological context, the following diagrams illustrate a typical immunoprecipitation workflow and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common subject of IP studies.
Experimental Protocols
The following are generalized protocols for immunoprecipitation with different elution methods. Optimization is often necessary for specific antibody-antigen systems.
I. Immunoprecipitation (General Steps)
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer for whole-cell extracts or a non-denaturing lysis buffer for co-IP) containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with beads (e.g., Protein A/G agarose) for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add the appropriate protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (e.g., lysis buffer or PBS with a mild detergent) to remove non-specifically bound proteins.
II. Elution Protocols
A. Low pH (Glycine-HCl) Elution
-
After the final wash, remove all supernatant from the beads.
-
Add 2-3 bead volumes of 0.1 M Glycine-HCl, pH 2.5-3.0, to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge the beads and carefully transfer the supernatant (eluate) to a new tube containing a neutralization buffer (e.g., 1/10th volume of 1.0 M Tris-HCl, pH 8.5).[1]
-
Repeat the elution step once and pool the eluates.
-
The eluted sample is now ready for downstream analysis. The beads can be washed and reused.[1]
B. Denaturing (SDS) Elution
-
After the final wash, remove all supernatant from the beads.
-
Add 1-2 bead volumes of 1X SDS-PAGE sample buffer (e.g., Laemmli buffer) directly to the beads.
-
Boil the sample for 5-10 minutes at 95-100°C to elute and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
The eluate is ready to be loaded onto an SDS-PAGE gel for Western blot analysis.
C. Gentle Elution (Example)
-
After the final wash, remove all supernatant from the beads.
-
Add 2-3 bead volumes of a gentle elution buffer (e.g., a buffer containing a high concentration of a specific peptide for tagged proteins, or a commercially available non-denaturing elution buffer).
-
Incubate according to the manufacturer's instructions or for 15-30 minutes at room temperature with gentle agitation.
-
Centrifuge the beads and transfer the supernatant to a new tube.
-
The eluted sample, containing the protein in its native state, is suitable for functional assays or further analysis by mass spectrometry.
Conclusion
The choice of elution buffer is a critical parameter in immunoprecipitation that directly influences the outcome of subsequent analyses. While harsh, denaturing buffers like SDS ensure high elution efficiency, they are often unsuitable for applications requiring native protein or for avoiding antibody contamination. Low-pH glycine elution offers a gentler alternative but may not be universally effective and requires careful pH neutralization. For studies of protein-protein interactions and functional analyses, gentle and competitive elution methods, despite potentially lower yields, are often the superior choice as they preserve the integrity of the protein complexes and minimize antibody co-elution. Researchers should carefully consider their downstream applications and may need to empirically test different elution strategies to achieve optimal results.
References
Glycine's Impact on Alkaline Phosphatase Activity: A Comparative Analysis
A comprehensive guide for researchers on the modulatory effects of glycine (B1666218) on alkaline phosphatase activity, with a comparative assessment against established inhibitors.
Alkaline phosphatase (ALP) is a ubiquitous enzyme crucial to various physiological processes, including bone mineralization and signal transduction. Its activity is subject to modulation by various compounds, including amino acids. This guide provides an in-depth comparison of the effects of glycine on ALP activity relative to other well-characterized modulators, L-phenylalanine and levamisole (B84282), offering researchers valuable data for experimental design and interpretation.
Comparative Analysis of Alkaline Phosphatase Modulators
The effect of glycine on alkaline phosphatase activity is multifaceted, appearing to be largely dependent on the experimental context, such as its use as a buffering agent. In contrast, L-phenylalanine and levamisole are recognized as potent and specific inhibitors of distinct ALP isoenzymes. The following table summarizes the comparative effects of these molecules on ALP activity.
| Modulator | Target ALP Isoenzyme(s) | Mechanism of Action | Reported Effect |
| Glycine | General/Varies | Buffer effect/Potential activator | Can lead to lower Vmax and Km values compared to Tris buffer in some assays. In vivo, infusion has been shown to increase liver ALP activity.[1][2] |
| L-Phenylalanine | Intestinal, Placental, Germ Cell | Uncompetitive Inhibition | Stereospecific inhibitor, with the L-isomer being active.[3][4][5][6] Binds to the enzyme-substrate complex.[4][5] |
| Levamisole | Tissue-Nonspecific (Liver/Bone/Kidney) | Uncompetitive Inhibition | Potent and stereospecific inhibitor.[6][7][8] Binds to the enzyme-substrate complex.[8][9] |
Experimental Protocols
Principle of the Alkaline Phosphatase Activity Assay:
The most common method for determining ALP activity involves a colorimetric assay using a substrate such as p-nitrophenyl phosphate (B84403) (pNPP). The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. The production of pNP, which is yellow, can be quantified by measuring the absorbance of light at a specific wavelength (typically 405-420 nm). The rate of pNP formation is directly proportional to the ALP activity.
General Protocol for Assessing ALP Inhibition:
-
Reagent Preparation:
-
ALP Buffer: A suitable buffer is prepared to maintain the optimal pH for the enzyme (typically pH 9.0-10.5). Common buffers include glycine buffer or diethanolamine (B148213) (DEA) buffer. For comparative studies, it is crucial to use the same buffer system across all experimental conditions. A typical glycine buffer for ALP assays can be prepared at a concentration of 100 mM with 1.0 mM MgCl₂ and 1.0 mM ZnCl₂, adjusted to the desired pH (e.g., 10.4) at 37°C.[10]
-
Substrate Solution: A stock solution of p-nitrophenyl phosphate (pNPP) is prepared in the ALP buffer.
-
Enzyme Solution: A solution of alkaline phosphatase (e.g., from calf intestine) is prepared in an appropriate buffer (e.g., a buffer containing magnesium and zinc ions).
-
Inhibitor/Modulator Solutions: Stock solutions of glycine, L-phenylalanine, and levamisole are prepared at various concentrations.
-
-
Assay Procedure:
-
Pipette the ALP enzyme solution into the wells of a microplate.
-
Add the different concentrations of the test compounds (glycine, L-phenylalanine, or levamisole) to the respective wells.
-
Pre-incubate the enzyme and the test compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor).
-
For potent inhibitors, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Mechanistic Frameworks
To further elucidate the processes involved in assessing the impact of these molecules on ALP activity, the following diagrams illustrate the experimental workflow and the established mechanism of uncompetitive inhibition.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Phenylalanine : an Organ Specific, Stereo-specific Inhibitor of Human Intestinal Alkaline Phosphatase | Semantic Scholar [semanticscholar.org]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Inhibition of alkaline phosphatase by L-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 6. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Protein Electrophoresis: Bis-Tris vs. Tris-Glycine Gel Systems
In the realm of protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique. The choice of gel and buffer chemistry is critical for achieving optimal separation, resolution, and protein integrity. While the traditional Laemmli system, utilizing Tris-glycine gels and a Tris-glycine running buffer, is widely used, the Bis-Tris gel system offers a distinct alternative. This guide provides an objective comparison of the performance of the standard Bis-Tris gel system (with MOPS or MES running buffers) against the conventional Tris-glycine system, supported by experimental data and detailed protocols.
It is important to clarify a common point of confusion: Bis-Tris gels are specifically designed to be used with running buffers such as MOPS or MES, not Tris-glycine.[1][2] This combination maintains a neutral pH environment during electrophoresis, which is the primary advantage of the Bis-Tris system.[3][4] Using a Tris-glycine running buffer with a Bis-Tris gel would create an incompatible system, negating the benefits of the neutral pH chemistry. Therefore, this guide will compare the two standard, optimized systems: Bis-Tris gels with their corresponding running buffers and Tris-glycine gels with a Tris-glycine running buffer.
Performance Comparison: Bis-Tris vs. Tris-Glycine Systems
The fundamental difference between these two systems lies in their operating pH. Tris-glycine gels operate at a highly alkaline pH of approximately 9.5, whereas Bis-Tris gels run at a neutral pH of about 7.0.[5][6][7] This pH difference has significant implications for protein stability, band resolution, and gel shelf life.
| Feature | Bis-Tris Gel System (with MOPS/MES Buffer) | Tris-Glycine Gel System (Laemmli) | Key Advantages of Bis-Tris |
| Operating pH | ~7.0 (Neutral)[3][5][8] | ~9.5 (Alkaline)[6][9] | Minimizes protein modifications and degradation.[5] |
| Protein Stability | High; neutral pH preserves protein integrity.[3][4] | Lower; alkaline pH can cause deamination and alkylation. | Better for downstream applications like mass spectrometry and sequencing.[3] |
| Band Resolution | Sharper, straighter bands.[3][4] | Can result in distorted or fuzzy bands, especially with sensitive proteins.[10] | Provides higher sensitivity for detecting low-abundance proteins.[3] |
| Run Time | Faster run times are often possible. | Standard run times. | Increased throughput. |
| Shelf Life | Longer; more stable due to neutral pH of the gel matrix (pH 6.4).[8][11] | Shorter; high pH (8.6-8.8) can lead to hydrolysis of polyacrylamide.[10] | Cost-effective for labs with intermittent usage. |
| Molecular Weight Range | Flexible; optimized by choice of running buffer (MES for small proteins, MOPS for mid-to-large proteins).[1][5] | Broad range, but can have poor resolution for very small or very large proteins.[4][12] | Tunable separation for specific protein sizes. |
| Sample Preparation | Uses LDS sample buffer, typically heated to 70°C. | Uses Laemmli sample buffer, typically boiled at 100°C. | Milder sample prep reduces risk of heat-induced protein cleavage.[6] |
Experimental Protocols
The following are generalized protocols that highlight the key steps and differences between running Bis-Tris and Tris-glycine gels. For specific applications, manufacturer's instructions for precast gels or detailed laboratory protocols for hand-casting should be followed.
Protocol 1: SDS-PAGE with Bis-Tris Gels
This protocol assumes the use of precast Bis-Tris gels and the appropriate MOPS or MES running buffer.
1. Sample Preparation:
-
Mix the protein sample with 4X LDS Sample Buffer and 10X Sample Reducing Agent (if a reducing agent is required).
-
Heat the samples at 70°C for 10 minutes. Do not boil.
2. Electrophoresis Setup:
-
Assemble the electrophoresis tank according to the manufacturer's instructions.
-
Prepare 1X running buffer by diluting the 20X MOPS or MES SDS Running Buffer stock.
-
Fill the inner and outer chambers of the tank with the 1X running buffer.
3. Running the Gel:
-
Load the prepared samples and appropriate molecular weight markers into the wells.
-
Run the gel at a constant voltage (e.g., 150-200V) for the time required for the dye front to reach the bottom of the gel (typically 35-50 minutes).[1][13]
Protocol 2: SDS-PAGE with Tris-Glycine Gels (Laemmli System)
This protocol is for a standard Tris-glycine gel system.
1. Sample Preparation:
-
Mix the protein sample with 2X Laemmli Sample Buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 100°C for 3-5 minutes to ensure complete denaturation.
2. Electrophoresis Setup:
-
Assemble the electrophoresis apparatus.
-
Prepare 1X Tris-Glycine SDS Running Buffer by diluting the 10X stock.
-
Fill the inner and outer buffer chambers.
3. Running the Gel:
-
Load the denatured samples and molecular weight standards.
-
Run the gel at a constant voltage or current as recommended (e.g., 100-150V) until the dye front reaches the bottom. This typically takes 60-90 minutes.[3]
Visualizing the Workflow
The choice between a Bis-Tris and Tris-Glycine system depends on the specific experimental goals, such as the nature of the protein of interest and the requirements of downstream applications.
Caption: SDS-PAGE workflow comparing Bis-Tris and Tris-Glycine systems.
Conclusion
The Bis-Tris gel system, with its neutral pH chemistry, offers significant advantages over the traditional Tris-glycine system, particularly for applications requiring high protein integrity and resolution.[3] The neutral operating pH minimizes protein modifications such as deamination and alkylation that can occur in the highly alkaline environment of a Tris-glycine gel. This leads to sharper bands, increased sensitivity, and greater reliability for downstream analyses like mass spectrometry or protein sequencing.[3] Furthermore, the extended shelf life of Bis-Tris gels provides practical benefits in terms of cost and convenience.[11]
While the Tris-glycine system remains a robust and cost-effective choice for routine protein analysis, researchers, scientists, and drug development professionals should consider the Bis-Tris system when working with sensitive, low-abundance proteins or when the integrity of the protein sample is paramount for subsequent applications.[3][12] The ability to fine-tune molecular weight separation by choosing between MES and MOPS running buffers adds another layer of versatility to the Bis-Tris platform.[1]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. NuPAGE Bis-Tris and Bolt Bis-Tris Plus Gels | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: effect of gel pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Guide to Choosing the Right Gel for Protein Gel Electrophoresis [biobasic-asia.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Quenching Agents in Cross-Linking Experiments: Validating Glycine's Efficacy
In the realm of molecular biology and drug development, cross-linking experiments are a cornerstone for studying protein-protein and protein-nucleic acid interactions. Formaldehyde (B43269) is a widely used cross-linking agent, and the quenching of this reaction is a critical step to prevent artefactual cross-linking and ensure the reliability of experimental results. Glycine (B1666218) is the most traditionally used quenching agent, but its efficiency has been a subject of debate. This guide provides a comprehensive comparison of glycine with its primary alternative, Tris, and details experimental protocols to validate quenching efficiency.
Quenching Agents: A Head-to-Head Comparison
The choice of quenching agent can significantly impact the outcome of a cross-linking experiment. While glycine is common, Tris (tris(hydroxymethyl)aminomethane) has emerged as a more efficient alternative.[1][2]
Chemical Mechanism of Quenching:
-
Glycine: The primary amine group of glycine reacts with formaldehyde to form a Schiff base. This reaction, however, is not always complete and can be slow, leaving residual formaldehyde that can continue to cross-link molecules.[2]
-
Tris: Tris also reacts with formaldehyde via its primary amine. However, the resulting intermediate can undergo an intramolecular cyclization reaction, forming a stable bicyclic product. This reaction is more efficient at scavenging formaldehyde.[2] A potential drawback is that at higher concentrations, Tris can promote the reversal of existing cross-links.[1][2]
Quantitative Comparison of Quenching Efficiency
Recent studies utilizing Chromatin Immunoprecipitation (ChIP) have provided quantitative insights into the quenching efficiency of glycine and Tris. The amount of immunoprecipitated DNA is an indirect measure of the extent of cross-linking; therefore, a more effective quenching agent will result in a lower ChIP signal after the quenching period begins.
| Quenching Agent | Concentration | Time After Quenching | Relative ChIP Signal (% Input) | Key Findings |
| Glycine | 125 mM | 1 min | ~0.0006% | Cross-linking continues after the addition of glycine, as indicated by the increasing ChIP signal over time.[3] |
| 5 min | ~0.0008% | |||
| 10 min | ~0.0010% | |||
| Tris | 750 mM | 1 min | ~0.0003% | Tris effectively stops the cross-linking reaction immediately upon addition.[3] |
| 5 min | ~0.0003% | Prolonged incubation with Tris does not significantly decrease the ChIP signal, suggesting that at this concentration and time frame, cross-link reversal is not a major issue.[3] | ||
| No Quencher | - | 1 min | ~0.0005% | Provides a baseline for the initial amount of cross-linking. |
| 6 min | ~0.0012% | Demonstrates the continued cross-linking in the absence of a quencher.[3] |
Table 1: Comparison of Glycine and Tris Quenching Efficiency in a Time-Course ChIP Experiment. Data is conceptually derived from findings presented in scientific literature.[3]
Experimental Protocols for Validating Quenching Efficiency
To ensure the integrity of cross-linking experiments, it is crucial to validate the efficiency of the quenching step. Here are two detailed protocols to assess quenching efficacy.
Western Blotting to Assess Protein Cross-Linking
This method qualitatively assesses the extent of protein cross-linking. Inefficiently quenched samples will show a higher degree of high-molecular-weight protein aggregates.
Protocol:
-
Sample Preparation:
-
Perform parallel cross-linking experiments on your cell or tissue samples.
-
Divide the samples into three groups: (1) No cross-linker control, (2) Cross-linked and quenched with glycine, and (3) Cross-linked and quenched with Tris.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
SDS-PAGE:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a protein of interest that is known to be involved in complexes.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Expected Results: The un-cross-linked sample should show a distinct band at the expected molecular weight of the target protein. The cross-linked and quenched samples will show this band, but also higher molecular weight smears or distinct bands corresponding to cross-linked complexes. A more efficiently quenched sample (e.g., with Tris) should exhibit a less pronounced high-molecular-weight smear compared to a less efficiently quenched sample (with glycine), indicating that the cross-linking reaction was more effectively terminated.[4][5]
-
Colorimetric Assay for Residual Formaldehyde
This quantitative method measures the amount of free formaldehyde remaining in the solution after quenching.
Protocol:
-
Sample Preparation:
-
Set up mock cross-linking reactions in buffer (without cells) containing the same concentration of formaldehyde used in your experiments.
-
Add your quenching agent (glycine or Tris) at the desired final concentration and incubate for the standard quenching time.
-
Prepare a standard curve of known formaldehyde concentrations.
-
-
Colorimetric Reaction:
-
Use a commercially available formaldehyde assay kit (e.g., based on the reaction with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) or other colorimetric reagents).
-
Follow the manufacturer's instructions to mix the samples and standards with the reaction reagents. This typically involves the formation of a colored product in the presence of formaldehyde.[6][7]
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples and standards at the specified wavelength using a spectrophotometer.
-
Calculate the concentration of residual formaldehyde in your quenched samples by comparing their absorbance to the standard curve.
-
Expected Results: A lower concentration of residual formaldehyde indicates a more efficient quenching reaction.
-
Visualizing Experimental Workflows and Biological Consequences
To better understand the experimental process and the potential downstream effects of incomplete quenching, the following diagrams are provided.
Caption: Experimental workflow for validating quenching efficiency.
Incomplete quenching can lead to the continued presence of reactive formaldehyde, which can artifactually activate cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses.[8][9]
Caption: Potential activation of the JNK signaling pathway by unquenched formaldehyde.
Conclusion
While glycine has been the traditional choice for quenching formaldehyde cross-linking reactions, evidence suggests that Tris is a more efficient quenching agent.[1][3] However, the potential for Tris to reverse cross-links necessitates careful optimization of its concentration and incubation time.[1] Researchers should critically evaluate their quenching step and, when necessary, perform validation experiments as outlined in this guide to ensure the accuracy and reproducibility of their findings. The choice of quenching agent is not a trivial procedural detail but a critical parameter that can influence the biological interpretation of cross-linking data.
References
- 1. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. A Simple and Highly Sensitive Colorimetric Detection Method for Gaseous Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formaldehyde-induced histone H3 phosphorylation via JNK and the expression of proto-oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glycine Sodium Salt Hydrate: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of glycine (B1666218) sodium salt hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Handling Precautions
Glycine sodium salt hydrate is generally not classified as a hazardous substance; however, it may cause eye, skin, and respiratory tract irritation.[1][2] When handling this chemical, it is crucial to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | To prevent eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical resistant gloves | To prevent skin irritation upon contact.[2] |
| Body Protection | Long-sleeved clothing or lab coat | To minimize skin exposure.[2] |
| Respiratory Protection | NIOSH-approved respirator with a dust filter | Required when dust is generated to prevent respiratory tract irritation.[2] |
Facilities handling this material should be equipped with an eyewash station and a safety shower.[1] Always handle the substance in a well-ventilated area to minimize dust generation and accumulation.[1][2]
Step-by-Step Disposal Procedure
The primary guideline for the disposal of this compound is to adhere to all national and local regulations.
-
Container Management :
-
Do not mix this compound with other waste.
-
Keep the chemical in its original, tightly closed container for disposal.[3]
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Solid Waste Disposal :
-
Spill Cleanup :
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wearing the appropriate PPE, clean up the spill immediately.[1]
-
Collect the spilled material by sweeping or vacuuming and place it in a designated, sealed container for disposal.[1][2]
-
Thoroughly clean the contaminated surface after the material has been removed.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for the product you are using and to comply with all applicable institutional, local, and national regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
